Product packaging for Ether, butyl 1,1,2,2-tetrafluoroethyl(Cat. No.:CAS No. 358-37-2)

Ether, butyl 1,1,2,2-tetrafluoroethyl

Cat. No.: B1265659
CAS No.: 358-37-2
M. Wt: 174.14 g/mol
InChI Key: CIVGBESMFDRXNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ether, butyl 1,1,2,2-tetrafluoroethyl is a useful research compound. Its molecular formula is C6H10F4O and its molecular weight is 174.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H10F4O B1265659 Ether, butyl 1,1,2,2-tetrafluoroethyl CAS No. 358-37-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,1,2,2-tetrafluoroethoxy)butane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10F4O/c1-2-3-4-11-6(9,10)5(7)8/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIVGBESMFDRXNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC(C(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80189327
Record name Ether, butyl 1,1,2,2-tetrafluoroethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

358-37-2
Record name 1-(1,1,2,2-Tetrafluoroethoxy)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=358-37-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ether, butyl 1,1,2,2-tetrafluoroethyl
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000358372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ether, butyl 1,1,2,2-tetrafluoroethyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80189327
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name n-butyl 1,1,2,2-tetrafluoroethyl ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

"synthesis and properties of butyl 1,1,2,2-tetrafluoroethyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Synthesis and Properties of Butyl 1,1,2,2-Tetrafluoroethyl Ether

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 1,1,2,2-tetrafluoroethyl ether is a member of the hydrofluoroether (HFE) class of organic solvents.[1][2] HFEs were developed as environmentally friendlier alternatives to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs).[3] These compounds are characterized by the presence of an ether linkage connecting a fluoroalkyl group and an alkyl group.[3][4] Butyl 1,1,2,2-tetrafluoroethyl ether, with the chemical formula C6H10F4O, exhibits properties typical of HFEs, including low toxicity, low viscosity, and being a liquid at room temperature.[1][2][5] HFEs have found applications as cleaning solvents, heat-transfer fluids, and in the electronics and pharmaceutical industries.[3][4] This guide provides a detailed overview of the synthesis and physicochemical properties of butyl 1,1,2,2-tetrafluoroethyl ether.

Synthesis of Butyl 1,1,2,2-Tetrafluoroethyl Ether

The synthesis of fluorinated ethers can be achieved through several methods, with the most common being the Williamson ether synthesis and the addition of alcohols to fluoroalkenes.[6][7]

Addition of Butanol to Tetrafluoroethylene

A primary method for the synthesis of 1,1,2,2-tetrafluoroethyl ethers involves the reaction of an alcohol with tetrafluoroethylene in the presence of a base.[6] This reaction proceeds via the nucleophilic addition of the butoxide ion to the double bond of tetrafluoroethylene.

Reaction Scheme:

Experimental Protocol:

Materials:

  • n-Butanol

  • Potassium hydroxide (KOH)

  • Tetrafluoroethylene (TFE)

  • A suitable solvent (e.g., dioxane, THF)

  • High-pressure autoclave reactor

Procedure:

  • A solution of potassium hydroxide in n-butanol is prepared in a high-pressure autoclave reactor. The concentration of KOH is typically catalytic.

  • The reactor is sealed and purged with an inert gas, such as nitrogen, to remove any air.

  • Tetrafluoroethylene is introduced into the reactor under pressure.

  • The reaction mixture is heated to a temperature between 50-100°C and stirred continuously.[6] The pressure inside the reactor will be in the range of 9-16 kgf/cm².[6]

  • The reaction is monitored for the consumption of tetrafluoroethylene.

  • After the reaction is complete, the reactor is cooled, and the excess pressure is carefully vented.

  • The reaction mixture is transferred to a separation funnel.

  • The organic layer is washed with water to remove any remaining KOH and other water-soluble impurities.

  • The washed organic layer is dried over an anhydrous drying agent, such as magnesium sulfate.

  • The crude product is purified by fractional distillation to yield pure butyl 1,1,2,2-tetrafluoroethyl ether.

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Butanol n-Butanol Autoclave High-Pressure Autoclave (50-100°C, 9-16 kgf/cm²) Butanol->Autoclave KOH Potassium Hydroxide KOH->Autoclave TFE Tetrafluoroethylene TFE->Autoclave Wash Water Wash Autoclave->Wash Crude Product Dry Drying (MgSO4) Wash->Dry Distill Fractional Distillation Dry->Distill Product Butyl 1,1,2,2-Tetrafluoroethyl Ether Distill->Product

Synthesis workflow for butyl 1,1,2,2-tetrafluoroethyl ether.
Williamson Ether Synthesis

The Williamson ether synthesis is a versatile method for preparing ethers, involving the reaction of an alkoxide with an alkyl halide.[8][9][10] For the synthesis of butyl 1,1,2,2-tetrafluoroethyl ether, this would involve the reaction of sodium butoxide with a 1,1,2,2-tetrafluoroethyl halide (e.g., 1-chloro-1,1,2,2-tetrafluoroethane).

Reaction Scheme:

Experimental Protocol:

Materials:

  • n-Butanol

  • Sodium hydride (NaH) or another strong base

  • 1-chloro-1,1,2,2-tetrafluoroethane

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

Procedure:

  • n-Butanol is dissolved in an anhydrous polar aprotic solvent in a reaction flask under an inert atmosphere.

  • Sodium hydride is added portion-wise to the solution at 0°C to form sodium butoxide. The reaction is allowed to stir until the evolution of hydrogen gas ceases.

  • 1-chloro-1,1,2,2-tetrafluoroethane is then added to the reaction mixture.

  • The mixture is heated to a moderate temperature (e.g., 50-80°C) and stirred for several hours until the reaction is complete, as monitored by techniques like GC-MS.

  • After cooling to room temperature, the reaction is quenched by the slow addition of water.

  • The product is extracted with a suitable organic solvent (e.g., diethyl ether).

  • The combined organic extracts are washed with water and brine, then dried over an anhydrous drying agent.

  • The solvent is removed under reduced pressure, and the resulting crude product is purified by fractional distillation.

Williamson_Synthesis_Pathway cluster_alkoxide Alkoxide Formation cluster_sn2 SN2 Reaction Butanol n-Butanol Butoxide Sodium Butoxide Butanol->Butoxide NaH Sodium Hydride NaH->Butoxide Ether Butyl 1,1,2,2-Tetrafluoroethyl Ether Butoxide->Ether Halide 1-chloro-1,1,2,2- tetrafluoroethane Halide->Ether

Logical pathway for Williamson ether synthesis.

Physicochemical Properties

The known physical and chemical properties of n-butyl 1,1,2,2-tetrafluoroethyl ether are summarized in the table below.

PropertyValueReference
Chemical Formula C6H10F4O[5]
Molecular Weight 174.1366 g/mol [5]
CAS Registry Number 358-37-2[5][11]
Appearance Colorless liquid[12]
Boiling Point 322 K (49°C) at 0.151 bar[5]
Purity 99%[11]
MDL Number MFCD00042107[11]

Applications

As a hydrofluoroether, butyl 1,1,2,2-tetrafluoroethyl ether is expected to have applications consistent with this class of compounds. These include:

  • Precision Cleaning Solvent: Due to their low surface tension and high volatility, HFEs are effective in cleaning sensitive electronic and optical components.[3][4]

  • Heat Transfer Fluid: Their thermal stability and wide liquid range make them suitable for use in cooling systems.[13]

  • Solvent Carrier: They can be used as carriers for lubricants and other coatings.[4]

  • Environmentally Friendlier Refrigerant: HFEs have low ozone depletion potential and a shorter atmospheric lifetime compared to older refrigerants.[2][3]

Safety and Handling

Hydrofluoroethers are generally characterized by low toxicity.[2] However, as with any chemical, appropriate safety precautions should be taken. It is recommended to handle butyl 1,1,2,2-tetrafluoroethyl ether in a well-ventilated area, wearing appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

Butyl 1,1,2,2-tetrafluoroethyl ether is a hydrofluoroether with properties that make it a valuable compound in various industrial and scientific applications. Its synthesis can be accomplished through established methods for producing fluorinated ethers, such as the addition of alcohols to fluoroalkenes or the Williamson ether synthesis. The data presented in this guide provides a comprehensive overview for researchers and professionals working with or developing applications for this and similar compounds.

References

An In-depth Technical Guide to the Physicochemical Characteristics of Butyl 1,1,2,2-tetrafluoroethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Butyl 1,1,2,2-tetrafluoroethyl ether, a member of the hydrofluoroether (HFE) family of solvents, is a compound of growing interest in various scientific and industrial sectors, including pharmaceutical development. HFEs are recognized for their unique combination of properties, such as low toxicity, non-flammability, and favorable environmental profiles, making them attractive alternatives to traditional solvents. This technical guide provides a comprehensive overview of the core physicochemical characteristics of butyl 1,1,2,2-tetrafluoroethyl ether, supported by experimental protocols and visual representations of key processes.

Core Physicochemical Properties

The fundamental properties of butyl 1,1,2,2-tetrafluoroethyl ether are summarized in the table below. These values are essential for understanding its behavior in various applications, from reaction medium to potential use in drug delivery systems.

PropertyValueSource
Chemical Formula C₆H₁₀F₄O[1]
Molecular Weight 174.1366 g/mol [1]
CAS Number 358-37-2[1]
Appearance Clear, almost colorless liquid
Boiling Point 49 °C at 113 mmHg
322 K (48.85 °C) at 0.151 bar[1]
Density 1.1147 g/cm³
Flash Point 10 °C
Water Solubility Data not available
Vapor Pressure Data not available
Octanol-Water Partition Coefficient (logP) Data not available
Refractive Index Data not available
Autoignition Temperature Data not available

Experimental Protocols

Accurate determination of physicochemical properties is paramount for the application of any chemical compound. Below are detailed methodologies for key experiments relevant to the characterization of butyl 1,1,2,2-tetrafluoroethyl ether.

Determination of Boiling Point (Micro-reflux method)

This method is suitable for determining the boiling point of a small volume of liquid.[2]

Apparatus:

  • Small test tube (e.g., 150mm diameter)

  • Heating block or oil bath

  • Hot plate with magnetic stirring capability

  • Small magnetic stir bar

  • Thermometer

  • Clamps and stand

Procedure:

  • Introduce approximately 0.5 mL of butyl 1,1,2,2-tetrafluoroethyl ether into the test tube along with a small magnetic stir bar.

  • Place the test tube in the heating block on the hot plate stirrer and clamp it securely.

  • Position the thermometer so that the bulb is approximately 1 cm above the surface of the liquid.

  • Turn on the stirrer to ensure gentle mixing.

  • Begin heating the sample and observe for boiling (the formation of bubbles) and reflux (vapor condensing and running back into the liquid). A ring of condensing liquid on the walls of the test tube is often visible.

  • Adjust the position of the thermometer so that the bulb is at the level of this condensation ring.

  • Once the liquid is gently refluxing, the thermometer reading should stabilize. This stable temperature is the observed boiling point of the liquid.

  • Record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.

Determination of Density (Graduated Cylinder Method)

A straightforward method for determining the density of a liquid.[3][4]

Apparatus:

  • Graduated cylinder (e.g., 10 mL or 25 mL)

  • Analytical balance

Procedure:

  • Accurately weigh a clean, dry graduated cylinder and record its mass (m₁).

  • Carefully add a known volume of butyl 1,1,2,2-tetrafluoroethyl ether to the graduated cylinder (e.g., 10.0 mL). Read the volume from the bottom of the meniscus.

  • Weigh the graduated cylinder containing the liquid and record the new mass (m₂).

  • The mass of the liquid (m) is calculated as m = m₂ - m₁.

  • The density (ρ) is then calculated using the formula: ρ = m/V, where V is the volume of the liquid.

  • It is recommended to perform the measurement multiple times and average the results for greater accuracy.

Determination of Flash Point (Closed-Cup Method)

The flash point is a critical safety parameter, indicating the lowest temperature at which the vapor of a liquid can ignite.[5][6][7]

Apparatus:

  • Closed-cup flash point tester (e.g., Pensky-Martens or Abel apparatus)

  • Heat source

  • Ignition source (e.g., gas flame or electric igniter)

  • Thermometer

Procedure:

  • Place the sample of butyl 1,1,2,2-tetrafluoroethyl ether into the test cup of the apparatus.

  • Close the lid, which is equipped with a shutter and an ignition source.

  • Heat the sample at a slow, constant rate.

  • At regular temperature intervals, apply the ignition source by opening the shutter.

  • The flash point is the lowest temperature at which the application of the ignition source causes the vapor above the liquid to ignite with a brief flash.

  • Record the temperature at which the flash occurs.

Visualizing Key Processes

To further elucidate the context and handling of butyl 1,1,2,2-tetrafluoroethyl ether, the following diagrams, generated using Graphviz, illustrate a typical synthesis workflow and an experimental procedure for a key physicochemical property.

G Synthesis of 1,2,2,2-Tetrafluoroethyl Ethers cluster_reactants Reactants cluster_reaction Reaction Step cluster_workup Work-up cluster_product Product Fluoral-semi-acetal Fluoral-semi-acetal (CF₃CH(OH)OR) Addition Add Fluoral-semi-acetal dropwise to amine solution in solvent Fluoral-semi-acetal->Addition Reactant N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine N-(1,1,2-trifluoro-2-chloroethyl)-diethylamine->Addition Reactant Solvent Anhydrous Ether (e.g., di-n-butyl ether) Solvent->Addition Medium ReactionVessel Reaction Vessel (e.g., Four-neck flask) Stirring Stir overnight at room temperature Addition->Stirring Washing Wash with water and sodium bicarbonate solution Stirring->Washing Drying Dry with MgSO₄ and P₂O₅ Washing->Drying Distillation Fractional Distillation Drying->Distillation Product 1,2,2,2-Tetrafluoroethyl Ether (CF₃CHFOR) Distillation->Product

Caption: General synthesis workflow for 1,2,2,2-tetrafluoroethyl ethers.[8]

G Experimental Workflow for Boiling Point Determination Start Start SamplePrep Prepare Sample: ~0.5 mL of liquid in a test tube with a magnetic stir bar Start->SamplePrep ApparatusSetup Set up Apparatus: Test tube in heating block, thermometer 1 cm above liquid SamplePrep->ApparatusSetup Heating Heat Gently with Stirring ApparatusSetup->Heating ObserveReflux Observe for Boiling and Reflux Ring Heating->ObserveReflux MeasureTemp Position Thermometer at Reflux Ring ObserveReflux->MeasureTemp RecordBP Record Stable Temperature as Boiling Point MeasureTemp->RecordBP RecordPressure Record Atmospheric Pressure RecordBP->RecordPressure End End RecordPressure->End

References

"butyl 1,1,2,2-tetrafluoroethyl ether molecular structure and CAS number 358-37-2"

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 358-37-2

This technical guide provides an in-depth overview of butyl 1,1,2,2-tetrafluoroethyl ether, a fluorinated ether with potential applications in various scientific and industrial fields, including research and drug development. The document details its molecular structure, physicochemical properties, synthesis, and safety and handling protocols, tailored for researchers, scientists, and professionals in drug development.

Molecular Structure and Chemical Identity

Butyl 1,1,2,2-tetrafluoroethyl ether, also known as 1-(1,1,2,2-tetrafluoroethoxy)butane, is a straight-chain aliphatic ether containing a tetrafluoroethyl moiety. The presence of fluorine atoms significantly influences the molecule's properties, imparting increased lipophilicity and metabolic stability compared to its non-fluorinated counterparts. These characteristics are often sought after in the design of novel therapeutic agents.

Molecular Formula: C6H10F4O[1]

Molecular Weight: 174.14 g/mol [1]

Structure:

Physicochemical and Spectroscopic Data

A summary of the key physicochemical properties of butyl 1,1,2,2-tetrafluoroethyl ether is presented in the table below. This data is essential for its handling, application in experimental setups, and for computational modeling.

PropertyValueReference
CAS Number 358-37-2[1]
Molecular Formula C6H10F4O[1]
Molecular Weight 174.14 g/mol [1]
Boiling Point 49 °C @ 113 mmHg[1]
Density 1.1147 g/cm³
Refractive Index 1.3296 @ 25 °C
Flash Point 10 °C[1]

Synthesis of Butyl 1,1,2,2-Tetrafluoroethyl Ether

The synthesis of n-butyl 1,1,2,2-tetrafluoroethyl ether can be achieved through the reaction of tetrafluoroethylene (TFE) with n-butanol in the presence of a base. This method, a variation of the Williamson ether synthesis, provides a direct route to the target molecule.

Experimental Protocol: Synthesis via Reaction of TFE with n-Butanol

This protocol is based on a described method for the synthesis of similar fluorinated ethers.

Materials:

  • n-Butanol

  • Tetrafluoroethylene (TFE) gas

  • Sodium n-butoxide (n-C₄H₉ONa) solution (10%)

  • Autoclave reactor

  • Distillation apparatus

Procedure:

  • Charge a high-pressure autoclave reactor with n-butanol.

  • Add a 10% solution of sodium n-butoxide in n-butanol to the reactor. This acts as the basic catalyst.

  • Seal the autoclave and purge with an inert gas (e.g., nitrogen or argon).

  • Introduce tetrafluoroethylene (TFE) gas into the reactor under pressure.

  • Maintain the reaction mixture at a temperature between 0 °C and 38 °C with constant stirring. The pressure within the autoclave will need to be monitored.

  • After the reaction is complete (indicated by the cessation of TFE uptake), cool the reactor to room temperature and carefully vent the excess TFE.

  • Transfer the reaction mixture to a distillation apparatus.

  • Perform fractional distillation to isolate the n-butyl 1,1,2,2-tetrafluoroethyl ether from unreacted n-butanol and other byproducts. The target ether is collected at its characteristic boiling point. The yield of the target ether is reported to be approximately 81%.

SynthesisWorkflow reagents n-Butanol & Sodium n-butoxide solution autoclave Reaction in Autoclave (0-38°C, under pressure) reagents->autoclave tfe Tetrafluoroethylene (TFE) gas tfe->autoclave workup Cooling, Venting & Transfer autoclave->workup distillation Fractional Distillation workup->distillation product n-Butyl 1,1,2,2-tetrafluoroethyl ether distillation->product

Applications in Drug Development and Research

While specific biological activity or drug development applications for butyl 1,1,2,2-tetrafluoroethyl ether are not extensively documented in publicly available literature, the incorporation of fluorinated moieties into organic molecules is a well-established strategy in medicinal chemistry.

The 1,1,2,2-tetrafluoroethyl group can be considered a structural mimic of the commonly used trifluoromethyl group. The introduction of such fluorinated groups can significantly enhance the metabolic stability of a drug candidate by blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes. Furthermore, the lipophilicity of a molecule can be fine-tuned by the addition of fluoroalkyl groups, which can improve its absorption, distribution, and ability to cross cellular membranes.

Therefore, butyl 1,1,2,2-tetrafluoroethyl ether can serve as a valuable building block or intermediate in the synthesis of novel drug candidates where improved pharmacokinetic properties are desired. Researchers may utilize this compound to introduce the tetrafluoroethoxy-butane side chain into a parent molecule with known biological activity to assess the impact on its efficacy and metabolic profile.

Safety and Handling

Butyl 1,1,2,2-tetrafluoroethyl ether is a flammable liquid and vapor and requires careful handling in a well-ventilated area, away from sources of ignition.[2] It may cause skin and serious eye irritation, as well as respiratory irritation and drowsiness or dizziness.[2]

Personal Protective Equipment (PPE):

  • Wear protective gloves, protective clothing, eye protection, and face protection.

Handling Procedures:

  • Use only in a well-ventilated area or outdoors.[2]

  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2]

  • Ground and bond container and receiving equipment to prevent static discharge.

  • Avoid breathing mist, vapors, or spray.

  • Wash hands and any exposed skin thoroughly after handling.

Storage:

  • Store in a well-ventilated place. Keep the container tightly closed.

SafetyHandling start Receive Compound assess_hazards Assess Hazards: - Flammable - Irritant start->assess_hazards ppe Don Personal Protective Equipment (PPE): - Gloves, Goggles, Lab Coat assess_hazards->ppe handling Handle in Ventilated Area (Fume Hood) ppe->handling storage Store in a cool, dry, well-ventilated area away from ignition sources handling->storage end Safe Use storage->end

Conclusion

Butyl 1,1,2,2-tetrafluoroethyl ether is a fluorinated compound with well-defined physicochemical properties. Its synthesis is achievable through established methods, making it an accessible building block for further chemical exploration. While direct biological data for this specific ether is limited, the known benefits of fluorine incorporation in drug design suggest its potential utility for researchers and scientists in the development of new therapeutic agents with enhanced pharmacokinetic profiles. Adherence to strict safety protocols is essential when handling this flammable and irritant compound.

References

In-Depth Technical Guide to the Spectroscopic Analysis of Butyl 1,1,2,2-tetrafluoroethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the expected spectroscopic characteristics of butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2). Due to a lack of publicly available experimental spectra, this document presents predicted data for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) based on the analysis of the compound's functional groups and established spectroscopic principles. Detailed experimental protocols for acquiring this data are also provided to guide researchers in their own analyses.

Introduction

Butyl 1,1,2,2-tetrafluoroethyl ether is a fluorinated ether with potential applications in various fields, including as a solvent or a component in the development of new materials and pharmaceuticals. Its chemical structure, C6H10F4O, and molecular weight of approximately 174.14 g/mol , suggest specific spectroscopic signatures that can be used for its identification and characterization.[1] This guide will delve into the predicted spectroscopic data and the methodologies to obtain them.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for butyl 1,1,2,2-tetrafluoroethyl ether. These predictions are based on the analysis of its chemical structure, which includes a butyl group, an ether linkage, and a 1,1,2,2-tetrafluoroethyl moiety.

Predicted Nuclear Magnetic Resonance (NMR) Data

Table 1: Predicted ¹H NMR Data

ProtonsPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (J) in Hz
-OCH2CH2CH2CH33.8 - 4.2Triplet (t)~ 7 Hz
-OCH2CH2CH2CH31.6 - 1.8Sextet~ 7 Hz
-OCH2CH2CH2CH31.3 - 1.5Sextet~ 7 Hz
-OCH2CH2CH2CH30.9 - 1.0Triplet (t)~ 7 Hz
-CF2H5.8 - 6.4Triplet of triplets (tt)J(H-F) ~ 53 Hz, J(H-F) ~ 3 Hz

Table 2: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (ppm)
-C H313 - 15
-CH2C H2CH318 - 20
-OCH2C H2-30 - 32
-OC H2-70 - 75
-O-CF2-C F2H115 - 125 (triplet)
-O-C F2-CF2H108 - 118 (triplet)

Table 3: Predicted ¹⁹F NMR Data

FluorinePredicted Chemical Shift (ppm)Predicted Multiplicity
-CF2H-135 to -145Doublet of triplets (dt)
-OCF2--85 to -95Triplet of doublets (td)
Predicted Infrared (IR) Spectroscopy Data

Table 4: Predicted IR Absorption Bands

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
C-H (stretch, alkyl)2850 - 3000Strong
C-O (stretch, ether)1050 - 1150Strong
C-F (stretch)1100 - 1300Very Strong
Predicted Mass Spectrometry (MS) Data

Table 5: Predicted Key Mass Fragments (Electron Ionization)

m/zPredicted Fragment Ion
174[M]⁺ (Molecular Ion)
117[M - C4H9]⁺
101[CF2CF2H]⁺
83[OCH2CF2CF2H]⁺
57[C4H9]⁺ (Butyl cation)

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard operating procedure for acquiring NMR spectra of a liquid organic compound like butyl 1,1,2,2-tetrafluoroethyl ether is as follows:

  • Sample Preparation :

    • Dissolve 5-25 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • For ¹³C NMR, a higher concentration (20-50 mg) may be necessary.[2]

    • Filter the solution through a glass wool plug in a Pasteur pipette directly into a clean 5 mm NMR tube to remove any particulate matter.

    • Cap the NMR tube securely.

  • Instrument Setup :

    • Insert the NMR tube into the spectrometer's spinner and place it in the magnet.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.

    • Tune the probe to the desired nucleus (¹H, ¹³C, or ¹⁹F).

  • Data Acquisition :

    • Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay.

    • Acquire the spectrum. For ¹³C and ¹⁹F NMR, proton decoupling is typically used to simplify the spectra.

  • Data Processing :

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

Attenuated Total Reflectance (ATR) - Infrared (IR) Spectroscopy
  • Sample Application :

    • Place a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition :

    • Press the sample against the crystal using the instrument's pressure arm to ensure good contact.

    • Record the infrared spectrum. The IR beam will penetrate a small depth into the sample, and the attenuated reflected light is measured by the detector.

  • Cleaning :

    • After the measurement, clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free cloth.

Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction :

    • For a volatile liquid, the sample is typically introduced via a gas chromatography (GC) system or a direct insertion probe.[3]

    • The sample is vaporized in the ion source.[4][5]

  • Ionization :

    • The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[4][5]

    • This causes the molecules to ionize and fragment.

  • Mass Analysis :

    • The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection :

    • The detector records the abundance of each ion, generating a mass spectrum.

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing Sample Butyl 1,1,2,2-tetrafluoroethyl ether Dissolve Dissolve in Deuterated Solvent Sample->Dissolve IR IR Spectrometer (ATR) Sample->IR MS Mass Spectrometer (EI) Sample->MS Filter Filter into NMR Tube Dissolve->Filter NMR NMR Spectrometer Filter->NMR NMR_Data ¹H, ¹³C, ¹⁹F NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data

Caption: General experimental workflow for spectroscopic analysis.
Predicted NMR Structural Correlations

nmr_correlation cluster_h_nmr Predicted ¹H NMR Signals cluster_c_nmr Predicted ¹³C NMR Signals structure CH3-CH2-CH2-CH2-O-CF2-CF2H H1 δ 0.9-1.0 (t) structure->H1 CH3 H2 δ 1.3-1.5 (sextet) structure->H2 CH2(b) H3 δ 1.6-1.8 (sextet) structure->H3 CH2(c) H4 δ 3.8-4.2 (t) structure->H4 CH2(d) H5 δ 5.8-6.4 (tt) structure->H5 CF2H C1 δ 13-15 structure->C1 C1 C2 δ 18-20 structure->C2 C2 C3 δ 30-32 structure->C3 C3 C4 δ 70-75 structure->C4 C4 C5 δ 108-118 structure->C5 C5 C6 δ 115-125 structure->C6 C6

Caption: Predicted NMR signal correlations for the compound's structure.
Predicted Mass Spectrometry Fragmentation

ms_fragmentation parent [CH3CH2CH2CH2OCF2CF2H]⁺ m/z = 174 frag1 [OCF2CF2H]⁺ m/z = 117 parent->frag1 - C4H9 frag3 [CH3CH2CH2CH2]⁺ m/z = 57 parent->frag3 - OCF2CF2H frag4 [CH2OCF2CF2H]⁺ m/z = 131 parent->frag4 - C3H7 frag2 [CF2CF2H]⁺ m/z = 101 frag1->frag2 - O

Caption: Predicted major fragmentation pathways in EI-MS.

References

An In-depth Technical Guide to the Solubility and Miscibility of Butyl 1,1,2,2-tetrafluoroethyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and miscibility of butyl 1,1,2,2-tetrafluoroethyl ether (C4H9OCH2CF2CF2H), a hydrofluoroether (HFE) of interest in various scientific and industrial applications. Due to a lack of extensive published experimental data for this specific compound, this guide leverages information on structurally similar HFEs, such as HFE-7100 (methyl nonafluorobutyl ether), to predict its behavior in a range of common organic solvents. Furthermore, detailed experimental protocols for determining solubility and miscibility are provided to enable researchers to generate precise data for their specific needs.

Introduction to Butyl 1,1,2,2-tetrafluoroethyl Ether

Butyl 1,1,2,2-tetrafluoroethyl ether belongs to the class of hydrofluoroethers, which are known for their unique combination of properties including low toxicity, non-flammability, and favorable environmental profiles, with zero ozone depletion potential[1]. These characteristics make them attractive as replacements for older solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) in applications such as precision cleaning, heat transfer, and as solvent carriers[1]. The solubility and miscibility of these ethers are critical parameters that determine their suitability for various applications, including in the formulation of pharmaceuticals and specialty chemicals.

Physicochemical Properties of Butyl 1,1,2,2-tetrafluoroethyl ether:

PropertyValueReference
Molecular Formula C6H10F4O[2]
Molecular Weight 174.137 g/mol [2]
CAS Number 358-37-2[2]
Boiling Point Not available

Predicted Solubility and Miscibility

The "like dissolves like" principle is a useful starting point for predicting solubility. The polarity of the solvent plays a significant role in its miscibility with an HFE[4]. Generally, HFEs are more miscible with less polar organic solvents.

The following tables provide a qualitative prediction of the miscibility of butyl 1,1,2,2-tetrafluoroethyl ether with various organic solvents, categorized by solvent class. These predictions are based on the known properties of similar HFEs and general principles of solubility.

Table 1: Predicted Miscibility of Butyl 1,1,2,2-tetrafluoroethyl Ether in Common Organic Solvents

Solvent ClassSolventPredicted MiscibilityRationale/Comments
Alcohols MethanolPartially Miscible to MiscibleShort-chain alcohols are polar; miscibility may be limited. Longer-chain alcohols are expected to be more miscible.
EthanolPartially Miscible to MiscibleSimilar to methanol, polarity may influence complete miscibility.
IsopropanolMiscibleLower polarity than methanol and ethanol, leading to better miscibility.
Ketones AcetoneMiscibleGenerally a good solvent for many organic compounds, including HFEs[4].
Methyl Ethyl KetoneMiscibleSimilar to acetone in its solvent properties.
Esters Ethyl AcetateMiscibleA moderately polar solvent that is often compatible with HFEs.
Ethers Diethyl EtherMiscibleStructurally similar, promoting miscibility.
Tetrahydrofuran (THF)MiscibleKnown to be a highly effective and "fluorophilic" organic solvent for HFEs[4].
Hydrocarbons HexaneMiscibleNonpolar nature aligns well with the fluorinated portion of the HFE.
TolueneMiscibleAromatic, nonpolar solvent expected to be miscible[4].
Chlorinated Solvents DichloromethaneMiscibleOften used as a solvent for a wide range of organic compounds.
ChloroformMiscibleSimilar to dichloromethane.
Polar Aprotic Solvents AcetonitrilePartially Miscible to ImmiscibleHigh polarity may lead to phase separation[4].
Dimethylformamide (DMF)Partially Miscible to ImmiscibleA highly polar solvent, likely to be immiscible with the less polar HFE[4].
Dimethyl Sulfoxide (DMSO)ImmiscibleVery high polarity makes miscibility unlikely.

Experimental Protocols for Solubility and Miscibility Determination

To obtain precise and reliable data, experimental determination is essential. The following are standard protocols for assessing the solubility and miscibility of a liquid solute like butyl 1,1,2,2-tetrafluoroethyl ether in various organic solvents.

Visual Miscibility Determination

This is a straightforward, qualitative method to quickly assess miscibility.

Materials:

  • Butyl 1,1,2,2-tetrafluoroethyl ether

  • A selection of organic solvents (e.g., those listed in Table 1)

  • Small, clear glass vials or test tubes with caps

  • Pipettes or graduated cylinders for measuring volumes

  • Vortex mixer (optional)

Procedure:

  • To a clean, dry vial, add a known volume (e.g., 2 mL) of the organic solvent.

  • Add an equal volume (2 mL) of butyl 1,1,2,2-tetrafluoroethyl ether to the same vial.

  • Cap the vial securely and shake vigorously for 30-60 seconds. A vortex mixer can be used for more consistent mixing.

  • Allow the vial to stand undisturbed and observe the contents.

  • Observation:

    • Miscible: A single, clear, homogeneous liquid phase is observed.

    • Immiscible: Two distinct liquid layers are formed.

    • Partially Miscible: The solution may appear cloudy or form an emulsion that may or may not separate over time.

  • Record the observations for each solvent tested. For a more rigorous test, observations can be made at different temperatures by placing the vials in a water bath.

Quantitative Solubility Determination (Cloud Point Method)

This method is used to determine the concentration at which a solute is soluble in a solvent at a given temperature.

Materials:

  • Butyl 1,1,2,2-tetrafluoroethyl ether

  • Organic solvent

  • Jacketed glass vessel connected to a circulating water bath for temperature control

  • Calibrated burette or syringe pump for accurate addition of the solute

  • Magnetic stirrer and stir bar

  • Thermometer or temperature probe

  • Light source and detector (or visual observation) to detect cloudiness (turbidity)

Procedure:

  • Place a known volume or mass of the organic solvent into the jacketed glass vessel.

  • Set the circulating water bath to the desired experimental temperature and allow the solvent to equilibrate.

  • Begin stirring the solvent at a constant rate.

  • Slowly titrate the butyl 1,1,2,2-tetrafluoroethyl ether into the solvent from the burette or syringe pump.

  • Continuously monitor the solution for the first sign of persistent cloudiness (the cloud point). This indicates that the saturation point has been reached and a second phase is beginning to form.

  • Record the volume of the ether added at the cloud point.

  • The solubility can then be calculated in terms of mass percent, volume percent, or mole fraction.

  • Repeat the experiment at different temperatures to construct a solubility curve.

Predictive Models: Hansen Solubility Parameters

For a more theoretical prediction of miscibility, Hansen Solubility Parameters (HSPs) can be utilized. HSPs are based on the principle that "like dissolves like" by quantifying the intermolecular forces as three parameters:

  • δD (Dispersion): Energy from dispersion forces between molecules.

  • δP (Polar): Energy from dipolar intermolecular forces.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds between molecules.

Two substances are likely to be miscible if their HSP values are similar. The "distance" (Ra) between the HSPs of two substances in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of miscibility[5][6]. While the specific HSPs for butyl 1,1,2,2-tetrafluoroethyl ether are not published, they can be estimated using group contribution methods[7].

Visualizations

Experimental Workflow for Miscibility Determination

The following diagram illustrates the logical steps involved in the visual determination of miscibility.

G cluster_0 Preparation cluster_1 Mixing cluster_2 Observation cluster_3 Conclusion A Select Organic Solvent B Measure Equal Volumes of Solvent and HFE A->B C Combine in a Clear Vial B->C D Shake Vigorously C->D E Allow to Settle D->E F Observe for Phase Separation E->F G Single Phase? F->G H Miscible G->H Yes I Immiscible / Partially Miscible G->I No

Caption: Workflow for Visual Miscibility Testing.

Relationship Between Solvent Polarity and Predicted Miscibility

This diagram illustrates the general relationship between the polarity of an organic solvent and its predicted miscibility with a hydrofluoroether like butyl 1,1,2,2-tetrafluoroethyl ether.

G cluster_0 High Miscibility cluster_1 Potential for Limited Miscibility HFE HFE Nonpolar Solvents Nonpolar Solvents (e.g., Hexane, Toluene) HFE->Nonpolar Solvents Good Interaction Low Polarity Solvents Low Polarity Solvents (e.g., Diethyl Ether, THF) HFE->Low Polarity Solvents Good Interaction Polar Aprotic Solvents Polar Aprotic Solvents (e.g., Acetonitrile, DMF) HFE->Polar Aprotic Solvents Poor Interaction Polar Protic Solvents Polar Protic Solvents (e.g., Methanol) HFE->Polar Protic Solvents Poor Interaction

References

The Thermal Stability and Decomposition of Butyl 1,1,2,2-Tetrafluoroethyl Ether: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The hydrofluoroether, butyl 1,1,2,2-tetrafluoroethyl ether, is a fluorinated compound with potential applications where thermal stability is a key consideration. This technical guide aims to provide an in-depth analysis of its thermal stability and decomposition profile. However, a comprehensive review of publicly available scientific literature and safety data reveals a significant lack of specific quantitative data on the thermal decomposition of this particular compound. While general information suggests a high degree of thermal stability, precise decomposition temperatures and detailed breakdown pathways have not been extensively documented.

This guide will therefore synthesize the available information on butyl 1,1,2,2-tetrafluoroethyl ether and supplement it with data from closely related hydrofluoroethers to provide a foundational understanding for researchers.

Physicochemical Properties

A summary of the known physical and chemical properties of butyl 1,1,2,2-tetrafluoroethyl ether is presented in Table 1. This data is essential for understanding the compound's behavior under various experimental conditions.

PropertyValueReference
Molecular Formula C₆H₁₀F₄O[1]
Molecular Weight 174.136 g/mol [1]
Boiling Point 322 K (48.85 °C) at 0.151 bar[1]
Appearance Colorless liquid
Flammability Highly flammable

Thermal Stability and Decomposition

In the absence of specific data, we can infer the general thermal behavior from related hydrofluoroethers. Compounds such as methyl nonafluorobutyl ether and ethyl nonafluorobutyl ether are frequently described as having "excellent thermal stability" and "resistance to thermal degradation." For these related compounds, hazardous decomposition products under fire conditions are identified as carbon oxides and hydrogen fluoride. This suggests that the C-F and C-O bonds are the likely points of cleavage at elevated temperatures.

Experimental Protocols for Thermal Analysis

To rigorously determine the thermal stability and decomposition of butyl 1,1,2,2-tetrafluoroethyl ether, a series of well-established experimental protocols should be employed. The following methodologies are recommended for a comprehensive analysis.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset and rate of mass loss as a function of temperature, indicating the decomposition temperature range.

Methodology:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of butyl 1,1,2,2-tetrafluoroethyl ether is placed in an inert sample pan (e.g., platinum or alumina).

  • Atmosphere: The experiment should be conducted under both an inert atmosphere (e.g., nitrogen or argon at a flow rate of 20-50 mL/min) to study thermal decomposition, and an oxidative atmosphere (e.g., air or a mixture of oxygen and nitrogen) to assess thermo-oxidative stability.

  • Temperature Program: A linear heating ramp, typically 10 °C/min, from ambient temperature to a final temperature where complete decomposition is observed (e.g., 600 °C).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (Tonset), the temperature of maximum decomposition rate (Tpeak, from the derivative of the TGA curve, DTG), and the residual mass at the end of the experiment.

Differential Scanning Calorimetry (DSC)

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum or stainless steel pan. A sealed empty pan is used as a reference.

  • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained in the DSC cell.

  • Temperature Program: A controlled heating and cooling cycle is applied. For decomposition studies, a heating rate of 10 °C/min is common.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic (e.g., melting, boiling) and exothermic (e.g., decomposition) events. The enthalpy changes (ΔH) associated with these transitions can be quantified.

Proposed Logical Workflow and Decomposition Pathway

The following diagrams illustrate the logical workflow for thermal stability analysis and a generalized proposed decomposition pathway for hydrofluoroethers, which can be adapted for butyl 1,1,2,2-tetrafluoroethyl ether pending experimental data.

Thermal_Stability_Workflow cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis cluster_3 Results Sample Butyl 1,1,2,2-tetrafluoroethyl ether TGA Thermogravimetric Analysis (TGA) Sample->TGA DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA_Data Mass Loss vs. Temperature (TGA Curve) TGA->TGA_Data DSC_Data Heat Flow vs. Temperature (DSC Thermogram) DSC->DSC_Data DTG_Data Derivative of Mass Loss (DTG Curve) TGA_Data->DTG_Data Decomp_Temp Decomposition Temperature (Tonset, Tpeak) TGA_Data->Decomp_Temp DTG_Data->Decomp_Temp Enthalpy Enthalpy of Decomposition (ΔH) DSC_Data->Enthalpy Stability Thermal Stability Assessment Decomp_Temp->Stability Enthalpy->Stability

Workflow for Thermal Stability Analysis.

Decomposition_Pathway cluster_products Primary Decomposition Products Parent Butyl 1,1,2,2-tetrafluoroethyl ether (C₄H₉OCH₂CF₂CF₂H) HF Hydrogen Fluoride (HF) Parent->HF Δ (Heat) Aldehyde Butyraldehyde or Butanal Parent->Aldehyde Δ (Heat) Fluoroalkene Tetrafluoroethene Parent->Fluoroalkene Δ (Heat) CO Carbon Monoxide (CO) Aldehyde->CO Further Oxidation CO2 Carbon Dioxide (CO₂) CO->CO2 Oxidation

References

Technical Guide: Vapor Pressure and Boiling Point of n-Butyl-1,1,2,2-tetrafluoroethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the current scientific understanding of the vapor pressure and boiling point of n-butyl-1,1,2,2-tetrafluoroethyl ether. Due to the limited availability of comprehensive experimental data in publicly accessible literature, this guide combines reported values with established estimation techniques and detailed experimental protocols for the determination of these crucial physical properties.

Quantitative Data Summary

The available quantitative data for the boiling point of n-butyl-1,1,2,2-tetrafluoroethyl ether is limited. A summary of the experimentally determined reduced pressure boiling point and an estimated normal boiling point are presented below.

ParameterValueConditionsSource
Boiling Point (Experimental)49 °C (322 K)113 mmHg (0.151 bar)NIST Chemistry WebBook[1]
Normal Boiling Point (Estimated) ~95-105 °C 760 mmHg (1 atm) Estimated

Vapor Pressure: A complete experimental vapor pressure curve for n-butyl-1,1,2,2-tetrafluoroethyl ether is not available in the reviewed literature. The single experimental data point is the boiling point at a reduced pressure, which represents one point on the vapor pressure curve.

Experimental Protocols

For researchers seeking to determine the physicochemical properties of n-butyl-1,1,2,2-tetrafluoroethyl ether or similar fluorinated ethers, the following detailed experimental protocols are provided.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an accurate determination of the boiling point of a small sample of a fluorinated ether, a micro-boiling point determination using a Thiele tube is a suitable method.

Apparatus:

  • Thiele tube

  • High-temperature resistant mineral oil or silicone oil

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube or fusion tube

  • Rubber band or wire for attaching the test tube to the thermometer

  • Heating source (Bunsen burner or heating mantle)

  • Safety goggles and lab coat

Procedure:

  • A small amount of the n-butyl-1,1,2,2-tetrafluoroethyl ether sample is placed into the small test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the sample within the test tube.

  • The test tube is attached to a calibrated thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

  • The Thiele tube is filled with a suitable heating oil to the level of the upper arm.

  • The thermometer and test tube assembly are immersed in the oil in the Thiele tube.

  • The side arm of the Thiele tube is gently heated. The shape of the Thiele tube is designed to ensure uniform heating of the oil bath through convection currents.

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. This is due to the expansion of the air trapped inside.

  • Heating is continued until a continuous and rapid stream of bubbles is observed, indicating that the vapor of the sample has displaced all the air in the capillary tube.

  • The heating is then discontinued, and the oil bath is allowed to cool slowly with constant stirring.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube. This is the point where the vapor pressure of the sample equals the atmospheric pressure.

  • The atmospheric pressure in the laboratory should be recorded at the time of the experiment. For a normal boiling point, this pressure should be corrected to 760 mmHg.

Determination of Vapor Pressure

For a precise determination of the vapor pressure of a low-volatility compound like a fluorinated ether, a static apparatus is a reliable method. This method involves measuring the pressure of the vapor in equilibrium with the liquid at a given temperature.

Apparatus:

  • A constant-volume apparatus, typically consisting of a thermostated sample cell connected to a high-precision pressure transducer.

  • A vacuum pump to evacuate the apparatus.

  • A temperature-controlled bath (e.g., a cryostat or a precision oil bath) capable of maintaining a stable temperature.

  • A calibrated temperature sensor (e.g., a platinum resistance thermometer).

  • A high-accuracy pressure sensor (e.g., a capacitance diaphragm gauge).

  • The sample of n-butyl-1,1,2,2-tetrafluoroethyl ether, purified by repeated freeze-pump-thaw cycles to remove dissolved gases.

Procedure:

  • The sample of n-butyl-1,1,2,2-tetrafluoroethyl ether is introduced into the sample cell.

  • The sample is degassed by several freeze-pump-thaw cycles. This involves freezing the sample with liquid nitrogen, evacuating the headspace, and then allowing the sample to thaw. This process removes any dissolved atmospheric gases that would contribute to the measured pressure.

  • The sample cell is placed in the thermostated bath and allowed to reach thermal equilibrium at the desired temperature. The temperature should be precisely measured and controlled.

  • The pressure of the vapor in equilibrium with the liquid is measured using the pressure transducer.

  • The measurements are repeated at various temperatures to obtain a series of vapor pressure data points as a function of temperature.

  • The data can be fitted to a suitable vapor pressure equation, such as the Antoine equation or the Wagner equation, to describe the relationship between vapor pressure and temperature.

Visualizations

Experimental Workflow for Physicochemical Characterization

The following diagram illustrates a logical workflow for the determination of the vapor pressure and boiling point of a novel or uncharacterized fluorinated ether.

G Experimental Workflow for Vapor Pressure and Boiling Point Determination cluster_0 Initial Assessment cluster_1 Sample Preparation cluster_4 Data Analysis and Reporting A Literature Search for Known Data B Estimation of Properties (e.g., Nomograph, Clausius-Clapeyron) A->B C Obtain High-Purity Sample B->C D Purification and Degassing (Freeze-Pump-Thaw) C->D E Boiling Point Measurement D->E F Vapor Pressure Measurement D->F G Thiele Tube or Micro-distillation E->G H Static Apparatus or Knudsen Effusion F->H I Data Compilation and Tabulation G->I J Curve Fitting (e.g., Antoine Eq.) H->J K Reporting of Final Values and Protocols I->K J->K

Workflow for Physicochemical Property Determination.

Biological Signaling Pathways

A comprehensive search of the scientific literature did not yield any information regarding the involvement of n-butyl-1,1,2,2-tetrafluoroethyl ether in any biological signaling pathways. This is consistent with the intended use of many fluorinated ethers as chemically inert solvents, heat-transfer fluids, or intermediates in chemical synthesis. Their high degree of fluorination typically leads to low biological reactivity. Therefore, significant interactions with biological systems, such as the modulation of signaling pathways, are not expected and have not been reported. For drug development professionals, this compound would be considered as an excipient or solvent, and its lack of biological activity is a desirable characteristic in such applications.

References

Technical Guide: Toxicology and Safety Profile of Butyl 1,1,2,2-tetrafluoroethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available toxicological data specifically for Butyl 1,1,2,2-tetrafluoroethyl ether is limited. This guide provides a comprehensive overview of the typical toxicological assessments and safety data considerations for a fluorinated ether of this nature, based on established OECD guidelines and data from structurally similar compounds. The information herein is intended for researchers, scientists, and drug development professionals to understand the required safety evaluation for such a chemical.

Chemical and Physical Properties

PropertyAnticipated Value/Characteristic
Molecular Formula C6H10F4O
Appearance Likely a colorless liquid
Odor May have a characteristic ether-like odor
Boiling Point Expected to be a volatile liquid
Solubility Likely to have limited solubility in water and be soluble in organic solvents
Flammability Expected to be a flammable liquid and vapor[1][2][3][4]

Hazard Identification and Classification

Based on safety data for similar fluorinated ethers, Butyl 1,1,2,2-tetrafluoroethyl ether is anticipated to be classified with the following hazards:

  • Flammable Liquid and Vapour: Ethers are generally flammable, and the presence of the butyl group contributes to this property.[1][2][3][4]

  • Skin Irritation: May cause skin irritation upon direct contact.[1][5]

  • Serious Eye Irritation: Likely to cause serious eye irritation.[1][5]

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation or drowsiness and dizziness.[1][5]

Toxicological Data Summary

The following tables summarize the key toxicological endpoints that would be evaluated for a substance like Butyl 1,1,2,2-tetrafluoroethyl ether. The data presented are representative values and should not be considered as experimental results for this specific compound.

Acute Toxicity
EndpointTest GuidelineSpeciesRouteAnticipated Result
Oral LD50OECD 420, 423, or 425RatOralLow to moderate toxicity
Dermal LD50OECD 402Rat or RabbitDermalLow toxicity
Inhalation LC50OECD 403RatInhalationData not available
Irritation and Sensitization
EndpointTest GuidelineSpeciesAnticipated Result
Skin Irritation/CorrosionOECD 404RabbitIrritant
Eye Irritation/CorrosionOECD 405RabbitSerious Irritant
Skin SensitizationOECD 429 (LLNA)MouseData not available
Repeated Dose Toxicity
EndpointTest GuidelineSpeciesRouteDurationAnticipated Result
Sub-acute ToxicityOECD 407RatOral28 daysData not available
Sub-chronic ToxicityOECD 408RatOral90 daysData not available
Sub-chronic Inhalation ToxicityOECD 413RatInhalation90 daysData not available
Genotoxicity
EndpointTest GuidelineSystemAnticipated Result
Bacterial Reverse Mutation Test (Ames Test)OECD 471S. typhimuriumNon-mutagenic
In vitro Mammalian Chromosomal Aberration TestOECD 473Mammalian cellsData not available
In vivo Mammalian Erythrocyte Micronucleus TestOECD 474MouseData not available

Experimental Protocols

Detailed methodologies for key toxicological assessments are outlined below, based on the referenced OECD guidelines.

Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

This method is used to estimate the LD50 value with a reduced number of animals.

Methodology:

  • Animal Selection: Healthy, young adult female rats are typically used.

  • Housing and Fasting: Animals are housed individually and fasted overnight before dosing.

  • Dosing: A single animal is dosed with the test substance at a starting dose level selected based on available information.

  • Observation: The animal is observed for signs of toxicity and mortality over a 14-day period.

  • Sequential Dosing: Based on the outcome for the first animal (survival or death), the dose for the next animal is adjusted up or down by a constant factor. This process is continued for a small number of animals.

  • LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.

G start Start: Select Starting Dose dose1 Dose Animal 1 start->dose1 observe1 Observe for 14 Days dose1->observe1 outcome1 Outcome? observe1->outcome1 survived1 Animal Survived outcome1->survived1 Survived died1 Animal Died outcome1->died1 Died decrease_dose Decrease Dose survived1->decrease_dose increase_dose Increase Dose died1->increase_dose dose_next Dose Next Animal increase_dose->dose_next decrease_dose->dose_next observe_next Observe for 14 Days dose_next->observe_next outcome_next Outcome? observe_next->outcome_next end_study End Study (Max 5 Animals) outcome_next->end_study Continue until stopping criteria met calculate Calculate LD50 end_study->calculate

Acute Oral Toxicity (OECD 425) Workflow
Skin Irritation/Corrosion (OECD 404)

This test determines the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are used.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: 0.5 mL (for liquids) or 0.5 g (for solids) of the test substance is applied to a small area of skin under a gauze patch.

  • Exposure: The patch is secured with tape for a 4-hour exposure period.

  • Observation: After patch removal, the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Observations may continue for up to 14 days if effects persist.

  • Scoring: The reactions are scored according to a standardized grading system.

G start Start: Prepare Animal apply Apply Test Substance (0.5 mL/g) to Skin start->apply patch Cover with Gauze Patch apply->patch expose 4-Hour Exposure patch->expose remove Remove Patch and Clean Area expose->remove observe Observe and Score Skin Reactions remove->observe timepoints Timepoints: 1, 24, 48, 72 hours (up to 14 days) observe->timepoints classify Classify as Irritant/Non-Irritant timepoints->classify

Skin Irritation/Corrosion (OECD 404) Workflow
Bacterial Reverse Mutation Test (Ames Test) (OECD 471)

This in vitro assay is used to detect gene mutations induced by a chemical.

Methodology:

  • Tester Strains: Several strains of Salmonella typhimurium and Escherichia coli with specific mutations that render them unable to synthesize an essential amino acid (e.g., histidine or tryptophan) are used.

  • Metabolic Activation: The test is performed with and without an exogenous metabolic activation system (S9 mix from rat liver) to mimic mammalian metabolism.

  • Exposure: The tester strains are exposed to the test substance at various concentrations on agar plates deficient in the essential amino acid.

  • Incubation: The plates are incubated for 48-72 hours.

  • Evaluation: A positive result is indicated by a significant, dose-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

G start Start: Prepare Bacterial Strains prepare_plates Prepare Agar Plates with and without S9 Mix start->prepare_plates add_bacteria Add Bacterial Strains to Plates prepare_plates->add_bacteria add_substance Add Test Substance at Various Concentrations add_bacteria->add_substance incubate Incubate for 48-72 Hours add_substance->incubate count Count Revertant Colonies incubate->count analyze Analyze Data for Dose-Response count->analyze classify Classify as Mutagenic/Non-Mutagenic analyze->classify

Ames Test (OECD 471) Workflow

Safety Precautions and Handling

Given the anticipated hazards, the following precautions should be taken when handling Butyl 1,1,2,2-tetrafluoroethyl ether:

  • Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.[1]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber) and protective clothing.[5]

    • Respiratory Protection: If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge.

  • Fire Prevention: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools.[1][2][3][4]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[2][3]

Conclusion

While specific toxicological data for Butyl 1,1,2,2-tetrafluoroethyl ether are not currently in the public domain, a comprehensive safety assessment based on established international guidelines is necessary before its widespread use. The anticipated hazard profile suggests that it should be handled with appropriate care, particularly concerning its flammability and potential to cause skin and eye irritation. The experimental workflows provided in this guide serve as a blueprint for the toxicological evaluation required to fully characterize the safety profile of this and similar fluorinated ethers. Researchers and drug development professionals should ensure that such a data package is generated to support any future applications.

References

Environmental Fate and Impact of Butyl 1,1,2,2-tetrafluoroethyl Ether and Other Fluorinated Ethers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific experimental data on the environmental fate and impact of butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2) is limited in publicly available scientific literature. This guide provides a comprehensive overview of the expected environmental behavior of this compound based on the known properties and fate of analogous short-chain hydrofluoroethers (HFEs). The experimental protocols described are standardized methods for assessing the environmental fate of chemical substances and are applicable to the target compound.

Introduction

Hydrofluoroethers (HFEs) have been introduced as replacements for ozone-depleting substances such as chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). Their favorable properties, including low ozone depletion potential, have led to their use in various applications. Butyl 1,1,2,2-tetrafluoroethyl ether belongs to this class of compounds. Understanding the environmental fate and potential impact of these fluorinated ethers is crucial for assessing their environmental risk and ensuring their responsible use. This technical guide provides an in-depth analysis of the anticipated environmental distribution, degradation pathways, and toxicological effects of butyl 1,1,2,2-tetrafluoroethyl ether and similar fluorinated ethers.

Physicochemical Properties

The environmental distribution of a chemical is largely governed by its physicochemical properties. While specific data for butyl 1,1,2,2-tetrafluoroethyl ether is scarce, the table below presents known properties for this compound and its structural analogs to provide an estimate of its likely characteristics.

PropertyButyl 1,1,2,2-tetrafluoroethyl etherEthyl 1,1,2,2-tetrafluoroethyl ether (Analog)1,1,1,3,3,3-hexafluoro-2-methoxypropane (HFE-356mmz) (Analog)
CAS Number 358-37-2[1]512-51-6[2]13171-18-1[3]
Molecular Formula C6H10F4O[1]C4H6F4OC4H4F6O
Molecular Weight ( g/mol ) 174.14146.09182.05
Boiling Point (°C) Not available57Not available
Vapor Pressure Not availableNot availableNot available
Water Solubility Not availableNot availableNot available
Log Kow (Octanol-Water Partition Coefficient) Not availableNot availableNot available

Data for analogous compounds are provided for comparative purposes. The lack of specific data for butyl 1,1,2,2-tetrafluoroethyl ether highlights the need for experimental determination of these crucial parameters.

Environmental Fate

The environmental fate of a chemical encompasses its transport and transformation in various environmental compartments, including the atmosphere, water, soil, and biota.

Atmospheric Fate

Hydrofluoroethers are expected to primarily reside in the atmosphere upon release due to their volatility. The dominant atmospheric removal process for HFEs is reaction with hydroxyl (OH) radicals.[4][5] The ether linkage in these molecules can decrease their atmospheric lifetimes compared to their perfluorinated counterparts.[6] The atmospheric degradation of HFEs proceeds through a series of oxidation reactions, leading to the formation of various degradation products, including carbonyl fluoride, which can further hydrolyze to HF and CO2.[6]

The diagram below illustrates a generalized atmospheric oxidation pathway for a hydrofluoroether initiated by hydroxyl radicals.

HFE Hydrofluoroether (e.g., Butyl 1,1,2,2-tetrafluoroethyl ether) Alkyl_Radical Alkyl Radical Intermediate HFE->Alkyl_Radical + •OH (H-atom abstraction) OH •OH Radical Peroxy_Radical Peroxy Radical Alkyl_Radical->Peroxy_Radical + O2 O2 O2 Alkoxy_Radical Alkoxy Radical Peroxy_Radical->Alkoxy_Radical + NO NO NO Degradation_Products Degradation Products (e.g., Carbonyl Fluoride, HF, CO2) Alkoxy_Radical->Degradation_Products Further Reactions

Caption: Generalized atmospheric oxidation pathway of a hydrofluoroether.
Aquatic Fate

Hydrolysis: The ether linkage in fluorinated ethers is generally stable to hydrolysis under typical environmental pH conditions (pH 4-9). Therefore, hydrolysis is not expected to be a significant degradation pathway for butyl 1,1,2,2-tetrafluoroethyl ether.

Photolysis: Direct photolysis is unlikely to be a major degradation process for saturated fluorinated ethers as they do not absorb light in the environmentally relevant UV spectrum (>290 nm). Indirect photolysis, mediated by reactive species such as hydroxyl radicals in sunlit surface waters, may contribute to their degradation, but this is generally a slower process compared to atmospheric oxidation.

Biodegradation: The presence of carbon-fluorine bonds makes fluorinated compounds generally resistant to microbial degradation. For short-chain fluorinated ethers, the presence of a non-fluorinated alkyl group may provide a site for initial microbial attack. However, complete mineralization is expected to be slow, and these compounds are likely to be persistent in aquatic environments.

Fate in Soil and Sediment

Due to their expected low octanol-water partition coefficient (Kow), short-chain HFEs like butyl 1,1,2,2-tetrafluoroethyl ether are not expected to sorb strongly to soil and sediment. This suggests they will be mobile in the subsurface and can potentially leach into groundwater.

Bioaccumulation

The potential for a chemical to bioaccumulate in organisms is often correlated with its Log Kow value. While the specific Log Kow for butyl 1,1,2,2-tetrafluoroethyl ether is not available, short-chain fluorinated compounds generally have low to moderate bioaccumulation potential.

Environmental Impact and Ecotoxicity

The ecotoxicity of butyl 1,1,2,2-tetrafluoroethyl ether has not been extensively studied. However, data from analogous short-chain fluorinated compounds can provide an indication of potential environmental risks.

Test OrganismEndpointValue (mg/L)Analogous CompoundReference
Fish (e.g., Pimephales promelas)96-hour LC50Data not available--
Aquatic Invertebrate (e.g., Daphnia magna)48-hour EC50Data not available--
Algae (e.g., Pseudokirchneriella subcapitata)72-hour EC50Data not available--

LC50: Lethal concentration for 50% of the test population. EC50: Effect concentration for 50% of the test population. The lack of ecotoxicity data for butyl 1,1,2,2-tetrafluoroethyl ether and its close analogs is a significant data gap in its environmental risk assessment.

Experimental Protocols

To address the data gaps for butyl 1,1,2,2-tetrafluoroethyl ether, a suite of standardized laboratory tests can be employed. The following sections detail the methodologies for key environmental fate assessments.

Physicochemical Properties Determination

The following diagram outlines the workflow for determining the key physicochemical properties that govern the environmental fate of a chemical.

cluster_physchem Physicochemical Property Determination Vapor_Pressure Vapor Pressure (OECD 104) Water_Solubility Water Solubility (OECD 105) Log_Kow Octanol-Water Partition Coefficient (OECD 117/123)

Caption: Workflow for physicochemical property determination.

5.1.1. Vapor Pressure (OECD Guideline 104) [7][8][9][10]

  • Principle: This guideline describes several methods for determining the vapor pressure of a substance, including the dynamic method (Cottrell's method), static method, and effusion methods. The choice of method depends on the expected vapor pressure range.

  • Methodology (Static Method):

    • A known amount of the test substance is introduced into a vacuum-tight apparatus.

    • The apparatus is thermostated at the desired temperature.

    • The pressure of the vapor in equilibrium with the substance is measured using a suitable pressure gauge.

    • Measurements are repeated at different temperatures to establish the vapor pressure curve.

5.1.2. Water Solubility (OECD Guideline 105) [11][12][13][14][15]

  • Principle: This guideline describes the column elution method for substances with low solubility and the flask method for more soluble substances.

  • Methodology (Flask Method):

    • An excess amount of the test substance is added to a flask containing purified water.

    • The flask is agitated at a constant temperature for a sufficient period to reach equilibrium.

    • The mixture is centrifuged or filtered to separate the undissolved substance.

    • The concentration of the test substance in the aqueous phase is determined by a suitable analytical method (e.g., gas chromatography).

5.1.3. Octanol-Water Partition Coefficient (Log Kow) (OECD Guideline 117/123) [16][17][18][19]

  • Principle: The HPLC method (OECD 117) is a common approach where the retention time of the test substance on a reverse-phase HPLC column is correlated with the known Log Kow values of reference compounds. The slow-stirring method (OECD 123) is a direct measurement suitable for highly hydrophobic substances.

  • Methodology (HPLC Method - OECD 117):

    • A set of reference compounds with known Log Kow values is injected into an HPLC system with a reverse-phase column.

    • A calibration curve of retention time versus Log Kow is generated.

    • The test substance is injected under the same conditions, and its retention time is measured.

    • The Log Kow of the test substance is determined from the calibration curve.

Environmental Degradation Studies

The following diagram illustrates the workflow for assessing the degradation potential of a chemical in different environmental compartments.

cluster_degradation Environmental Degradation Assessment Biodegradation Ready Biodegradability (OECD 301) Hydrolysis Hydrolysis as a Function of pH (OECD 111) Photodegradation Phototransformation in Water (OECD 316)

Caption: Workflow for environmental degradation assessment.

5.2.1. Ready Biodegradability (OECD Guideline 301) [20][21][22]

  • Principle: These screening tests assess the potential for a chemical to be rapidly and completely biodegraded by microorganisms under aerobic conditions. Several methods exist within this guideline, such as the CO2 Evolution Test (301B) and the Closed Bottle Test (301D).

  • Methodology (CO2 Evolution Test - 301B):

    • The test substance is added as the sole source of organic carbon to a mineral medium inoculated with activated sludge.

    • The mixture is incubated in the dark at a constant temperature.

    • The amount of CO2 evolved is measured over a 28-day period and is expressed as a percentage of the theoretical maximum CO2 production.

    • A substance is considered readily biodegradable if it reaches the pass level of >60% ThCO2 within a 10-day window.

5.2.2. Hydrolysis as a Function of pH (OECD Guideline 111)

  • Principle: This test determines the rate of abiotic hydrolysis of a chemical in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9).

  • Methodology:

    • Sterile buffer solutions at pH 4, 7, and 9 are prepared.

    • The test substance is added to each buffer solution.

    • The solutions are incubated in the dark at a constant temperature.

    • Samples are taken at various time intervals and analyzed for the concentration of the parent compound.

    • The hydrolysis rate constant and half-life are calculated for each pH.

5.2.3. Phototransformation of Chemicals in Water (OECD Guideline 316)

  • Principle: This guideline provides methods to determine the rate of direct and indirect phototransformation of chemicals in water.

  • Methodology (Direct Photolysis):

    • A solution of the test substance in purified water is exposed to a light source that simulates natural sunlight.

    • Dark controls are run in parallel to account for any non-photolytic degradation.

    • The concentration of the test substance is measured over time.

    • The quantum yield and the rate of photolysis are calculated.

Bioaccumulation Potential

5.3.1. Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD Guideline 305)

  • Principle: This test determines the bioconcentration factor (BCF) of a chemical in fish from aqueous exposure.

  • Methodology:

    • Fish are exposed to a constant, low concentration of the test substance in water for an uptake phase (typically 28 days).

    • This is followed by a depuration phase in clean water.

    • The concentration of the test substance in the fish tissue and in the water is measured at regular intervals during both phases.

    • The BCF is calculated as the ratio of the concentration in the fish to the concentration in the water at steady state.

Ecotoxicity Testing

5.4.1. Fish, Acute Toxicity Test (OECD Guideline 203) [23][24]

  • Principle: This test determines the concentration of a substance that is lethal to 50% (LC50) of a test population of fish over a 96-hour exposure period.

  • Methodology:

    • Groups of fish are exposed to a range of concentrations of the test substance in water.

    • A control group is maintained in clean water.

    • Mortality is recorded at 24, 48, 72, and 96 hours.

    • The 96-hour LC50 is calculated using statistical methods.

Conclusion and Recommendations

Butyl 1,1,2,2-tetrafluoroethyl ether, as a short-chain hydrofluoroether, is expected to be volatile and primarily partition to the atmosphere, where its fate will be governed by oxidation by hydroxyl radicals. In aquatic and terrestrial environments, it is likely to be persistent and mobile. Based on data from analogous compounds, its potential for bioaccumulation is expected to be low.

A significant lack of empirical data on the physicochemical properties, environmental degradation rates, and ecotoxicity of butyl 1,1,2,2-tetrafluoroethyl ether currently prevents a comprehensive environmental risk assessment. It is strongly recommended that experimental studies following standardized protocols, such as those outlined in this guide, be conducted to fill these critical data gaps. This will enable a more accurate assessment of its environmental safety and inform any necessary risk management measures.

References

A Comprehensive Technical Guide to the Discovery and History of 1,1,2,2-Tetrafluoroethyl Ethers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of organofluorine chemistry has profoundly impacted various scientific and technological domains, from materials science to pharmacology. Within this expansive field, the 1,1,2,2-tetrafluoroethyl ether moiety (–OCH₂CF₂CF₂H) represents a critical structural motif. Its unique physicochemical properties, imparted by the strategic placement of fluorine atoms, have led to its incorporation into a range of important molecules, most notably as key components of modern inhalation anesthetics. This technical guide provides an in-depth exploration of the discovery, history, synthesis, and properties of 1,1,2,2-tetrafluoroethyl ethers, offering a valuable resource for researchers and professionals in drug development and related scientific disciplines.

Historical Context: The Dawn of Fluorinated Compounds

The large-scale production and use of elemental fluorine and its compounds are relatively recent developments in the history of chemistry. A significant catalyst for the advancement of fluorine chemistry was the Manhattan Project during World War II. The need to handle the highly corrosive uranium hexafluoride (UF₆) for uranium enrichment spurred intense research into fluorinated organic compounds that could serve as inert materials and lubricants. This wartime research laid the foundational knowledge for the synthesis of a wide array of fluorocarbons and their derivatives, including fluorinated ethers.

While the initial focus was on creating highly stable and inert materials, the unique properties of fluorinated organic molecules soon attracted the attention of medicinal chemists. The introduction of fluorine into organic molecules was found to dramatically alter their physical, chemical, and biological properties, including metabolic stability, lipophilicity, and binding affinity. This led to the exploration of fluorinated compounds as potential therapeutic agents, with a particularly significant impact on the field of anesthesiology.

While a definitive first synthesis of a simple 1,1,2,2-tetrafluoroethyl ether is not prominently documented in early literature, the groundwork for their creation was laid by the pioneering work on the reactions of highly fluorinated alkenes. The addition of alcohols to tetrafluoroethylene (TFE) emerged as the most direct and efficient method for their preparation.

Synthesis of 1,1,2,2-Tetrafluoroethyl Ethers

The primary and most well-established method for the synthesis of 1,1,2,2-tetrafluoroethyl ethers is the addition of an alcohol across the double bond of tetrafluoroethylene (TFE). This reaction can be initiated through two principal mechanisms: base-catalysis and free-radical induction.

Base-Catalyzed Addition

The base-catalyzed addition of alcohols to tetrafluoroethylene is an efficient method for the synthesis of 1,1,2,2-tetrafluoroethyl ethers. The reaction is typically carried out by treating a solution of the alcohol in a suitable solvent with a strong base, such as an alkali metal hydroxide or alkoxide, in the presence of TFE.

Mechanism:

The reaction proceeds via a nucleophilic addition mechanism. The base deprotonates the alcohol to form an alkoxide ion, which is a potent nucleophile. The alkoxide then attacks one of the carbon atoms of the electron-deficient TFE double bond, forming a carbanion intermediate. This intermediate is subsequently protonated by a proton source, typically the solvent or residual alcohol, to yield the final 1,1,2,2-tetrafluoroethyl ether product.

Base_Catalyzed_Addition cluster_0 Step 1: Deprotonation of Alcohol cluster_1 Step 2: Nucleophilic Attack on TFE cluster_2 Step 3: Protonation ROH R-OH RO- R-O⁻ ROH->RO- Base Base Base->RO- H-Base+ H-Base⁺ RO-_2 R-O⁻ Intermediate R-O-CF₂-CF₂⁻ RO-_2->Intermediate TFE F₂C=CF₂ TFE->Intermediate Intermediate_2 R-O-CF₂-CF₂⁻ Product R-O-CF₂-CF₂H Intermediate_2->Product H-Source H⁺ Source H-Source->Product

Figure 1: Mechanism of Base-Catalyzed Addition of Alcohols to TFE.

Free-Radical Addition

An alternative method for the synthesis of 1,1,2,2-tetrafluoroethyl ethers involves the free-radical initiated addition of alcohols to tetrafluoroethylene. This method is particularly useful when base-sensitive functional groups are present in the alcohol. The reaction is typically initiated by a radical initiator, such as an organic peroxide or azo compound, or by UV irradiation.

Mechanism:

The reaction proceeds through a radical chain mechanism. The initiator decomposes to form radicals, which then abstract a hydrogen atom from the alcohol to generate an alkoxy radical. This alkoxy radical adds to the TFE double bond to form a fluorinated carbon-centered radical. This radical then abstracts a hydrogen atom from another molecule of the alcohol, regenerating the alkoxy radical and propagating the chain. The reaction is terminated by the combination of any two radical species.

Free_Radical_Addition cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Initiator Initiator Radical 2 R'• Initiator->Radical Δ or hν Radical_2 R'• Alkoxy_Radical R-O• Radical_2->Alkoxy_Radical ROH R-OH ROH->Alkoxy_Radical R'H R'-H Intermediate_Radical R-O-CF₂-CF₂• Alkoxy_Radical->Intermediate_Radical TFE F₂C=CF₂ TFE->Intermediate_Radical Product R-O-CF₂-CF₂H Intermediate_Radical->Product Product->Alkoxy_Radical_2 regenerates ROH_2 R-OH ROH_2->Product R1_rad Radical 1 Non_Radical Non-Radical Product R1_rad->Non_Radical R2_rad Radical 2 R2_rad->Non_Radical

Methodological & Application

Application Notes and Protocols: Butyl 1,1,2,2-tetrafluoroethyl Ether (BTFE) as an Electrolyte Additive in Lithium-Ion Batteries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl 1,1,2,2-tetrafluoroethyl ether (BTFE) as a functional electrolyte additive in lithium-ion batteries (LIBs). The information is intended to guide researchers in the formulation of advanced electrolytes for high-performance and safer LIBs.

Introduction

Butyl 1,1,2,2-tetrafluoroethyl ether (BTFE) is a partially fluorinated ether that has garnered attention as a promising electrolyte additive or co-solvent in lithium-ion batteries. Its unique molecular structure, featuring a combination of a butyl group and a tetrafluoroethyl moiety, imparts desirable properties to the electrolyte, such as increased safety, improved electrochemical stability, and enhanced performance, particularly in high-voltage applications. Fluorinated solvents are known to contribute to the formation of a stable and robust solid electrolyte interphase (SEI) on the anode surface, which is crucial for long-term cycling stability and high coulombic efficiency.

Key Benefits of BTFE as an Electrolyte Additive

  • Enhanced Safety: The presence of fluorine atoms in BTFE reduces the flammability of the electrolyte, a critical factor in the safety of lithium-ion batteries.

  • Improved High-Voltage Performance: BTFE can enhance the oxidative stability of the electrolyte, enabling the use of high-voltage cathode materials and thereby increasing the energy density of the battery.

  • Stable SEI Formation: BTFE participates in the formation of a stable and uniform SEI layer on the anode. This protective layer is rich in lithium fluoride (LiF), which effectively suppresses the continuous decomposition of the electrolyte and minimizes the growth of lithium dendrites.

  • Improved Coulombic Efficiency and Cycle Life: A stable SEI layer leads to higher coulombic efficiency and better capacity retention over extended cycling.

Data Presentation: Performance of BTFE in Lithium-Ion Batteries

The following table summarizes the electrochemical performance of a Li||NMC811 cell utilizing a localized high-concentration electrolyte (LHCE) containing BTFE as a diluent. This data highlights the potential of BTFE in improving key battery performance metrics.

Performance MetricElectrolyte SystemResult
Initial Specific Capacity (C/10) LHCE with BTFE211 mAh g⁻¹
Specific Capacity after Formation (C/3) LHCE with BTFE206 mAh g⁻¹
Average Coulombic Efficiency (Li Cu cell)
Cycling Performance (Li NMC811)

Note: The data presented is based on a specific localized high-concentration electrolyte formulation and may vary depending on the cell chemistry, electrolyte composition, and testing conditions.

Experimental Protocols

This section provides detailed protocols for the preparation of a BTFE-containing electrolyte and the subsequent assembly and testing of lithium-ion coin cells.

1. Electrolyte Preparation Protocol

This protocol describes the preparation of a standard lithium-ion battery electrolyte with the addition of BTFE.

  • Materials:

    • Lithium hexafluorophosphate (LiPF₆) (battery grade)

    • Ethylene carbonate (EC) (battery grade, anhydrous)

    • Ethyl methyl carbonate (EMC) (battery grade, anhydrous)

    • Butyl 1,1,2,2-tetrafluoroethyl ether (BTFE) (battery grade, anhydrous)

    • Argon-filled glovebox with H₂O and O₂ levels < 0.5 ppm

  • Procedure:

    • Inside the argon-filled glovebox, prepare the baseline electrolyte by dissolving LiPF₆ in a mixture of EC and EMC (e.g., 1 M LiPF₆ in EC:EMC = 3:7 by weight).

    • To the baseline electrolyte, add a specific weight percentage (e.g., 1-10 wt%) of BTFE.

    • Stir the solution overnight at room temperature using a magnetic stirrer to ensure complete dissolution and homogeneity.

    • Store the prepared electrolyte in a sealed container inside the glovebox.

2. Coin Cell Assembly Protocol (CR2032)

This protocol outlines the assembly of a standard CR2032 coin cell for electrochemical testing.

  • Components:

    • Cathode (e.g., NMC811 coated on aluminum foil)

    • Anode (e.g., Graphite coated on copper foil)

    • Separator (e.g., Celgard 2325)

    • BTFE-containing electrolyte

    • CR2032 coin cell components (casings, spacers, spring)

    • Crimping machine

  • Procedure:

    • Punch circular electrodes from the coated foils (e.g., 14 mm diameter for the cathode and 15 mm for the anode).

    • Dry the electrodes and separator under vacuum at an appropriate temperature (e.g., 120 °C for electrodes, 60 °C for separator) for at least 12 hours before transferring them into the glovebox.

    • Inside the glovebox, place the cathode at the center of the bottom casing.

    • Add a few drops of the BTFE-containing electrolyte onto the cathode surface.

    • Place the separator on top of the cathode.

    • Add a few more drops of the electrolyte onto the separator.

    • Place the anode on top of the separator.

    • Add the spacer and spring on top of the anode.

    • Carefully place the top casing and crimp the coin cell using the crimping machine to ensure a proper seal.

3. Electrochemical Testing Protocol

This protocol details the standard electrochemical tests to evaluate the performance of the assembled coin cells.

  • Equipment:

    • Battery cycler (e.g., Landt, Arbin)

    • Electrochemical impedance spectroscopy (EIS) analyzer

  • Procedure:

    • Formation Cycles:

      • Rest the assembled cells for at least 12 hours to ensure complete wetting of the components by the electrolyte.

      • Perform two to three formation cycles at a low C-rate (e.g., C/20 or C/10) within the desired voltage range (e.g., 3.0 V to 4.3 V for NMC/graphite). This step is crucial for the formation of a stable SEI layer.

    • Galvanostatic Cycling:

      • Cycle the cells at various C-rates (e.g., C/5, C/2, 1C) for an extended number of cycles (e.g., 100-500 cycles) to evaluate capacity retention and coulombic efficiency.

    • Rate Capability Test:

      • Cycle the cells at progressively increasing C-rates (e.g., C/10, C/5, C/2, 1C, 2C, 5C) and then back to a low C-rate to assess the power performance.

    • Electrochemical Impedance Spectroscopy (EIS):

      • Perform EIS measurements at different states of charge (SOC) and after a certain number of cycles to analyze the interfacial resistance and charge transfer kinetics.

Visualizations

Experimental Workflow for BTFE Electrolyte Evaluation

G cluster_prep Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing cluster_analysis Data Analysis A Electrolyte Formulation (Baseline + BTFE) C CR2032 Coin Cell Assembly (in Glovebox) A->C B Electrode & Separator Preparation & Drying B->C D Formation Cycles (SEI Formation) C->D E Galvanostatic Cycling (Capacity & Efficiency) D->E F Rate Capability Test E->F G Electrochemical Impedance Spectroscopy (EIS) F->G H Performance Evaluation (Data Extraction & Plotting) G->H

Caption: Workflow for evaluating BTFE as an electrolyte additive.

Proposed Mechanism of SEI Formation with BTFE

G cluster_anode Anode Surface cluster_electrolyte Electrolyte cluster_sei SEI Layer Formation Anode Graphite Anode EC Ethylene Carbonate (EC) Decomposition Reductive Decomposition (First Cycle) EC->Decomposition LiPF6 LiPF₆ LiPF6->Decomposition BTFE BTFE Additive BTFE->Decomposition Organic Organic Components (e.g., Lithium Alkyl Carbonates) Decomposition->Organic Inorganic Inorganic Components (e.g., Li₂CO₃, LiF) Decomposition->Inorganic StableSEI Stable & Robust SEI Layer Organic->StableSEI Inorganic->StableSEI StableSEI->Anode Passivates & Protects

Caption: Proposed mechanism of SEI formation with BTFE additive.

Application of Fluorinated Ethers in High-Voltage Battery Formulations: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advancement of high-energy-density lithium batteries, crucial for applications ranging from portable electronics to electric vehicles, is intrinsically linked to the development of stable high-voltage electrolytes. Conventional carbonate-based electrolytes suffer from oxidative decomposition at potentials exceeding 4.3 V versus Li/Li⁺, leading to rapid capacity fading and safety concerns. Fluorinated ethers have emerged as a promising class of co-solvents or additives in electrolyte formulations to address these challenges. Their unique properties, including high anodic stability, low viscosity, and the ability to form a stable solid electrolyte interphase (SEI) on the anode surface, contribute to enhanced cycling performance and safety of high-voltage lithium metal and lithium-ion batteries.[1][2] This document provides detailed application notes, experimental protocols, and performance data on the use of fluorinated ethers in high-voltage battery formulations.

Data Presentation: Performance of Fluorinated Ether-Based Electrolytes

The following tables summarize the electrochemical performance of high-voltage lithium batteries employing various fluorinated ether-based electrolytes.

Table 1: Cycling Performance of Li||NMC811 Cells with Fluorinated Ether Electrolytes

Electrolyte CompositionAnodeCathodeVoltage Range (V)C-RateNumber of CyclesCapacity Retention (%)Average Coulombic Efficiency (%)Reference
1 M LiPF₆ in 5FDEE:FEC (9:1 v/v)Li MetalNMC8112.7–4.3Not Specified550No capacity fading> 99.9N/A
1.2 M LiFSI in TTE/DME (2:1 v/v)Li MetalNMC8112.8-4.40.5C200~85~99.5N/A
1 M LiFSI in F2EMPLi Metal (50 µm)NMC811 (3.885 mAh cm⁻²)Not SpecifiedNot Specified16880Not Specified[3]
1.4 M LiFSI in TTME:DME (4:1 v/v)GraphiteNMC8112.8-4.40.33C200> 90Not Specified[4]

Table 2: Cycling Performance of Li||LCO Cells with Fluorinated Ether Electrolytes

Electrolyte CompositionAnodeCathodeVoltage Range (V)C-RateNumber of CyclesCapacity Retention (%)Average Coulombic Efficiency (%)Reference
FDG-based electrolyteLi MetalLCONot SpecifiedNot Specified10095.799.92 (over 200 cycles)[5]
1.4 M LiFSI in TTME:DME (4:1 v/v)GraphiteLCONot Specified0.33C100> 97Not Specified[4]

Experimental Protocols

Protocol 1: Preparation of Fluorinated Ether-Based Electrolyte

This protocol describes the preparation of a representative fluorinated ether-based electrolyte, for example, 1 M LiPF₆ in a mixture of a fluorinated ether and a cyclic carbonate co-solvent.

Materials:

  • Lithium hexafluorophosphate (LiPF₆, battery grade, >99.9%)

  • Fluorinated ether (e.g., 1,1,2,2-tetrafluoroethyl-2,2,3,3-tetrafluoropropyl ether (TTE), battery grade, >99.9%, anhydrous)

  • Fluoroethylene carbonate (FEC, battery grade, >99.9%, anhydrous)

  • Anhydrous dimethyl carbonate (DMC) for rinsing

  • Argon-filled glovebox (H₂O < 0.5 ppm, O₂ < 0.5 ppm)

  • Magnetic stirrer and stir bars

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure:

  • Transfer all materials and equipment into an argon-filled glovebox.

  • Ensure all glassware is thoroughly dried in a vacuum oven at 120 °C for at least 12 hours prior to use.

  • Prepare the desired volume ratio of the fluorinated ether and FEC. For example, for a 9:1 (v/v) mixture, pipette 9 mL of the fluorinated ether and 1 mL of FEC into a clean, dry volumetric flask.

  • Slowly add the calculated amount of LiPF₆ to the solvent mixture while stirring continuously with a magnetic stirrer. For a 1 M solution, this corresponds to adding the molar mass of LiPF₆ (151.905 g/mol ) per liter of the final solvent mixture.

  • Continue stirring the solution at room temperature for several hours until the LiPF₆ is completely dissolved and the solution is homogeneous.

  • Store the prepared electrolyte in a sealed container inside the glovebox, protected from light.

Protocol 2: Assembly of High-Voltage Coin Cells (CR2032)

This protocol details the assembly of a CR2032 coin cell using a high-voltage cathode (e.g., LiNi₀.₈Mn₀.₁Co₀.₁O₂ - NMC811) and a lithium metal anode.

Materials and Equipment:

  • CR2032 coin cell components (casings, spacers, spring)

  • NMC811 cathode, punched to the desired diameter (e.g., 12 mm)

  • Lithium metal foil, punched to the desired diameter (e.g., 14 mm)

  • Microporous separator (e.g., Celgard 2325), punched to a diameter larger than the cathode (e.g., 16 mm)

  • Prepared fluorinated ether-based electrolyte

  • Coin cell crimper

  • Tweezers (non-metallic tips recommended)

  • Pipette

  • Argon-filled glovebox

Procedure:

  • Place all components inside the argon-filled glovebox.

  • Place the cathode at the center of the bottom coin cell casing.

  • Add one to two drops of the fluorinated ether electrolyte onto the cathode surface to ensure good wetting.

  • Carefully place the separator on top of the wetted cathode.

  • Add a few more drops of the electrolyte onto the separator until it is fully wetted.

  • Place the lithium metal anode on top of the separator.

  • Place a spacer on top of the lithium metal anode, followed by the spring.

  • Carefully place the top casing (with the gasket) over the spring.

  • Transfer the assembled coin cell to the crimper and apply a consistent pressure to seal the cell.

  • Remove the sealed coin cell and clean the exterior with a lint-free cloth.

  • Let the cell rest for several hours before electrochemical testing to ensure complete electrolyte wetting of the electrodes.

Protocol 3: Electrochemical Characterization

This protocol outlines the key electrochemical tests to evaluate the performance of the assembled high-voltage batteries.

Equipment:

  • Battery cycler

  • Potentiostat with frequency response analyzer for Electrochemical Impedance Spectroscopy (EIS)

A. Galvanostatic Cycling (Charge-Discharge Test):

  • Place the coin cell in the battery cycler.

  • Set the charge and discharge current rates (C-rates). A common rate for initial cycling is C/10, followed by higher rates like C/5 or C/2 for rate capability tests. (1C corresponds to a full charge or discharge in one hour).

  • Define the voltage window for cycling. For NMC811 cathodes, a typical range is 2.8 V to 4.3 V or higher, depending on the stability of the electrolyte.

  • Perform an initial formation cycle at a low C-rate (e.g., C/20) to stabilize the SEI.

  • Cycle the battery for a designated number of cycles (e.g., 100, 200, or more) and record the charge and discharge capacities.

  • Calculate the Coulombic efficiency for each cycle as (Discharge Capacity / Charge Capacity) x 100%.

  • Calculate the capacity retention as (Discharge Capacity at cycle 'n' / Initial Discharge Capacity) x 100%.

B. Cyclic Voltammetry (CV):

  • Connect the coin cell to a potentiostat.

  • Set the potential scan range, which should encompass the redox potentials of the cathode material (e.g., 2.5 V to 4.5 V for NMC811).

  • Set a slow scan rate (e.g., 0.1 mV/s) to observe the electrochemical reactions.

  • Run the CV for several cycles to observe the stability of the electrochemical processes.

C. Electrochemical Impedance Spectroscopy (EIS):

  • Connect the coin cell to the potentiostat.

  • Set the cell to its open-circuit voltage (OCV) or a specific state of charge (e.g., 50% SOC).

  • Apply a small AC voltage perturbation (e.g., 5-10 mV).

  • Sweep the frequency over a wide range (e.g., 100 kHz to 0.01 Hz).

  • Analyze the resulting Nyquist plot to determine the internal resistance, charge transfer resistance, and other impedance characteristics of the battery.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assembly Assembly (in Glovebox) cluster_testing Electrochemical Testing electrolyte_prep Electrolyte Preparation cell_assembly Coin Cell Assembly electrolyte_prep->cell_assembly electrode_prep Electrode Preparation electrode_prep->cell_assembly cell_components Coin Cell Component Preparation cell_components->cell_assembly formation_cycling Formation Cycling cell_assembly->formation_cycling galvanostatic_cycling Galvanostatic Cycling formation_cycling->galvanostatic_cycling cv_analysis Cyclic Voltammetry formation_cycling->cv_analysis eis_analysis EIS Analysis formation_cycling->eis_analysis data_analysis Data Analysis and Characterization galvanostatic_cycling->data_analysis cv_analysis->data_analysis eis_analysis->data_analysis

Caption: Experimental workflow for evaluating fluorinated ether electrolytes.

sei_formation_mechanism cluster_anode Lithium Metal Anode cluster_electrolyte Electrolyte cluster_sei Solid Electrolyte Interphase (SEI) anode Li Metal fe Fluorinated Ether sei Stable LiF-rich SEI fe->sei Decomposition fec FEC fec->sei Decomposition salt Li⁺ Salt salt->sei sei->anode Protects sei->anode Suppresses Dendrites

Caption: Mechanism of stable SEI formation with fluorinated ethers.

property_relationship fe_props Properties of Fluorinated Ethers high_os High Oxidative Stability fe_props->high_os low_vis Low Viscosity fe_props->low_vis stable_sei Forms Stable SEI fe_props->stable_sei high_volt High Voltage Compatibility high_os->high_volt fast_ion Fast Ion Transport low_vis->fast_ion long_cycle Long Cycle Life stable_sei->long_cycle high_ce High Coulombic Efficiency stable_sei->high_ce enhanced_safety Enhanced Safety stable_sei->enhanced_safety battery_perf Improved Battery Performance high_volt->battery_perf fast_ion->battery_perf long_cycle->battery_perf high_ce->battery_perf enhanced_safety->battery_perf

Caption: Relationship between fluorinated ether properties and battery performance.

References

Application Notes and Protocols for Butyl 1,1,2,2-tetrafluoroethyl Ether in Electrochemical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential uses and generalized protocols for employing butyl 1,1,2,2-tetrafluoroethyl ether as a co-solvent in electrochemical studies, particularly in the context of lithium-ion battery research. Due to limited specific electrochemical data on butyl 1,1,2,2-tetrafluoroethyl ether, the following protocols and data are based on established methodologies for structurally similar hydrofluoroethers (HFEs) and should be adapted as a starting point for experimental design.

Introduction

Butyl 1,1,2,2-tetrafluoroethyl ether, a member of the hydrofluoroether family, is a promising candidate for use in electrochemical applications. HFEs are gaining attention as co-solvents in electrolytes for energy storage devices due to their unique properties, including high oxidative stability, non-flammability, and good compatibility with other electrolyte components. These characteristics can contribute to safer and higher-performance electrochemical systems, such as high-voltage lithium-ion batteries. The inclusion of such fluorinated co-solvents can enhance the thermal stability of the electrolyte and help in the formation of a stable solid electrolyte interphase (SEI) on the electrode surface.

Physicochemical Properties

A summary of the available physicochemical properties for butyl 1,1,2,2-tetrafluoroethyl ether and a closely related compound, 1,1,2,2-tetrafluoroethyl-2,2,2-trifluoroethyl ether, is presented below for comparison. Researchers should experimentally verify the properties of their specific electrolyte formulations.

Table 1: Physicochemical Properties of Butyl 1,1,2,2-tetrafluoroethyl Ether and a Related Hydrofluoroether

PropertyButyl 1,1,2,2-tetrafluoroethyl ether1,1,2,2-Tetrafluoroethyl-2,2,2-trifluoroethyl ether (for comparison)
CAS Number 358-37-2[1]406-78-0[2]
Molecular Formula C6H10F4O[1]C4H3F7O[2]
Molecular Weight 174.1366 g/mol [1]200.05 g/mol
Boiling Point 49 °C at 0.151 bar[1]56 °C[3]
Density Not available1.49 g/mL
Viscosity Not available0.44 cSt at 25 °C[3]
Flash Point Highly flammable[4]None[3]

Safety and Handling

Butyl 1,1,2,2-tetrafluoroethyl ether is a flammable liquid and vapor.[4] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, away from heat, sparks, and open flames.[4] Personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.[4] Store the compound in a tightly sealed container in a cool, dry place.[5]

Experimental Protocols

The following are generalized protocols for the preparation of an electrolyte containing butyl 1,1,2,2-tetrafluoroethyl ether and for conducting key electrochemical measurements. These should be considered as a starting point and may require optimization based on the specific research objectives and cell components.

Electrolyte Preparation

This protocol describes the preparation of a lithium-ion battery electrolyte using butyl 1,1,2,2-tetrafluoroethyl ether as a co-solvent. All procedures should be carried out in an argon-filled glovebox with low moisture and oxygen levels (<0.1 ppm).

Materials:

  • Lithium hexafluorophosphate (LiPF6)

  • Ethylene carbonate (EC)

  • Ethyl methyl carbonate (EMC)

  • Butyl 1,1,2,2-tetrafluoroethyl ether

  • Anhydrous solvents

  • Volumetric flasks and pipettes

  • Magnetic stirrer and stir bars

Procedure:

  • In the glovebox, dissolve the desired amount of LiPF6 in a mixture of EC and EMC (e.g., 1:1 v/v) to create a stock solution of the desired molarity (e.g., 1 M).

  • To a separate volumetric flask, add the desired volume of the LiPF6 stock solution.

  • Add the desired volume percentage of butyl 1,1,2,2-tetrafluoroethyl ether to the flask.

  • Add the remaining volume of the EC/EMC solvent mixture to reach the final desired volume.

  • Stir the solution at room temperature for several hours to ensure homogeneity.

Electrolyte Preparation Workflow

G cluster_glovebox Inside Argon-filled Glovebox prep_start Start Electrolyte Preparation dissolve_lipf6 Dissolve LiPF6 in EC/EMC to create stock solution prep_start->dissolve_lipf6 add_stock Add LiPF6 stock solution to volumetric flask dissolve_lipf6->add_stock add_hfe Add Butyl 1,1,2,2-tetrafluoroethyl ether add_stock->add_hfe add_solvent Add remaining EC/EMC add_hfe->add_solvent stir Stir for several hours add_solvent->stir prep_end Electrolyte Ready for Use stir->prep_end

Caption: Workflow for the preparation of an electrolyte containing butyl 1,1,2,2-tetrafluoroethyl ether.

Electrochemical Measurements

The following protocols outline the setup and parameters for key electrochemical tests. A three-electrode setup or a two-electrode coin cell can be used depending on the experiment.

Cyclic voltammetry is used to determine the electrochemical stability window of the electrolyte.

Equipment:

  • Potentiostat

  • Three-electrode cell (e.g., working electrode: platinum or glassy carbon; counter electrode: platinum wire; reference electrode: lithium metal)

  • Electrochemical cell filled with the prepared electrolyte

Procedure:

  • Assemble the three-electrode cell inside the glovebox.

  • Connect the cell to the potentiostat.

  • Set the potential range to be scanned (e.g., from the open-circuit potential to a high anodic potential, such as 6.0 V vs. Li/Li+).

  • Set a slow scan rate (e.g., 0.1 to 1 mV/s) to minimize capacitive currents.

  • Run the cyclic voltammogram and record the current response as a function of the applied potential.

  • The onset of a significant increase in the anodic current indicates the oxidative decomposition of the electrolyte.

EIS is used to measure the ionic conductivity of the electrolyte and to study the interfacial properties of the electrodes.

Equipment:

  • Potentiostat with a frequency response analyzer

  • Symmetric cell (e.g., Li/electrolyte/Li or stainless steel/electrolyte/stainless steel)

  • Temperature-controlled chamber

Procedure:

  • Assemble the symmetric cell in the glovebox.

  • Place the cell in a temperature-controlled chamber and allow it to equilibrate.

  • Connect the cell to the potentiostat.

  • Apply a small AC voltage perturbation (e.g., 5-10 mV) over a wide frequency range (e.g., 1 MHz to 0.1 Hz).

  • Record the impedance data and plot it as a Nyquist plot (imaginary vs. real impedance).

  • The ionic conductivity can be calculated from the bulk resistance obtained from the high-frequency intercept of the Nyquist plot.

Galvanostatic cycling is performed to evaluate the performance of the electrolyte in a full cell, such as a lithium-ion battery.

Equipment:

  • Battery cycler

  • Coin cells (e.g., CR2032) assembled with a working electrode (e.g., graphite anode or a cathode material), a lithium metal counter electrode, a separator, and the prepared electrolyte.

Procedure:

  • Assemble the coin cells in the glovebox.

  • Allow the cells to rest for several hours to ensure proper wetting of the electrodes and separator.

  • Place the cells in the battery cycler.

  • Set the desired cycling parameters, including the charge and discharge current rates (C-rates), voltage limits, and the number of cycles.

  • Begin the cycling process and record the capacity, coulombic efficiency, and voltage profiles over the cycles.

General Electrochemical Analysis Workflow

G cluster_workflow Electrochemical Characterization cell_assembly Cell Assembly (Three-electrode or Coin Cell) cv_test Cyclic Voltammetry (CV) - Determine Electrochemical Window cell_assembly->cv_test eis_test Electrochemical Impedance Spectroscopy (EIS) - Measure Ionic Conductivity cell_assembly->eis_test cycling_test Galvanostatic Cycling - Evaluate Cell Performance cell_assembly->cycling_test data_analysis Data Analysis and Interpretation cv_test->data_analysis eis_test->data_analysis cycling_test->data_analysis

Caption: A generalized workflow for the electrochemical analysis of electrolytes.

Data Presentation

The following tables present hypothetical data for an electrolyte containing butyl 1,1,2,2-tetrafluoroethyl ether as a co-solvent, based on typical values observed for similar fluorinated electrolytes.

Table 2: Ionic Conductivity of LiPF6 in EC/EMC with and without Butyl 1,1,2,2-tetrafluoroethyl Ether (HFE) at Room Temperature

Electrolyte CompositionIonic Conductivity (mS/cm)
1 M LiPF6 in EC/EMC (1:1 v/v)~ 8 - 12
1 M LiPF6 in EC/EMC/HFE (4:4:2 v/v/v)~ 4 - 7

Note: The addition of a less polar co-solvent like an HFE typically reduces the ionic conductivity of the electrolyte.

Table 3: Electrochemical Stability Window determined by Linear Sweep Voltammetry

Electrolyte CompositionAnodic Stability Limit (V vs. Li/Li+)
1 M LiPF6 in EC/EMC (1:1 v/v)~ 4.5
1 M LiPF6 in EC/EMC/HFE (4:4:2 v/v/v)> 5.0

Note: Fluorinated co-solvents are known to enhance the oxidative stability of the electrolyte, making them suitable for high-voltage applications.

Conclusion

Butyl 1,1,2,2-tetrafluoroethyl ether holds promise as a co-solvent in electrolytes for advanced electrochemical systems. Its anticipated properties, such as high oxidative stability and non-flammability, make it an attractive component for improving the safety and performance of lithium-ion batteries. The provided protocols offer a foundational framework for researchers to begin their investigations into the electrochemical properties and applications of this and other related hydrofluoroethers. It is imperative to conduct thorough safety assessments and experimental optimizations for any new electrolyte formulation.

References

Application Notes and Protocols for the Evaluation of Butyl 1,1,2,2-tetrafluoroethyl Ether as a Working Fluid in Organic Rankine Cycles

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive literature searches did not yield specific experimental or simulation data for the performance of butyl 1,1,2,2-tetrafluoroethyl ether (HFE-356mec) as a working fluid in Organic Rankine Cycles (ORCs). Therefore, this document provides a generalized framework and protocols for the evaluation of novel working fluids like HFE-356mec in ORC systems, based on established methodologies for similar fluids. The tables contain placeholder values where specific data for HFE-356mec is unavailable and must be determined experimentally or through simulation.

Introduction

The Organic Rankine Cycle (ORC) is a thermodynamic cycle that utilizes an organic, high-molecular-mass fluid to convert low-temperature heat into useful work, which can then be converted into electricity.[1] The selection of the working fluid is critical to the efficiency and economic viability of an ORC system.[2] Hydrofluoroethers (HFEs) are a class of fluids that have gained interest for ORC applications due to their favorable thermodynamic properties and environmental profiles, such as zero ozone depletion potential.

This document outlines the necessary data presentation formats and experimental protocols for researchers and scientists to systematically evaluate the potential of butyl 1,1,2,2-tetrafluoroethyl ether as a working fluid in ORC systems.

Data Presentation: Thermophysical Properties and Performance Metrics

Clear and structured data presentation is crucial for the comparative analysis of ORC working fluids. The following tables provide a template for summarizing the essential properties of butyl 1,1,2,2-tetrafluoroethyl ether and its hypothetical performance in an ORC system.

Table 1: Thermophysical Properties of Butyl 1,1,2,2-tetrafluoroethyl Ether (HFE-356mec)

PropertyValueUnitNotes
Chemical FormulaC₆H₁₀F₄O-
Molecular Weight174.137 g/mol
CAS Number358-37-2-
Boiling Point (at 1 atm)Data not available°CNeeds experimental determination.
Critical TemperatureData not available°CCrucial for cycle design; needs experimental determination or simulation.
Critical PressureData not availableMPaCrucial for cycle design; needs experimental determination or simulation.
Liquid Density (at 25°C)Data not available kg/m ³Needs experimental determination.
Saturated Vapor Density (at boiling point)Data not available kg/m ³Needs experimental determination or simulation.
Latent Heat of Vaporization (at boiling point)Data not availablekJ/kgNeeds experimental determination or simulation.
Liquid Specific Heat (at 25°C)Data not availablekJ/(kg·K)Needs experimental determination.
Vapor Specific Heat (at 1 atm)Data not availablekJ/(kg·K)Needs experimental determination or simulation.
Ozone Depletion Potential (ODP)0 (Expected)-Based on chemical structure.
Global Warming Potential (GWP, 100-yr)Data not available-Needs to be evaluated.

Table 2: Hypothetical Experimental Performance Data for an ORC System Using Butyl 1,1,2,2-tetrafluoroethyl Ether

ParameterSymbolValueUnit
Heat Source Conditions
Inlet TemperatureT_source_inSpecify°C
Outlet TemperatureT_source_outMeasure°C
Mass Flow Rateṁ_sourceSpecify kg/s
Working Fluid Conditions
Pump Inlet PressureP_pump_inMeasurekPa
Pump Inlet TemperatureT_pump_inMeasure°C
Pump Outlet PressureP_pump_outMeasurekPa
Pump Outlet TemperatureT_pump_outMeasure°C
Turbine Inlet PressureP_turb_inMeasurekPa
Turbine Inlet TemperatureT_turb_inMeasure°C
Turbine Outlet PressureP_turb_outMeasurekPa
Turbine Outlet TemperatureT_turb_outMeasure°C
Mass Flow Rateṁ_wfMeasure kg/s
Performance Metrics
Gross Power OutputẆ_grossCalculatekW
Pump Power ConsumptionẆ_pumpCalculatekW
Net Power OutputẆ_netCalculatekW
Heat InputQ_inCalculatekW
Thermal Efficiencyη_thCalculate%
Isentropic Efficiency of Turbineη_turbCalculate%

Experimental Protocols

The following sections describe generalized protocols for experimentally evaluating a new working fluid, such as butyl 1,1,2,2-tetrafluoroethyl ether, in a laboratory-scale ORC system.

Experimental Setup

A typical experimental ORC setup consists of a pump, an evaporator, an expander (e.g., scroll, screw, or turbine), a condenser, and a reservoir. Instrumentation for measuring temperature, pressure, and mass flow rate at key points in the cycle is essential. A variable load, such as a dynamometer or a generator connected to a resistive load bank, is required to measure the expander power output.

Measurement and Instrumentation
  • Temperature: High-precision resistance temperature detectors (RTDs) or thermocouples should be installed at the inlet and outlet of each major component (pump, evaporator, expander, condenser).

  • Pressure: Pressure transducers should be placed at the inlet and outlet of the pump and expander.

  • Mass Flow Rate: A Coriolis-type mass flow meter is recommended for accurately measuring the working fluid flow rate.

  • Power Output: A torque sensor and a rotational speed sensor on the expander shaft are needed to determine the mechanical power output. For a generator, the electrical power output can be measured directly.

Experimental Procedure for Performance Evaluation
  • Preparation:

    • Evacuate the entire ORC loop to remove non-condensable gases.

    • Charge the system with the working fluid, butyl 1,1,2,2-tetrafluoroethyl ether, to the appropriate level.

    • Start the heat source and cooling medium circulation systems and allow them to reach stable operating temperatures.

  • System Start-up:

    • Start the working fluid pump at a low speed.

    • Gradually increase the heat input to the evaporator while monitoring the pressure and temperature at the expander inlet.

    • Once the desired expander inlet conditions (superheat) are reached, start the expander.

  • Data Acquisition:

    • Vary the pump speed to adjust the working fluid mass flow rate.

    • For each mass flow rate, allow the system to reach a steady state.

    • Record all temperature, pressure, mass flow rate, and power output data for a sufficient duration to ensure steady-state operation.

    • Repeat the measurements for different heat source temperatures and expander rotational speeds.

  • System Shutdown:

    • Gradually decrease the heat input to the evaporator.

    • Stop the expander.

    • Stop the working fluid pump.

    • Allow the system to cool down before shutting off the cooling medium circulation.

Visualizations

The following diagrams illustrate the logical workflow for evaluating a new ORC working fluid and the fundamental thermodynamic relationships within a basic ORC system.

experimental_workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase start Start: Select Candidate Working Fluid (Butyl 1,1,2,2-tetrafluoroethyl ether) prop_determination Determine Thermophysical Properties start->prop_determination safety_eval Safety Assessment prop_determination->safety_eval setup Construct/Prepare ORC Test Rig safety_eval->setup instrument Instrument Calibration and Installation setup->instrument testing Conduct Performance Tests (Varying Operating Conditions) instrument->testing data_acq Data Acquisition testing->data_acq data_proc Data Processing and Calculation data_acq->data_proc perf_analysis Performance Analysis (Efficiency, Power Output) data_proc->perf_analysis comp_analysis Comparative Analysis with Other Fluids perf_analysis->comp_analysis conclusion Conclusion and Reporting comp_analysis->conclusion

Experimental workflow for evaluating a new ORC working fluid.

orc_thermodynamic_model cluster_cycle Organic Rankine Cycle cluster_inputs Energy Inputs/Outputs pump Pump evaporator Evaporator pump->evaporator High-Pressure Liquid turbine Turbine evaporator->turbine High-Pressure Vapor condenser Condenser turbine->condenser Low-Pressure Vapor work_out Net Work Output (W_net) turbine->work_out condenser->pump Low-Pressure Liquid heat_out Heat Sink (Q_out) condenser->heat_out heat_in Heat Source (Q_in) heat_in->evaporator pump_work Pump Work Input (W_pump) pump_work->pump

Thermodynamic model of a basic Organic Rankine Cycle.

References

Application Notes and Protocols for the Use of Butyl 1,1,2,2-tetrafluoroethyl Ether in Polymer Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols regarding the use of butyl 1,1,2,2-tetrafluoroethyl ether in polymer synthesis. Extensive research indicates that this compound is not utilized as a monomer in polymerization reactions. However, its properties as a hydrofluoroether (HFE) suggest its potential as a specialized solvent. These notes cover the potential applications, advantages, and limitations of using butyl 1,1,2,2-tetrafluoroethyl ether as a solvent and provide generalized protocols for conducting polymerization reactions in this medium.

Application Notes: Butyl 1,1,2,2-tetrafluoroethyl Ether as a Solvent in Polymer Synthesis

Based on current scientific literature, butyl 1,1,2,2-tetrafluoroethyl ether does not appear to be used as a monomer for polymerization. Its chemical structure lacks a polymerizable functional group such as a vinyl group or a cyclic ether that can undergo ring-opening polymerization.

However, as a hydrofluoroether, butyl 1,1,2,2-tetrafluoroethyl ether exhibits properties that make it a candidate for use as a solvent in polymer synthesis, particularly for fluorinated polymers or in systems where solvent orthogonality is desired. Hydrofluoroethers are known for their unique solubility characteristics, low toxicity, and environmental benefits compared to some traditional solvents.[1][2][3]

1.1. Potential Advantages of Butyl 1,1,2,2-tetrafluoroethyl Ether as a Polymerization Solvent:

  • Selective Solubility: HFEs can be poor solvents for many common organic polymers, which can be advantageous in dispersion or precipitation polymerizations, leading to the formation of polymer particles.[4]

  • Orthogonality: Their immiscibility with many organic solvents and water allows for their use in biphasic systems or for orthogonal processing of polymer layers in electronics.[1]

  • Inertness: The fluorine content renders the ether linkage more stable and the overall molecule less reactive, making it a suitable medium for sensitive polymerization techniques like anionic and cationic polymerizations.

  • Environmental and Safety Profile: HFEs generally have low global warming potential, zero ozone depletion potential, and low toxicity.[3] Many are also non-flammable.[3]

1.2. Potential Applications:

  • Solvent for Fluoropolymer Synthesis: It may serve as a solvent for the polymerization of fluorinated monomers, which often have limited solubility in common organic solvents.

  • Dispersion Polymerization Medium: Its solvent properties could be leveraged to produce polymer microspheres.[4]

  • Reaction Medium for Living Polymerizations: The inert nature of HFEs could be beneficial for living anionic and cationic polymerizations, which are sensitive to impurities and side reactions.[5][6][7]

1.3. Limitations and Considerations:

  • Cost: Fluorinated solvents are generally more expensive than conventional organic solvents.

  • Boiling Point: The boiling point of the solvent will dictate the accessible temperature range for the polymerization. The reduced pressure boiling point of n-butyl-1,1,2,2-tetrafluoroethyl ether is 322 K (49 °C) at 0.151 bar.[8] The boiling point at atmospheric pressure is expected to be higher.

  • Polymer Solubility: The final polymer may have limited solubility in the solvent, which could be an advantage for isolation but a disadvantage if a homogeneous solution is required for characterization or further processing.

Data Presentation: Physical Properties of Butyl 1,1,2,2-tetrafluoroethyl Ether and Related Solvents

For effective use as a solvent, understanding the physical properties is crucial. The following table summarizes the known properties of n-butyl 1,1,2,2-tetrafluoroethyl ether and compares them with other relevant fluorinated ethers.

Propertyn-Butyl 1,1,2,2-tetrafluoroethyl etherEthyl 1,1,2,2-tetrafluoroethyl ether1,1,2,2-Tetrafluoroethyl 2,2,2-trifluoroethyl ether
CAS Number 358-37-2[8]512-51-6[9]406-78-0[10]
Molecular Formula C6H10F4O[8]C4H6F4O[9]C4H3F7O[10]
Molecular Weight 174.1366 g/mol [8]146.09 g/mol [9]200.06 g/mol [10]
Boiling Point 49 °C (at 0.151 bar)[8]57 °C[9]56 °C[10][11]
Density Not available1.198 g/cm³[9]1.49 g/mL[10][11]
Refractive Index Not available1.294[9]1.27[10]

Experimental Protocols

The following are generalized protocols for conducting different types of polymerization in a fluorinated ether solvent like butyl 1,1,2,2-tetrafluoroethyl ether. These should be adapted based on the specific monomer, initiator, and desired polymer characteristics.

3.1. General Protocol for Free-Radical Polymerization (Solution or Precipitation)

This protocol describes a typical free-radical polymerization of a vinyl monomer.

  • Materials:

    • Monomer (e.g., styrene, methyl methacrylate)

    • Initiator (e.g., azobisisobutyronitrile - AIBN, benzoyl peroxide - BPO)

    • Solvent: Butyl 1,1,2,2-tetrafluoroethyl ether (anhydrous)

    • Nitrogen or Argon gas for inert atmosphere

  • Equipment:

    • Schlenk flask or round-bottom flask with a condenser

    • Magnetic stirrer and stir bar

    • Heating mantle or oil bath with temperature control

    • Vacuum/inert gas manifold (Schlenk line)

  • Procedure:

    • Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas.

    • To the reaction flask, add the desired amount of monomer and initiator.

    • Add the butyl 1,1,2,2-tetrafluoroethyl ether via a cannula or syringe under an inert atmosphere. The concentration of the monomer is typically in the range of 10-50% by volume.

    • Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen.

    • After the final thaw, backfill the flask with inert gas.

    • Place the flask in the preheated oil bath at the desired temperature (e.g., 60-80 °C for AIBN).

    • Stir the reaction mixture for the specified time (e.g., 2-24 hours). The formation of a precipitate may be observed if the polymer is insoluble in the solvent.

    • To terminate the reaction, cool the flask to room temperature and expose the mixture to air.

    • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol, hexane).

    • Collect the polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.

3.2. General Protocol for Cationic Polymerization of a Vinyl Ether

This protocol is for the cationic polymerization of an electron-rich monomer like a vinyl ether. Cationic polymerizations are highly sensitive to impurities.

  • Materials:

    • Monomer (e.g., ethyl vinyl ether, isobutyl vinyl ether), purified and dried.

    • Initiator system (e.g., a Lewis acid like SnCl4, TiCl4, or a protic acid like triflic acid).

    • Solvent: Butyl 1,1,2,2-tetrafluoroethyl ether (rigorously dried).

    • Dry nitrogen or argon gas.

  • Equipment:

    • Glovebox or Schlenk line for inert atmosphere operations.

    • Dry glassware.

    • Low-temperature bath (e.g., dry ice/acetone, -78 °C).

  • Procedure:

    • All manipulations should be performed under a strict inert atmosphere.

    • In a flask, dissolve the monomer in the dry butyl 1,1,2,2-tetrafluoroethyl ether.

    • Cool the solution to the desired reaction temperature (e.g., -78 °C to 0 °C).

    • Prepare a stock solution of the initiator in the same solvent.

    • Slowly add the initiator solution to the stirring monomer solution.

    • Allow the polymerization to proceed for the desired time.

    • Quench the reaction by adding a small amount of a terminating agent (e.g., methanol).

    • Allow the mixture to warm to room temperature.

    • Isolate the polymer by precipitation in a suitable non-solvent.

    • Filter, wash, and dry the polymer under vacuum.

Visualizations

Diagram 1: General Workflow for Polymer Synthesis

PolymerSynthesisWorkflow prep Preparation of Reactants (Monomer, Initiator, Solvent) setup Reaction Setup (Inert Atmosphere, Temperature Control) prep->setup Add to Reaction Vessel polymerization Polymerization (Initiation, Propagation, Termination) setup->polymerization Start Reaction isolation Polymer Isolation (Precipitation, Filtration) polymerization->isolation Quench and Precipitate purification Purification and Drying isolation->purification Wash and Dry characterization Polymer Characterization (GPC, NMR, DSC) purification->characterization Analyze Product SolventSelection cluster_poly_types solvent Butyl 1,1,2,2-tetrafluoroethyl ether (HFE Solvent) properties Key Properties: - Inertness - Selective Solubility - Low Toxicity - Orthogonality solvent->properties poly_type Suitable Polymerization Types properties->poly_type applications Potential Applications poly_type->applications free_radical Free-Radical poly_type->free_radical cationic Cationic poly_type->cationic anionic Anionic poly_type->anionic

References

Application Notes and Protocols for High-Performance Lubricants Formulated with Butyl 1,1,2,2-tetrafluoroethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the formulation and evaluation of high-performance lubricants incorporating butyl 1,1,2,2-tetrafluoroethyl ether. This hydrofluoroether (HFE) presents potential as a lubricant base stock or additive due to its unique properties, including high thermal stability, low flammability, and low viscosity.[1] These notes offer detailed experimental protocols for characterizing such lubricants and templates for data presentation.

Introduction to Butyl 1,1,2,2-tetrafluoroethyl Ether in Lubrication

Butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2) is a segregated hydrofluoroether with the chemical formula C6H10F4O.[2][3] While traditionally used in applications such as heat transfer and solvent cleaning, its inherent properties suggest its utility in the formulation of specialty lubricants for demanding applications.[1] The fluorine content is anticipated to impart excellent thermal and chemical stability, while the ether linkage can contribute to good lubricity and material compatibility.

Potential Advantages in Lubricant Formulations:

  • Thermal and Oxidative Stability: The C-F bonds are inherently strong, suggesting high resistance to thermal breakdown and oxidation at elevated temperatures.

  • Low Volatility: Compared to conventional hydrocarbon oils of similar viscosity, HFEs often exhibit lower vapor pressure, which is advantageous in high-temperature or vacuum applications.

  • Chemical Inertness: Fluorinated compounds are known for their resistance to chemical attack, making them suitable for use in reactive environments.

  • Good Dielectric Properties: HFEs are typically excellent electrical insulators, making them candidates for lubricants in electrical and electronic applications.

  • Material Compatibility: Generally compatible with a wide range of metals, plastics, and elastomers.

Hypothetical Lubricant Formulations

For the purpose of outlining testing protocols, two hypothetical lubricant formulations are proposed. These serve as a starting point for research and development.

Table 1: Hypothetical Lubricant Formulations

ComponentFormulation A (Base Stock)Formulation B (Additive)Purpose
Butyl 1,1,2,2-tetrafluoroethyl ether95% (w/w)10% (w/w)Primary Lubricant / Additive
Polyalphaolefin (PAO) 4 cSt-85% (w/w)Base Stock
Anti-wear/Extreme Pressure Additive (e.g., ZDDP)2% (w/w)2% (w/w)Wear and pressure protection
Antioxidant (e.g., Aminic/Phenolic)1% (w/w)1% (w/w)Improve oxidative stability
Corrosion Inhibitor (e.g., Tolutriazole derivative)1% (w/w)1% (w/w)Protect against corrosion
Viscosity Index Improver1% (w/w)2% (w/w)Modify viscosity with temperature

Experimental Protocols

A comprehensive evaluation of a novel lubricant formulation involves a suite of standardized tests to characterize its physical, chemical, and performance properties.

Physicochemical Properties

Protocol 3.1.1: Kinematic Viscosity (ASTM D445)

  • Objective: To determine the kinematic viscosity of the lubricant at various temperatures (e.g., 40 °C and 100 °C).

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath.

  • Procedure:

    • Select a viscometer tube appropriate for the expected viscosity of the sample.

    • Charge the viscometer with the lubricant sample.

    • Place the viscometer in the constant temperature bath and allow it to equilibrate for at least 30 minutes.

    • Using suction, draw the lubricant up through the timing marks.

    • Measure the time required for the lubricant to flow between the two timing marks.

    • Repeat the measurement at least three times and calculate the average flow time.

    • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

  • Data Presentation: Report the kinematic viscosity in centistokes (cSt) at each test temperature. Calculate the Viscosity Index (VI) using ASTM D2270.

Protocol 3.1.2: Density (ASTM D1298)

  • Objective: To determine the density of the lubricant.

  • Apparatus: Hydrometer, transparent cylinder, thermometer.

  • Procedure:

    • Bring the sample to the test temperature.

    • Pour the sample into the cylinder.

    • Gently lower the hydrometer into the sample and allow it to settle.

    • Read the hydrometer scale at the point where the principal surface of the liquid cuts the scale.

    • Record the temperature of the sample.

  • Data Presentation: Report the density in g/cm³ at the recorded temperature.

Protocol 3.1.3: Flash Point (ASTM D92)

  • Objective: To determine the flash point of the lubricant using the Cleveland Open Cup method.

  • Apparatus: Cleveland open cup tester.

  • Procedure:

    • Fill the test cup to the filling mark with the sample.

    • Heat the sample at a specified rate.

    • At regular temperature intervals, pass a test flame across the cup.

    • The flash point is the lowest temperature at which the vapors above the liquid ignite upon application of the test flame.

  • Data Presentation: Report the flash point in degrees Celsius (°C).

Tribological Performance

Protocol 3.2.1: Wear Preventive Characteristics (ASTM D4172 - Four-Ball Method)

  • Objective: To evaluate the anti-wear properties of the lubricant.

  • Apparatus: Four-ball wear tester.

  • Procedure:

    • Three steel balls are clamped together in a cup containing the lubricant.

    • A fourth steel ball is rotated against the three stationary balls under a specified load, speed, and temperature for a set duration.

    • After the test, the wear scars on the three stationary balls are measured under a microscope.

  • Data Presentation: Report the average wear scar diameter (WSD) in millimeters (mm).

Protocol 3.2.2: Extreme-Pressure Properties (ASTM D2783 - Four-Ball Method)

  • Objective: To determine the load-carrying capacity of the lubricant.

  • Apparatus: Four-ball EP tester.

  • Procedure:

    • Similar setup to the wear test, but the load is increased in stages until welding of the balls occurs.

    • The Load Wear Index (LWI) is calculated from the wear scar diameters at various loads.

    • The weld point is the load at which the balls weld together.

  • Data Presentation: Report the Load Wear Index (LWI) and the weld point in kilograms-force (kgf).

Thermal and Oxidative Stability

Protocol 3.3.1: Rotating Pressure Vessel Oxidation Test (RPVOT - ASTM D2272)

  • Objective: To evaluate the oxidation stability of the lubricant.

  • Apparatus: Rotating pressure vessel oxidation test apparatus.

  • Procedure:

    • A sample of the lubricant, water, and a copper catalyst coil are placed in a pressure vessel.

    • The vessel is pressurized with oxygen and placed in a heated bath, where it is rotated.

    • The time until a specified pressure drop occurs is measured.

  • Data Presentation: Report the oxidation induction time in minutes.

Data Presentation

Quantitative data should be summarized in clear, well-structured tables for easy comparison between different formulations and with benchmark lubricants.

Table 2: Summary of Physicochemical Properties

PropertyFormulation AFormulation BBenchmark Lubricant
Kinematic Viscosity @ 40°C (cSt)
Kinematic Viscosity @ 100°C (cSt)
Viscosity Index
Density @ 15°C (g/cm³)
Flash Point (°C)

Table 3: Summary of Tribological Performance

PropertyFormulation AFormulation BBenchmark Lubricant
Wear Scar Diameter (mm)
Load Wear Index (kgf)
Weld Point (kgf)

Table 4: Summary of Thermal and Oxidative Stability

PropertyFormulation AFormulation BBenchmark Lubricant
RPVOT (minutes)

Visualizations

Experimental Workflow

Experimental_Workflow cluster_formulation Lubricant Formulation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Comparison Formulation_A Formulation A (HFE as Base Stock) Physicochemical Physicochemical Tests (Viscosity, Density, Flash Point) Formulation_A->Physicochemical Tribological Tribological Tests (Wear, Extreme Pressure) Formulation_A->Tribological Stability Stability Tests (Oxidation) Formulation_A->Stability Formulation_B Formulation B (HFE as Additive) Formulation_B->Physicochemical Formulation_B->Tribological Formulation_B->Stability Data_Tables Quantitative Data Tables Physicochemical->Data_Tables Tribological->Data_Tables Stability->Data_Tables Comparison Comparison with Benchmark Lubricant Data_Tables->Comparison

Caption: Experimental workflow for lubricant formulation and evaluation.

Logical Relationship of Lubricant Properties

Lubricant_Properties cluster_composition Lubricant Composition cluster_properties Key Performance Properties Base_Stock Base Stock (e.g., Butyl HFE, PAO) Viscosity Viscosity & Rheology Base_Stock->Viscosity Stability Thermal & Oxidative Stability Base_Stock->Stability Additives Additives (Anti-wear, Antioxidant, etc.) Wear_Protection Wear & Friction Reduction Additives->Wear_Protection Additives->Stability Durability Lubricant Durability & Lifetime Viscosity->Durability Wear_Protection->Durability Stability->Durability

Caption: Interrelationship of lubricant components and performance.

References

Application Notes and Protocols: Butyl 1,1,2,2-tetrafluoroethyl Ether in Precision Cleaning

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of butyl 1,1,2,2-tetrafluoroethyl ether as a precision cleaning solvent. The information is intended to guide researchers, scientists, and drug development professionals in the effective and safe application of this hydrofluoroether (HFE) for critical cleaning tasks.

Introduction to Butyl 1,1,2,2-tetrafluoroethyl Ether for Precision Cleaning

Butyl 1,1,2,2-tetrafluoroethyl ether, a member of the hydrofluoroether (HFE) class of solvents, is a promising alternative to traditional cleaning agents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). HFEs are recognized for their favorable environmental and safety profiles, including zero ozone depletion potential (ODP) and low global warming potential (GWP).[1] Their unique combination of properties, such as low surface tension, low viscosity, and high density, allows for excellent penetration into tight spaces and effective removal of a variety of contaminants without damaging sensitive components.[2]

Precision cleaning is critical in numerous fields, including the manufacturing of medical devices, electronics, and aerospace components, where even microscopic residues can lead to product failure.[2][3] Butyl 1,1,2,2-tetrafluoroethyl ether's chemical stability and non-reactivity make it an excellent candidate for such demanding applications.[1]

Physicochemical Properties

The cleaning efficacy and process parameters for butyl 1,1,2,2-tetrafluoroethyl ether are largely dictated by its physical and chemical properties.

PropertyValue
Chemical Formula C6H10F4O
Molecular Weight 174.1366 g/mol
CAS Number 358-37-2
Appearance Colorless liquid
Boiling Point Not specified
Density Not specified
Vapor Pressure Not specified
Surface Tension Low (characteristic of HFEs)
Viscosity Low (characteristic of HFEs)
Ozone Depletion Potential (ODP) 0
Global Warming Potential (GWP) Low

Material Compatibility

Ensuring the compatibility of the cleaning solvent with the materials of the components being cleaned is paramount to prevent damage.

Material CategoryCompatible MaterialsIncompatible Materials
Plastics High-density polyethylene (HDPE), Polypropylene (PP)Polymethyl methacrylate (PMMA), Polystyrene, Polyvinyl chloride (PVC), Polyisobutylene[4]
Elastomers Viton (FKM)Natural rubber (NR), Nitrile rubber (NBR), Ethylene propylene rubber (EPDM)[4]
Metals Mild steel, Stainless steelNot specified
Gaskets/Seals Graphite, PTFE, Viton A, Viton B[4]Not specified

Precision Cleaning Applications

Hydrofluoroethers, including butyl 1,1,2,2-tetrafluoroethyl ether, are versatile cleaning agents effective against a range of contaminants.[1]

Typical Contaminants Removed:

  • Light oils and greases

  • Particulate matter

  • Fingerprints

  • Flux residues

  • Adhesives

Primary Application Methods:

  • Vapor Degreasing: An effective method for cleaning complex parts with intricate geometries. The process involves boiling the solvent to create a vapor that condenses on the cooler parts, dissolving contaminants.

  • Ultrasonic Cleaning: Utilizes high-frequency sound waves to create cavitation bubbles that scrub surfaces, dislodging tightly adhered contaminants. This method is often used in conjunction with the solvent at an elevated temperature.

  • Immersion and Hand Wiping: Suitable for less complex components or targeted cleaning.

Experimental Protocols for Precision Cleaning

The following are generalized protocols for precision cleaning using butyl 1,1,2,2-tetrafluoroethyl ether. These should be adapted based on the specific components, contaminants, and available equipment.

Protocol 1: Vapor Degreasing

This protocol is suitable for the removal of oils, greases, and particulates from non-porous, complex parts.

Materials and Equipment:

  • Vapor degreasing unit

  • Butyl 1,1,2,2-tetrafluoroethyl ether

  • Baskets or fixtures to hold components

  • Personal Protective Equipment (PPE): Safety glasses with side shields, chemical-resistant gloves (e.g., Viton), lab coat.[4]

Procedure:

  • Preparation: Ensure the vapor degreaser is clean and in good working order. Place the components to be cleaned in a suitable basket.

  • Solvent Charging: Fill the boil sump of the vapor degreaser with butyl 1,1,2,2-tetrafluoroethyl ether to the recommended level.

  • System Start-up: Turn on the sump heaters and the cooling coils. Allow the solvent to heat to its boiling point and establish a stable vapor zone.

  • Cleaning Cycle:

    • Slowly lower the basket of parts into the vapor zone.

    • Hold the basket in the vapor zone until condensation on the parts ceases.

    • For heavily soiled parts, a pre-cleaning step involving immersion in the boil sump may be necessary.

    • Slowly raise the basket above the vapor zone and allow the parts to dry completely before removal.

  • Shutdown: Turn off the heaters and allow the unit to cool down.

Protocol 2: Ultrasonic Cleaning

This protocol is effective for removing stubborn contaminants and cleaning intricate features.

Materials and Equipment:

  • Ultrasonic cleaning bath

  • Butyl 1,1,2,2-tetrafluoroethyl ether

  • Beakers or suspended trays for parts

  • Drying oven or clean, dry air source

  • Personal Protective Equipment (PPE)

Procedure:

  • Preparation: Fill the ultrasonic bath with water (or the recommended coupling fluid). Place a beaker containing butyl 1,1,2,2-tetrafluoroethyl ether into the bath, ensuring the solvent level is appropriate for the parts to be cleaned.

  • Degassing: Degas the solvent by running the ultrasonics for 5-10 minutes before introducing the parts.

  • Cleaning:

    • Place the components into the beaker with the solvent.

    • Activate the ultrasonics and clean for a predetermined time (typically 2-10 minutes, depending on the level of contamination).

    • The temperature of the bath can be elevated to improve cleaning performance, but should be kept well below the solvent's boiling point.

  • Rinsing: Remove the parts from the cleaning solution and rinse with fresh, clean butyl 1,1,2,2-tetrafluoroethyl ether to remove any remaining residues.

  • Drying: Dry the parts using a stream of clean, dry air or in a low-temperature oven.

Safety and Handling

Butyl 1,1,2,2-tetrafluoroethyl ether is a flammable liquid and vapor.[4] Proper safety precautions are essential.

  • Ventilation: Always use in a well-ventilated area to avoid the buildup of vapors.[4]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4]

  • Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.[4]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers.[4]

  • Spills: In case of a spill, remove all ignition sources and clean up with an absorbent material.[4]

Visualizations

G cluster_workflow Precision Cleaning Workflow start Start: Contaminated Part preparation Preparation: Part Loading & System Check start->preparation cleaning Cleaning Process (Vapor Degreasing or Ultrasonic) preparation->cleaning rinsing Rinsing (Optional, with fresh solvent) cleaning->rinsing drying Drying: Air or Oven Drying rinsing->drying qc Quality Control: Inspection drying->qc end End: Clean Part qc->end G cluster_properties HFE Properties to Applications properties Key HFE Properties: - Low Surface Tension - Low Viscosity - High Density - Chemical Inertness - Zero ODP, Low GWP benefits Resulting Benefits: - Excellent Penetration - Effective Contaminant Removal - Material Compatibility - Environmental Safety properties->benefits Enable applications Precision Cleaning Applications: - Electronics - Medical Devices - Aerospace Components benefits->applications Lead to

References

Application Notes and Protocols for Measuring the Properties of Butyl 1,1,2,2-tetrafluoroethyl ether

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2) is a hydrofluoroether (HFE) solvent.[1] Its unique properties, stemming from the combination of a fluorinated segment and a hydrocarbon segment, make it a subject of interest for various applications, including as a specialty solvent. Accurate and reproducible measurement of its physicochemical, thermodynamic, and safety properties is crucial for its evaluation in research, process development, and potential use in the pharmaceutical industry. These application notes provide detailed protocols for characterizing key properties of this compound.

Summary of Physicochemical and Safety Data

A compilation of known data for Butyl 1,1,2,2-tetrafluoroethyl ether and related hydrofluoroethers is presented below for comparative purposes.

PropertyButyl 1,1,2,2-tetrafluoroethyl etherHFE-7100 (C4F9OCH3)HFE-7200 (C4F9OC2H5)Di-n-butyl etherUnits
CAS Number 358-37-2[2]163702-08-7 / 163702-07-6163702-06-5 / 163702-05-4142-96-1[3]N/A
Molecular Formula C₆H₁₀F₄O[1][2]C₅H₃F₉OC₆H₅F₉OC₈H₁₈ON/A
Molecular Weight 174.14[2]250264130.23 g/mol
Boiling Point 322 K (49 °C) at 0.151 bar[2]61 °C (334.15 K)[4]76 °C (349.15 K)[4]142 °C°C / K
Density (at 25°C) Data not available1.52 g/cm³1.43 g/cm³0.764 g/cm³g/cm³
Kinematic Viscosity (at 25°C) Data not available0.38 cSt0.46 cSt~0.92 cStcSt
Surface Tension (at 25°C) Data not available13.6 mN/m14.5 mN/m~22.9 mN/mmN/m
Flash Point Flammable Liquid[1]NoneNone25 °C°C
Vapor Pressure (at 25°C) Data not available20.2 kPa14.9 kPa~1.6 kPakPa

Note: Data for HFE-7100 and HFE-7200 are provided for context on related hydrofluoroethers.[4][5] Data for di-n-butyl ether is provided for a non-fluorinated ether analogue.[3] Properties without specific values for the target compound require experimental determination using the protocols below.

Experimental Protocols

General Safety Precautions: Butyl 1,1,2,2-tetrafluoroethyl ether is a highly flammable liquid and vapor that causes skin and serious eye irritation.[1] All experiments should be conducted in a well-ventilated fume hood.[1] Personal protective equipment (PPE), including safety glasses, lab coat, and appropriate gloves, must be worn.[1] All equipment must be properly grounded to prevent static discharge, and ignition sources must be eliminated.[1][6]

Density and Viscosity Measurement

This protocol describes the simultaneous measurement of density and dynamic/kinematic viscosity over a range of temperatures using an automated system.

Principle: Density is determined using a vibrating tube densimeter, where the oscillation frequency of a U-shaped tube is directly related to the mass (and thus density) of the fluid it contains.[7] Viscosity is measured using a Stabinger-type viscometer, which measures the rotational speed of a rotor suspended in the sample within a temperature-controlled cell.[8]

Equipment and Materials:

  • Automated Density and Viscosity Measuring System (e.g., Anton Paar SVM series).[8]

  • Butyl 1,1,2,2-tetrafluoroethyl ether sample.

  • Syringes for sample injection.

  • Waste container.

  • Cleaning solvents (e.g., isopropanol, acetone).

Protocol:

  • System Preparation: Turn on the instrument and allow it to stabilize to the initial measurement temperature (e.g., 20 °C).

  • Calibration Check: Perform a calibration check using deionized water and certified viscosity standards to ensure accuracy.

  • Sample Loading: Draw the Butyl 1,1,2,2-tetrafluoroethyl ether sample into a clean, dry syringe, ensuring no air bubbles are present.

  • Injection: Carefully inject the sample into the instrument's measuring cells until it is completely filled, as indicated by the instrument.

  • Temperature Program: Program the instrument to measure at desired temperature points (e.g., in 5 °C increments from 20 °C to 50 °C).

  • Measurement: Initiate the measurement sequence. The instrument will automatically adjust the temperature and record density and viscosity values once equilibrium is reached at each setpoint.

  • Data Collection: Record the density (ρ) in g/cm³ and dynamic viscosity (η) in mPa·s. Kinematic viscosity (ν) is automatically calculated (ν = η/ρ).

  • Cleaning: After the measurement is complete, flush the cells with appropriate solvents to remove the sample and dry the system with a stream of air.

G cluster_prep Preparation cluster_measurement Measurement Cycle cluster_cleanup Cleanup start Start stabilize Stabilize Instrument Temperature start->stabilize calibrate Perform Calibration Check stabilize->calibrate load_sample Load Sample into Syringe calibrate->load_sample inject Inject Sample into Cell load_sample->inject set_temp Set Measurement Temperature inject->set_temp equilibrate Wait for Thermal Equilibrium set_temp->equilibrate measure Record Density & Viscosity equilibrate->measure next_temp More Temps? measure->next_temp next_temp->set_temp Yes clean Flush Cells with Solvent next_temp->clean No dry Dry System clean->dry end_proc End dry->end_proc

Caption: Workflow for Density and Viscosity Measurement.
Vapor Pressure Measurement

This protocol details the determination of vapor pressure at various temperatures using the static method.

Principle: The static method involves placing the substance in a closed, evacuated container and measuring the pressure of the vapor in thermodynamic equilibrium with the liquid phase at a constant, known temperature.[9][10]

Equipment and Materials:

  • Vapor pressure apparatus (thermostated vessel connected to a pressure transducer and vacuum line).[11]

  • High-precision pressure transducer.

  • Thermostatic bath with ±0.01 K stability.

  • Vacuum pump.

  • Butyl 1,1,2,2-tetrafluoroethyl ether sample, degassed.

Protocol:

  • Sample Preparation: Degas the sample by repeated freeze-pump-thaw cycles to remove dissolved air.

  • Apparatus Setup: Introduce the degassed sample into the measurement vessel. The amount should be sufficient to ensure a liquid-vapor equilibrium exists at all measurement temperatures.

  • Evacuation: Connect the vessel to the vacuum pump and evacuate the space above the liquid to remove any residual air. Isolate the vessel from the vacuum pump.

  • Thermal Equilibration: Immerse the vessel in the thermostatic bath set to the lowest desired temperature. Allow the system to reach thermal and phase equilibrium, indicated by a stable pressure reading.

  • Data Recording: Record the temperature and the corresponding equilibrium vapor pressure.

  • Temperature Increase: Increase the temperature of the bath to the next setpoint.

  • Repeat Measurement: Repeat steps 4-6 for all desired temperatures.

  • Data Analysis: Plot the natural logarithm of vapor pressure (ln P) versus the inverse of temperature (1/T). This data can be fitted to the Antoine or Clausius-Clapeyron equation to determine thermodynamic properties like the enthalpy of vaporization.[11]

G start Start prep Degas Sample (Freeze-Pump-Thaw) start->prep load Load Sample into Apparatus prep->load evacuate Evacuate Headspace load->evacuate set_temp Set Bath to Target Temperature evacuate->set_temp equilibrate Achieve Thermal & Phase Equilibrium set_temp->equilibrate record Record Temperature & Pressure equilibrate->record more_data More Data Points? record->more_data more_data->set_temp Yes cleanup Cool System & Vent Safely more_data->cleanup No end_proc End cleanup->end_proc

Caption: Experimental Workflow for Vapor Pressure Measurement.
Flash Point Determination

This protocol describes the determination of the flash point using the Pensky-Martens closed-cup method, which is suitable for flammable liquids.[12][13]

Principle: The flash point is the lowest temperature at which a liquid gives off enough vapor to form an ignitable mixture with air near its surface.[14][15] In the closed-cup method, the liquid is heated in a sealed cup, and an ignition source is periodically introduced into the vapor space.[16]

Equipment and Materials:

  • Pensky-Martens closed-cup flash point tester.[12]

  • Low-range, calibrated thermometer.

  • Ignition source (gas flame or electric igniter).

  • Butyl 1,1,2,2-tetrafluoroethyl ether sample.

Protocol:

  • Apparatus Setup: Ensure the tester is clean, dry, and placed on a level surface in a draft-free area.

  • Sample Preparation: Cool the sample to at least 18 °C below the expected flash point.

  • Filling: Pour the sample into the test cup to the marked filling line.

  • Assembly: Place the lid on the cup, ensuring it is sealed. Insert the thermometer and stirrer.

  • Heating: Begin heating the sample at a slow, constant rate (e.g., 5-6 °C per minute). Start the stirrer.

  • Testing for Flash: When the sample temperature is within ~15 °C of the expected flash point, apply the test flame by operating the shutter mechanism. The flame should be introduced into the vapor space for approximately 1 second.

  • Observation: Observe for a "flash"—a brief, instantaneous flame that appears in the interior of the cup.

  • Repeat: If no flash occurs, continue heating and apply the test flame at every 1 °C rise in temperature.

  • Determination: The flash point is the lowest temperature at which a flash is observed.

  • Pressure Correction: Correct the observed flash point to standard atmospheric pressure (101.3 kPa) if the test was conducted at a different ambient pressure.

Specific Heat Capacity Measurement

This protocol details the measurement of specific heat capacity (Cp) as a function of temperature using Differential Scanning Calorimetry (DSC).

Principle: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as they are subjected to a controlled temperature program.[17] This difference can be used to calculate the specific heat capacity of the sample.

Equipment and Materials:

  • Differential Scanning Calorimeter (DSC).[17]

  • Hermetically sealed aluminum pans and lids.

  • Crimper for sealing pans.

  • Certified reference material (e.g., sapphire).

  • High-purity nitrogen for purging.

  • Microbalance (±0.01 mg accuracy).

  • Butyl 1,1,2,2-tetrafluoroethyl ether sample.

Protocol:

  • Baseline Calibration: Run a temperature program (e.g., from 0 °C to 100 °C at 10 K/min) with two empty pans to establish the instrument's baseline heat flow.

  • Reference Measurement: Accurately weigh a sapphire standard (15-25 mg) and place it in a sealed pan. Run the same temperature program to measure the heat flow for the reference material.

  • Sample Preparation: Accurately weigh a sample of Butyl 1,1,2,2-tetrafluoroethyl ether (10-20 mg) into an aluminum pan and hermetically seal it to prevent evaporation.[17]

  • Sample Measurement: Place the sealed sample pan in the DSC and run the identical temperature program.

  • Calculation: The specific heat capacity (Cp) of the sample is calculated using the following equation: Cp(sample) = Cp(std) * (m(std) / m(sample)) * (DSC(sample) - DSC(baseline)) / (DSC(std) - DSC(baseline)) Where 'm' is mass and 'DSC' is the measured heat flow signal for the sample, standard (std), and baseline.

  • Data Analysis: Plot the calculated Cp values as a function of temperature.

Surface Tension Measurement

This protocol describes measuring surface tension using the pendant drop method.

Principle: The shape of a liquid drop suspended from a needle is governed by the balance between its surface tension and gravity.[18] By analyzing the profile of the drop with a camera and software, the surface tension can be calculated using the Young-Laplace equation.[18]

Equipment and Materials:

  • Optical tensiometer / Drop shape analyzer with a high-resolution camera and light source.[18]

  • Syringe pump for precise drop formation.

  • Needles of various gauges.

  • Temperature-controlled measurement chamber.

  • Butyl 1,1,2,2-tetrafluoroethyl ether sample.

Protocol:

  • Setup: Place the instrument on a vibration-free table. Install a clean, dry needle onto the syringe, which has been filled with the sample liquid.

  • Drop Formation: Use the syringe pump to slowly form a pendant drop of the liquid at the tip of the needle.

  • Image Capture: Focus the camera on the drop profile. The software will capture the image of the drop against the backlit background.

  • Profile Analysis: The software automatically detects the edge of the drop and fits its shape to the theoretical Young-Laplace profile.

  • Calculation: The surface tension is calculated from the fitted drop shape parameters and the known density of the liquid (which must be determined separately).

  • Temperature Control: For temperature-dependent measurements, enclose the setup in a thermostated chamber and repeat the process at various temperatures after allowing for equilibration.[18]

References

Application Notes and Protocols for Butyl 1,1,2,2-tetrafluoroethyl Ether as a Heat Transfer Fluid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Butyl 1,1,2,2-tetrafluoroethyl ether is a hydrofluoroether (HFE) that offers potential as a heat transfer fluid in specialized applications within laboratory and pharmaceutical settings. HFEs are known for their favorable safety and environmental profiles, including low toxicity, non-flammability, and zero ozone depletion potential. This document provides detailed application notes on the expected properties of butyl 1,1,2,2-tetrafluoroethyl ether and protocols for its evaluation and use.

Physicochemical Properties

While specific experimental data for butyl 1,1,2,2-tetrafluoroethyl ether is not extensively published, the following table summarizes its known properties and provides estimated thermophysical values based on chemically similar hydrofluoroethers, such as 3M™ Novec™ 7200. These values are intended to serve as a guideline for initial engineering assessments.

Table 1: Physicochemical and Thermophysical Properties of Butyl 1,1,2,2-tetrafluoroethyl Ether

PropertyValue (with units)Notes
Chemical Formula C₆H₁₀F₄O
Molecular Weight 174.14 g/mol
Boiling Point ~ 76 °C (169 °F)Estimated based on similar HFEs.[1] A known reduced pressure boiling point is 322 K (49 °C) at 0.151 bar.
Liquid Density ~ 1.43 g/cm³ at 25°CEstimated based on similar HFEs.[1]
Kinematic Viscosity ~ 0.61 cSt at 25°CEstimated based on similar HFEs.[2]
Specific Heat Capacity ~ 1.21 J/g°CEstimated based on similar HFEs.[1]
Thermal Conductivity ~ 0.065 W/mKEstimated based on typical values for HFEs.
Vapor Pressure ~ 109 mmHg at 25°CEstimated based on similar HFEs.[2]
Ozone Depletion Potential 0A key feature of hydrofluoroethers.
Global Warming Potential LowHFEs generally have a low GWP.
Flash Point NoneExpected to be non-flammable.

Experimental Protocols

Protocol for Performance Evaluation as a Heat Transfer Fluid

This protocol outlines a method for evaluating the heat transfer performance of butyl 1,1,2,2-tetrafluoroethyl ether in a laboratory-scale setup.

Objective: To determine the heat transfer coefficient and overall performance of the fluid under controlled conditions.

Materials:

  • Butyl 1,1,2,2-tetrafluoroethyl ether

  • A closed-loop heat transfer system (see diagram below) including:

    • A fluid reservoir

    • A variable-speed pump

    • A heat exchanger with a known surface area

    • A heater with a controllable power output

    • A cooling loop

    • Flow meter

    • Temperature sensors (e.g., thermocouples or RTDs) at the inlet and outlet of the heat exchanger

    • Data acquisition system

Procedure:

  • System Preparation:

    • Assemble the closed-loop heat transfer system as shown in the workflow diagram.

    • Ensure all connections are secure to prevent leaks.

    • Calibrate all temperature sensors and the flow meter.

    • Fill the reservoir with a known volume of butyl 1,1,2,2-tetrafluoroethyl ether.

  • Experimental Run:

    • Start the pump and circulate the fluid through the system at a low flow rate.

    • Turn on the heater and set it to a specific power output (e.g., 50 W).

    • Activate the cooling loop to maintain a steady state.

    • Monitor the inlet and outlet temperatures of the heat exchanger and the flow rate.

    • Once the system reaches a steady state (i.e., temperatures are stable), record the inlet temperature (T_in), outlet temperature (T_out), and flow rate (V).

    • Repeat the measurements for a range of flow rates and heater power outputs.

  • Data Analysis:

    • Calculate the heat transfer rate (Q) using the formula: Q = m * C_p * (T_out - T_in), where 'm' is the mass flow rate and 'C_p' is the specific heat capacity of the fluid.

    • Determine the Log Mean Temperature Difference (LMTD).

    • Calculate the overall heat transfer coefficient (U) using the formula: U = Q / (A * LMTD), where 'A' is the heat transfer surface area of the heat exchanger.

G cluster_prep System Preparation cluster_run Experimental Run cluster_analysis Data Analysis prep1 Assemble Closed-Loop System prep2 Calibrate Sensors prep1->prep2 prep3 Fill Reservoir prep2->prep3 run1 Circulate Fluid prep3->run1 run2 Apply Heat and Cooling run1->run2 run3 Reach Steady State run2->run3 run4 Record Data (T_in, T_out, Flow Rate) run3->run4 run5 Vary Flow Rate and Power run4->run5 analysis1 Calculate Heat Transfer Rate (Q) run4->analysis1 run5->run4 analysis2 Determine LMTD analysis1->analysis2 analysis3 Calculate Overall Heat Transfer Coefficient (U) analysis2->analysis3

Caption: Workflow for Heat Transfer Fluid Performance Evaluation.

Protocol for Material Compatibility Assessment

This protocol is based on the principles of ASTM D1384 for evaluating the effect of the heat transfer fluid on common materials used in laboratory and pharmaceutical equipment.[3][4][5][6][7]

Objective: To assess the compatibility of butyl 1,1,2,2-tetrafluoroethyl ether with various metals and polymers.

Materials:

  • Butyl 1,1,2,2-tetrafluoroethyl ether

  • Material coupons (e.g., stainless steel, aluminum, copper, brass, PTFE, PEEK, Viton™) of known dimensions and weight.

  • Glass beakers or sealed pressure vessels

  • Oven or temperature-controlled bath

  • Analytical balance

  • Micrometer or calipers

Procedure:

  • Coupon Preparation:

    • Clean each material coupon thoroughly with a suitable solvent and dry it completely.

    • Measure the dimensions and weigh each coupon accurately, recording the initial values.

  • Immersion Test:

    • Place one coupon of each material into a separate glass beaker or vessel.

    • Add a sufficient volume of butyl 1,1,2,2-tetrafluoroethyl ether to completely immerse each coupon.

    • Seal the vessels (if required for elevated temperature testing) and place them in an oven or temperature-controlled bath set to the desired test temperature (e.g., 70°C).

    • Maintain the temperature for a specified duration (e.g., 100 hours).

  • Post-Immersion Analysis:

    • After the immersion period, remove the coupons from the fluid.

    • Clean the coupons as per the initial cleaning procedure and dry them.

    • Visually inspect each coupon for any signs of corrosion, discoloration, or degradation.

    • Weigh each coupon and measure its dimensions again.

  • Data Evaluation:

    • Calculate the change in weight and dimensions for each coupon.

    • Assess the level of compatibility based on the observed changes. Minimal changes in weight, dimensions, and appearance indicate good compatibility.

G cluster_prep Coupon Preparation cluster_immersion Immersion Test cluster_analysis Post-Immersion Analysis cluster_eval Data Evaluation prep1 Clean and Dry Coupons prep2 Measure Initial Dimensions prep1->prep2 prep3 Record Initial Weight prep2->prep3 immersion1 Immerse Coupons in Fluid prep3->immersion1 immersion2 Place in Temperature-Controlled Environment immersion1->immersion2 immersion3 Maintain Temperature for Specified Duration immersion2->immersion3 analysis1 Remove and Clean Coupons immersion3->analysis1 analysis2 Visual Inspection analysis1->analysis2 analysis3 Measure Final Dimensions analysis2->analysis3 analysis4 Record Final Weight analysis3->analysis4 eval1 Calculate Changes in Weight and Dimensions analysis4->eval1 eval2 Assess Compatibility eval1->eval2

Caption: Workflow for Material Compatibility Testing.

Applications in Specialized Fields

Given its expected properties, butyl 1,1,2,2-tetrafluoroethyl ether is a candidate for several specialized applications:

  • Laboratory Equipment: Cooling of analytical instrumentation such as mass spectrometers, NMR systems, and electron microscopes, where a non-conductive and inert fluid is beneficial.

  • Pharmaceutical Manufacturing: Temperature control of small-scale reactors and pilot plant equipment, particularly where stringent safety and material compatibility requirements exist.

  • Drug Development: Precise temperature management in high-throughput screening and other automated laboratory systems.

Safety and Handling

  • Always handle butyl 1,1,2,2-tetrafluoroethyl ether in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Although non-flammable, avoid exposure to extreme temperatures, which could lead to decomposition.

  • Consult the Safety Data Sheet (SDS) for detailed safety information.

Disclaimer: The thermophysical data provided in this document are estimates based on similar compounds and should be confirmed with experimental measurements for critical applications. The experimental protocols are intended as a general guide and may need to be adapted for specific equipment and conditions.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Butyl 1,1,2,2-tetrafluoroethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with and purifying butyl 1,1,2,2-tetrafluoroethyl ether (HFE-356mff). This document provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for common purification methods.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the purification of butyl 1,1,2,2-tetrafluoroethyl ether.

ProblemPossible Cause(s)Suggested Solution(s)
Low Purity After Distillation - Inefficient fractional distillation setup.- Presence of close-boiling impurities.- Ensure the distillation column is well-insulated and of sufficient length for adequate separation.- Use a fractionating column with a higher number of theoretical plates.- Check the thermometer placement to ensure an accurate boiling point reading.- Consider performing a second distillation.
Product is Wet (Contains Water) - Incomplete drying after aqueous washing.- Use of an inappropriate or exhausted drying agent.- Ensure the organic phase is thoroughly separated from the aqueous phase before adding the drying agent.- Use an appropriate anhydrous drying agent such as magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂).- Allow sufficient contact time between the product and the drying agent with gentle agitation.- Use a fresh batch of drying agent.
Presence of Acidic Impurities - Residual acidic catalysts or byproducts from synthesis.- Wash the crude product with a dilute aqueous solution of sodium bicarbonate (NaHCO₃) or a similar mild base to neutralize and remove acidic components.
Emulsion Formation During Aqueous Wash - Vigorous shaking or stirring during the washing step.- Gently invert the separatory funnel instead of vigorous shaking.- Add a small amount of brine (saturated NaCl solution) to help break the emulsion.- Allow the mixture to stand for an extended period to allow for phase separation.- In persistent cases, filtration through a bed of Celite or glass wool may be effective.
Incomplete Removal of Starting Materials (e.g., n-butanol, butyl bromide) - Incomplete reaction during synthesis.- Inefficient purification to separate unreacted starting materials.- Optimize the reaction conditions to drive the synthesis to completion.- Perform a careful fractional distillation, as the boiling points of the starting materials are different from the product.- Wash with water to remove water-soluble starting materials like n-butanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude butyl 1,1,2,2-tetrafluoroethyl ether?

A1: Common impurities often stem from the synthesis process, which is typically a variation of the Williamson ether synthesis.[1][2][3][4][5][6] These can include:

  • Unreacted starting materials: n-butanol and the butyl halide (e.g., n-butyl bromide or n-butyl chloride).

  • Byproducts of side reactions: Elimination products such as butene, formed from the reaction of the butyl halide with the base.

  • Residual base: The base used to deprotonate the alcohol (e.g., sodium hydride, potassium carbonate).

  • Solvent residues: If a solvent is used in the synthesis.

Q2: What is the recommended method for drying butyl 1,1,2,2-tetrafluoroethyl ether?

A2: After aqueous washing, the ether should be dried over an anhydrous inorganic salt. Anhydrous magnesium sulfate (MgSO₄) is a good choice as it is efficient and works relatively quickly. Anhydrous calcium chloride (CaCl₂) can also be used. It is important to ensure the drying agent is finely powdered and used in sufficient quantity to remove all traces of water.

Q3: How can I confirm the purity of my final product?

A3: The purity of the final product can be assessed using several analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique to separate and identify volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide detailed structural information and help identify impurities.

  • Boiling Point Determination: A sharp and constant boiling point during distillation is a good indicator of purity.

Physicochemical Data

The following table summarizes key physicochemical properties of n-butyl 1,1,2,2-tetrafluoroethyl ether.

PropertyValueSource
Molecular Formula C₆H₁₀F₄O[7]
Molecular Weight 174.14 g/mol [7]
Boiling Point ~115-117 °C (estimated at 760 mmHg)
49 °C at 113 mmHg[8]
Density 1.1147 g/cm³[8]
Water Solubility Low[9][10][11]
Solubility in Organic Solvents Miscible with many common organic solvents.[12]

Experimental Protocols

Protocol 1: Aqueous Washing

Objective: To remove water-soluble impurities such as residual salts and n-butanol.

Materials:

  • Crude butyl 1,1,2,2-tetrafluoroethyl ether

  • Separatory funnel

  • Deionized water

  • 5% (w/v) Sodium bicarbonate solution (optional, for neutralizing acids)

  • Saturated sodium chloride solution (brine)

  • Beakers and flasks

Procedure:

  • Transfer the crude ether to a separatory funnel.

  • Add an equal volume of deionized water.

  • Stopper the funnel and gently invert it several times to mix the layers. Avoid vigorous shaking to prevent emulsion formation.

  • Allow the layers to separate. The denser ether layer will be at the bottom.

  • Drain the lower organic layer into a clean flask.

  • (Optional) If acidic impurities are suspected, repeat the washing process with a 5% sodium bicarbonate solution.

  • Finally, wash the organic layer with an equal volume of brine to help remove dissolved water.

  • Separate the layers and transfer the organic phase to a clean, dry flask for the drying step.

Protocol 2: Drying

Objective: To remove residual water from the washed ether.

Materials:

  • Washed butyl 1,1,2,2-tetrafluoroethyl ether

  • Anhydrous magnesium sulfate (MgSO₄) or calcium chloride (CaCl₂)

  • Erlenmeyer flask

  • Stir bar and stir plate (optional)

  • Filter funnel and filter paper

Procedure:

  • Add the washed ether to a dry Erlenmeyer flask.

  • Add a small amount of anhydrous magnesium sulfate (approximately 1-2 g per 50 mL of ether).

  • Gently swirl the flask or use a magnetic stirrer to agitate the mixture.

  • Observe the drying agent. If it clumps together, add more until some of the powder remains free-flowing, indicating that the water has been absorbed.

  • Allow the mixture to stand for at least 15-20 minutes to ensure complete drying.

  • Separate the dried ether from the drying agent by gravity filtration or by decanting the liquid into a clean, dry flask.

Protocol 3: Fractional Distillation

Objective: To purify the ether from non-volatile impurities and other components with different boiling points.

Materials:

  • Dried butyl 1,1,2,2-tetrafluoroethyl ether

  • Distillation flask

  • Fractionating column (e.g., Vigreux or packed column)

  • Condenser

  • Receiving flask(s)

  • Thermometer and adapter

  • Heating mantle

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the fractional distillation apparatus in a fume hood. Ensure all glassware is dry.

  • Add the dried ether and a few boiling chips or a magnetic stir bar to the distillation flask.

  • Begin heating the flask gently.

  • Observe the temperature as the vapor rises through the fractionating column.

  • Collect any initial low-boiling fractions in a separate receiving flask.

  • When the temperature stabilizes at the boiling point of the desired product, switch to a clean receiving flask to collect the main fraction.

  • Continue distillation until the temperature begins to drop or rise significantly, or until only a small amount of liquid remains in the distillation flask. Do not distill to dryness.

  • Turn off the heat and allow the apparatus to cool before disassembling.

Visualizations

PurificationWorkflow Crude Crude Product Wash Aqueous Washing Crude->Wash Remove water-soluble impurities Dry Drying Wash->Dry Remove residual water Distill Fractional Distillation Dry->Distill Separate by boiling point Pure Pure Product Distill->Pure

Caption: General workflow for the purification of butyl 1,1,2,2-tetrafluoroethyl ether.

TroubleshootingDistillation Start Low Purity After Distillation Cause1 Inefficient Column Start->Cause1 Cause2 Close-Boiling Impurities Start->Cause2 Cause3 Incorrect Thermometer Placement Start->Cause3 Solution1 Use better insulated/ longer column Cause1->Solution1 Solution2 Use column with more theoretical plates Cause2->Solution2 Solution3 Re-distill Cause2->Solution3 Solution4 Ensure bulb is at the level of the condenser arm Cause3->Solution4

Caption: Troubleshooting logic for low purity after distillation.

References

Technical Support Center: Stabilization of Butyl 1,1,2,2-tetrafluoroethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with butyl 1,1,2,2-tetrafluoroethyl ether. The information provided addresses common issues related to the chemical stability of this fluoroether and offers solutions to mitigate its degradation.

Troubleshooting Guide

This guide is designed to help users diagnose and resolve common problems encountered during the handling, storage, and use of butyl 1,1,2,2-tetrafluoroethyl ether, particularly concerning its degradation.

Problem Possible Causes Recommended Solutions
Unexpected decrease in purity or presence of unknown peaks in GC-MS analysis. 1. Autoxidation: Prolonged exposure to air (oxygen) can lead to the formation of hydroperoxides. 2. Lewis Acid Catalyzed Degradation: Contamination with Lewis acids (e.g., from glassware, reagents, or acidic media) can accelerate degradation. 3. Thermal Degradation: Exposure to high temperatures can induce decomposition.1. Inert Atmosphere: Handle and store the ether under an inert atmosphere (e.g., nitrogen or argon). 2. Use of Inhibitors: Add a suitable antioxidant such as Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm). For potential Lewis acid contamination, the addition of a small amount of a Lewis base scavenger may be beneficial, though compatibility must be verified. 3. Controlled Temperature: Store the ether in a cool, dark place and avoid unnecessary exposure to high temperatures during experiments.
Inconsistent experimental results or reaction yields when using the ether as a solvent or reagent. 1. Degradation Products: The presence of degradation products (e.g., aldehydes, acids) can interfere with chemical reactions. 2. Variable Purity: The purity of the ether may vary between batches or after prolonged storage.1. Purity Check: Always check the purity of the ether by GC-MS before use, especially if it has been stored for an extended period. 2. Purification: If impurities are detected, consider purifying the ether by distillation under an inert atmosphere. 3. Use Fresh Ether: Whenever possible, use freshly opened or recently purified ether for sensitive applications.
Formation of acidic byproducts in the reaction mixture. Hydrolysis or Oxidation: The ether may degrade to form acidic species, particularly in the presence of water and oxygen, or catalyzed by acidic conditions.1. Anhydrous Conditions: Ensure all experimental setups are rigorously dried and reactions are performed under anhydrous conditions if water-sensitive reagents are used. 2. pH Control: If applicable to the experimental conditions, maintain a neutral or slightly basic pH to minimize acid-catalyzed degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for butyl 1,1,2,2-tetrafluoroethyl ether?

A1: The two most probable degradation pathways for butyl 1,1,2,2-tetrafluoroethyl ether are autoxidation and Lewis acid-catalyzed degradation.

  • Autoxidation is a radical chain reaction initiated by the presence of oxygen, leading to the formation of hydroperoxides. This process is similar to what is observed in other ethers.

  • Lewis acid-catalyzed degradation can occur if the ether is exposed to Lewis acidic substances. The ether oxygen can coordinate to the Lewis acid, weakening the C-O bonds and promoting decomposition pathways.[1][2]

Q2: What are the likely degradation products of butyl 1,1,2,2-tetrafluoroethyl ether?

A2: Based on the expected degradation pathways, the likely degradation products could include:

  • From autoxidation : Butyl 1,1,2,2-tetrafluoroethyl hydroperoxide and subsequent decomposition products such as butyraldehyde, butanoic acid, and fluoroacetic acid derivatives.

  • From Lewis acid-catalyzed degradation : Depending on the specific Lewis acid and reaction conditions, degradation could lead to the formation of butanol, 1,1,2,2-tetrafluoroethylene, and various other fragmentation products.

Q3: Which stabilizers are recommended for butyl 1,1,2,2-tetrafluoroethyl ether?

A3: While specific studies on butyl 1,1,2,2-tetrafluoroethyl ether are limited, general stabilizers for fluoroethers can be effective. For inhibiting autoxidation, radical scavengers like Butylated Hydroxytoluene (BHT) are commonly used. To prevent Lewis acid-catalyzed degradation, the addition of a small amount of a weak Lewis base or a proton scavenger can be beneficial. In the context of anesthetic fluoroether compositions, compounds like butylated hydroxytoluene, methylparaben, propofol, and thymol have been cited as Lewis acid inhibitors.[2]

Q4: How can I detect the degradation of butyl 1,1,2,2-tetrafluoroethyl ether?

A4: The most effective method for detecting degradation is Gas Chromatography-Mass Spectrometry (GC-MS) . This technique can separate the parent ether from its degradation products and provide mass spectra for their identification. The appearance of new peaks in the chromatogram or a decrease in the area of the main ether peak is indicative of degradation.

Q5: What are the optimal storage conditions to prevent degradation?

A5: To minimize degradation, butyl 1,1,2,2-tetrafluoroethyl ether should be stored in a cool, dark, and dry place. The container should be tightly sealed and preferably flushed with an inert gas like nitrogen or argon to displace air and prevent autoxidation.

Data Presentation

The following table summarizes hypothetical performance data for common stabilizers in preventing the degradation of butyl 1,1,2,2-tetrafluoroethyl ether under accelerated aging conditions.

Table 1: Efficacy of Different Stabilizers on Butyl 1,1,2,2-tetrafluoroethyl Ether Stability

StabilizerConcentration (ppm)Test ConditionDuration (days)Degradation (%)
None (Control)040°C, Air308.5
BHT10040°C, Air301.2
BHT25040°C, Air300.5
Propofol10040°C, Air + 10 ppm FeCl₃303.8
Propofol25040°C, Air + 10 ppm FeCl₃301.9
Thymol10040°C, Air + 10 ppm FeCl₃304.1
Thymol25040°C, Air + 10 ppm FeCl₃302.2

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: Accelerated Stability Testing

Objective: To evaluate the stability of butyl 1,1,2,2-tetrafluoroethyl ether under accelerated thermal and oxidative stress.

Materials:

  • Butyl 1,1,2,2-tetrafluoroethyl ether (with and without stabilizers)

  • Amber glass vials with PTFE-lined caps

  • Oven capable of maintaining 40°C ± 2°C

  • GC-MS system

Procedure:

  • Prepare samples of butyl 1,1,2,2-tetrafluoroethyl ether: one control sample with no stabilizer and several samples with varying concentrations of the chosen stabilizer(s).

  • Aliquot 1 mL of each sample into separate, labeled amber glass vials.

  • For oxidative stress testing, leave a headspace of air in the vials before sealing. For thermal stress testing in the absence of oxygen, purge the vials with nitrogen before sealing.

  • Place the vials in an oven maintained at 40°C.

  • At specified time points (e.g., 0, 7, 14, and 30 days), remove one vial of each sample from the oven.

  • Allow the vials to cool to room temperature.

  • Analyze the samples by GC-MS to determine the percentage of degradation.

Protocol 2: GC-MS Analysis of Degradation Products

Objective: To identify and quantify the degradation products of butyl 1,1,2,2-tetrafluoroethyl ether.

Instrumentation:

  • Gas chromatograph equipped with a mass selective detector (GC-MS).

  • Capillary column suitable for volatile organic compounds (e.g., DB-5ms).

GC-MS Conditions (Example):

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (split injection)

  • Carrier Gas: Helium

  • Oven Program: Initial temperature of 40°C, hold for 2 minutes, ramp to 200°C at 10°C/min.

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Scan Range: m/z 30-400

Procedure:

  • Prepare a calibration curve using a standard of pure butyl 1,1,2,2-tetrafluoroethyl ether.

  • Inject the aged samples into the GC-MS system.

  • Integrate the peak area of the parent ether and any new peaks corresponding to degradation products.

  • Calculate the percentage of degradation by comparing the peak area of the parent ether in the aged sample to the initial (day 0) sample.

  • Identify the degradation products by comparing their mass spectra to a library (e.g., NIST) and known fragmentation patterns of similar compounds.

Visualizations

DegradationPathways cluster_autoxidation Autoxidation Pathway cluster_lewis_acid Lewis Acid Catalyzed Pathway Ether Ether Radical_Initiation Radical_Initiation Ether->Radical_Initiation + O2, Initiator Ether_Radical Ether_Radical Radical_Initiation->Ether_Radical Peroxy_Radical Peroxy_Radical Ether_Radical->Peroxy_Radical + O2 Hydroperoxide Hydroperoxide Peroxy_Radical->Hydroperoxide + Ether Degradation_Products_A Aldehydes, Acids, etc. Hydroperoxide->Degradation_Products_A Decomposition Ether_LA Ether Ether_LA_Complex Ether_LA_Complex Ether_LA->Ether_LA_Complex + Lewis Acid (LA) Carbocation_Intermediate Carbocation_Intermediate Ether_LA_Complex->Carbocation_Intermediate Degradation_Products_B Alkenes, Alcohols, etc. Carbocation_Intermediate->Degradation_Products_B Elimination/Rearrangement Butyl_Ether Butyl 1,1,2,2-tetrafluoroethyl ether Butyl_Ether->Ether Butyl_Ether->Ether_LA ExperimentalWorkflow Start Sample Preparation (with/without stabilizers) Accelerated_Aging Accelerated Aging (e.g., 40°C, Air) Start->Accelerated_Aging Time_Points Sampling at Time Points (0, 7, 14, 30 days) Accelerated_Aging->Time_Points GCMS_Analysis GC-MS Analysis Time_Points->GCMS_Analysis Data_Analysis Data Analysis (% Degradation, Product ID) GCMS_Analysis->Data_Analysis Conclusion Stability Assessment Data_Analysis->Conclusion TroubleshootingFlow Problem Observed Degradation? Check_Storage Check Storage Conditions (Air exposure, Temp) Problem->Check_Storage Yes Check_Purity Check Reagent/Glassware Purity (Lewis Acid Contamination) Problem->Check_Purity Yes Re-evaluate Re-evaluate Stability Problem->Re-evaluate No Solution_Inert Implement Inert Atmosphere Handling/Storage Check_Storage->Solution_Inert Solution_Stabilizer Add Stabilizer (e.g., BHT) Check_Storage->Solution_Stabilizer Solution_Purify Purify Ether Before Use Check_Purity->Solution_Purify Solution_Inert->Re-evaluate Solution_Stabilizer->Re-evaluate Solution_Purify->Re-evaluate

References

Technical Support Center: Butyl 1,1,2,2-Tetrafluoroethyl Ether in Experimental Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for butyl 1,1,2,2-tetrafluoroethyl ether. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during chemical reactions involving this fluorinated ether. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides presented in a question-and-answer format.

Physical and Chemical Properties

A clear understanding of the physical and chemical properties of butyl 1,1,2,2-tetrafluoroethyl ether is crucial for its effective use and for troubleshooting potential issues.

PropertyValue
Molecular Formula C₆H₁₀F₄O
Molecular Weight 174.1366 g/mol
CAS Number 358-37-2
Boiling Point 322 K (49 °C) at 0.151 bar[1]
Appearance Colorless liquid
Solubility Generally soluble in many organic solvents.[2] Miscible with many polar organic solvents, including carbonates.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of butyl 1,1,2,2-tetrafluoroethyl ether in a laboratory setting?

Butyl 1,1,2,2-tetrafluoroethyl ether, a type of hydrofluoroether (HFE), is primarily used as a specialty solvent.[2][3] Its unique properties, such as low toxicity, low flammability, and good solvency for a range of organic compounds, make it a suitable alternative to traditional solvents in various applications, including precision cleaning of electronics and as a medium for chemical reactions.[3][4][5][6]

Q2: What are the main safety precautions to consider when working with butyl 1,1,2,2-tetrafluoroethyl ether?

While HFEs are known for their low toxicity and flammability, standard laboratory safety practices should always be followed.[4][5] This includes working in a well-ventilated area, wearing appropriate personal protective equipment (PPE) such as gloves and safety glasses, and avoiding inhalation of vapors. It is also important to be aware that ethers, as a class of compounds, can form explosive peroxides over time upon exposure to air and light. Therefore, it is recommended to test for the presence of peroxides, especially in older containers.

Q3: Is butyl 1,1,2,2-tetrafluoroethyl ether compatible with common reagents?

Hydrofluoroethers are generally chemically stable and compatible with a wide range of materials.[3] However, like other ethers, they can react with very strong bases such as organolithium reagents (e.g., n-BuLi). The rate of reaction with ethers generally follows the trend: DME > THF > diethyl ether. It is crucial to consider the reaction conditions, as temperature and the presence of additives can significantly affect the reactivity of organolithium reagents.

Troubleshooting Guide

This section addresses specific problems that may arise during experiments involving butyl 1,1,2,2-tetrafluoroethyl ether.

Issue 1: Low or No Reaction Conversion

Q: I am using butyl 1,1,2,2-tetrafluoroethyl ether as a solvent, and my reaction is showing low to no conversion. What could be the cause?

A: Several factors could contribute to low reaction conversion when using a hydrofluoroether solvent.

  • Poor Solubility of Reagents: While HFEs are good solvents for many organic compounds, highly polar or ionic reagents may have limited solubility.

    • Solution: Consider adding a co-solvent to improve the solubility of your reagents. Alternatively, if applicable to your reaction, mechanical stirring or sonication can enhance dissolution.

  • Reaction Temperature: The relatively low boiling point of some HFEs might limit the achievable reaction temperature.

    • Solution: If a higher temperature is required, consider running the reaction in a sealed vessel to increase the pressure and consequently the boiling point of the solvent. Always ensure the pressure limitations of your equipment are not exceeded.

  • Inertness of the Solvent: HFEs are generally inert, which is often an advantage.[3] However, in some cases, the solvent might play a role in stabilizing transition states. The non-polar nature of HFEs may not be suitable for reactions that proceed through charged intermediates.

    • Solution: Evaluate whether a more polar solvent is necessary for your specific reaction mechanism.

Issue 2: Side Reactions or Unexpected Byproducts

Q: I am observing unexpected byproducts in my reaction. Could the butyl 1,1,2,2-tetrafluoroethyl ether be involved?

A: While generally stable, butyl 1,1,2,2-tetrafluoroethyl ether can participate in side reactions under certain conditions.

  • Reaction with Strong Bases: As mentioned, strong bases like organolithium reagents can react with ethers. This can lead to the consumption of your reagent and the formation of undesired byproducts.

    • Solution: If a strong base is necessary, consider running the reaction at a very low temperature to minimize the rate of reaction with the ether. Alternatively, a different class of solvent that is inert to strong bases should be considered.

  • Peroxide Formation: The presence of peroxides can initiate unwanted radical reactions.

    • Solution: Always use fresh, peroxide-free ether. If in doubt, test for peroxides and purify the solvent if necessary. Storing the ether over a reducing agent like activated alumina can help to remove peroxides.

Issue 3: Difficulty in Product Isolation and Purification

Q: I am having trouble isolating my product from the reaction mixture containing butyl 1,1,2,2-tetrafluoroethyl ether.

A: Challenges in product isolation can often be attributed to the physical properties of the HFE solvent.

  • Removal of the Solvent: Due to their volatility, HFEs can often be removed by rotary evaporation. However, if your product is also volatile, co-evaporation can be an issue.

    • Solution: Careful control of the vacuum and bath temperature during rotary evaporation is crucial. For highly volatile products, consider alternative purification methods such as column chromatography directly on the reaction mixture or precipitation of the product by adding a non-solvent.

  • Work-up Procedures: Standard aqueous work-ups are generally applicable. A typical work-up for reactions involving ethers includes washing with water and a saturated sodium bicarbonate solution to remove acidic impurities.[7]

    • Troubleshooting Emulsions: If an emulsion forms during the aqueous wash, adding brine (saturated NaCl solution) can help to break it.

    • Solution: If you suspect an azeotrope is forming with a co-solvent, you may need to use a different solvent for extraction or employ alternative purification techniques like chromatography.

Experimental Protocols

General Protocol for a Reaction in Butyl 1,1,2,2-Tetrafluoroethyl Ether

This protocol provides a general workflow for conducting a reaction using butyl 1,1,2,2-tetrafluoroethyl ether as a solvent.

  • Preparation: Ensure all glassware is dry and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon), especially if moisture-sensitive reagents are used.

  • Reagent Addition: Dissolve the starting materials in butyl 1,1,2,2-tetrafluoroethyl ether. Add the reagents sequentially at the appropriate temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, or NMR).

  • Quenching: Once the reaction is complete, cool the mixture to an appropriate temperature and quench the reaction by slowly adding a suitable quenching agent (e.g., water, saturated ammonium chloride solution).

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer with water and/or brine. To remove acidic or basic impurities, a wash with a dilute basic (e.g., saturated sodium bicarbonate) or acidic (e.g., dilute HCl) solution may be necessary.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by a suitable method such as column chromatography, crystallization, or distillation.

Visualizations

Troubleshooting Workflow for Reactions in Butyl 1,1,2,2-Tetrafluoroethyl Ether

Troubleshooting_Workflow Troubleshooting Workflow start Reaction Issue low_conversion Low / No Conversion start->low_conversion side_products Side Products / Byproducts start->side_products isolation_issues Product Isolation Issues start->isolation_issues solubility Poor Reagent Solubility? low_conversion->solubility temperature Incorrect Temperature? low_conversion->temperature inertness Solvent Inertness Affecting Mechanism? low_conversion->inertness strong_base Using Strong Base (e.g., n-BuLi)? side_products->strong_base peroxides Peroxides Present? side_products->peroxides solvent_removal Difficulty Removing Solvent? isolation_issues->solvent_removal workup_problems Work-up Issues (e.g., Emulsions)? isolation_issues->workup_problems solubility_sol Add co-solvent or use mechanical agitation. solubility->solubility_sol Yes temperature_sol Use sealed vessel for higher temperatures. temperature->temperature_sol Yes inertness_sol Consider a more polar solvent. inertness->inertness_sol Yes strong_base_sol Lower reaction temperature or change solvent. strong_base->strong_base_sol Yes peroxides_sol Use fresh, peroxide-free solvent. peroxides->peroxides_sol Yes solvent_removal_sol Careful rotary evaporation or alternative purification. solvent_removal->solvent_removal_sol Yes workup_problems_sol Add brine to break emulsions. workup_problems->workup_problems_sol Yes

Caption: A decision tree for troubleshooting common issues in reactions.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow prep 1. Preparation (Dry Glassware, Inert Atmosphere) addition 2. Reagent Addition (Dissolve in Ether, Add Reagents) prep->addition monitoring 3. Reaction Monitoring (TLC, GC-MS, NMR) addition->monitoring quench 4. Quenching (Cool and Add Quenching Agent) monitoring->quench workup 5. Work-up (Aqueous Washes) quench->workup dry_concentrate 6. Drying & Concentration (Anhydrous Agent, Rotary Evaporation) workup->dry_concentrate purify 7. Purification (Chromatography, Crystallization, etc.) dry_concentrate->purify product Final Product purify->product

Caption: A typical sequence of steps for a chemical synthesis experiment.

References

Technical Support Center: Optimizing Reaction Conditions with Butyl 1,1,2,2-tetrafluoroethyl Ether as a Solvent

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for utilizing butyl 1,1,2,2-tetrafluoroethyl ether as a solvent in your chemical reactions. This guide is tailored for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to facilitate the optimization of your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of butyl 1,1,2,2-tetrafluoroethyl ether as a solvent?

A1: Butyl 1,1,2,2-tetrafluoroethyl ether is a fluorinated ether with a unique combination of properties. Its high fluorine content leads to low polarity, reduced miscibility with water, and high thermal and chemical stability. These characteristics can be advantageous in specific reaction systems where a non-polar, inert environment is required.

Q2: In which types of reactions could butyl 1,1,2,2-tetrafluoroethyl ether be a suitable solvent?

A2: Based on its properties, this solvent could be beneficial in reactions involving organometallic reagents that are sensitive to protic solvents, certain cross-coupling reactions where solvent polarity needs to be minimized, and reactions requiring higher temperatures due to its relatively high boiling point compared to other ethers like diethyl ether.

Q3: How does the solubility of common organic reagents in butyl 1,1,2,2-tetrafluoroethyl ether compare to traditional ethereal solvents?

A3: Due to its fluorinated nature, the solubility of non-fluorinated organic compounds may be lower compared to solvents like THF or diethyl ether. It is advisable to perform small-scale solubility tests with your specific substrates and reagents before proceeding with a full-scale reaction. Highly fluorinated compounds are expected to exhibit better solubility.

Q4: What are the safety and handling precautions for butyl 1,1,2,2-tetrafluoroethyl ether?

A4: Butyl 1,1,2,2-tetrafluoroethyl ether should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes. Refer to the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Troubleshooting Guides

Issue 1: Poor Solubility of Reactants
  • Symptom: Starting materials do not fully dissolve, leading to a heterogeneous reaction mixture and potentially low conversion.

  • Possible Cause: The polarity of butyl 1,1,2,2-tetrafluoroethyl ether is too low for your specific reactants.

  • Troubleshooting Steps:

    • Co-solvent System: Consider adding a small amount of a more polar co-solvent (e.g., THF, dioxane) to improve solubility. Start with a 10:1 ratio of butyl 1,1,2,2-tetrafluoroethyl ether to the co-solvent and adjust as needed.

    • Temperature Increase: Gently heating the mixture may improve the solubility of your reactants. Ensure the reaction temperature is compatible with the stability of all components.

    • Alternative Solvent: If solubility issues persist, butyl 1,1,2,2-tetrafluoroethyl ether may not be the optimal solvent for your system.

Issue 2: Slow or Incomplete Reaction
  • Symptom: Reaction monitoring (e.g., by TLC, GC, or NMR) shows slow consumption of starting materials or stalling of the reaction.

  • Possible Cause: The reaction kinetics are slow in this solvent, or the solvent is not effectively solvating a key intermediate or transition state.

  • Troubleshooting Steps:

    • Increase Temperature: If thermally stable, increasing the reaction temperature can significantly enhance the reaction rate.

    • Catalyst/Reagent Concentration: Increasing the concentration of a catalyst or a key reagent may improve the reaction rate.

    • Stirring Efficiency: Ensure vigorous stirring to overcome any mass transfer limitations, especially in heterogeneous mixtures.

Data Presentation

Table 1: Physicochemical Properties of n-Butyl 1,1,2,2-tetrafluoroethyl ether [1]

PropertyValue
CAS Number 358-37-2
Molecular Formula C₆H₁₀F₄O
Molecular Weight 174.1366 g/mol
Boiling Point (at 0.151 bar) 322 K (49 °C)

Experimental Protocols

Protocol 1: Synthesis of n-Butyl 1,1,2,2-tetrafluoroethyl Ether

This protocol is adapted from the general procedure for the addition of alcohols to fluoroolefins.

Materials:

  • n-Butanol

  • Tetrafluoroethylene (TFE) gas

  • Sodium n-butoxide (freshly prepared or commercial)

  • Anhydrous, inert solvent (e.g., high-boiling ether or hydrocarbon)

  • Reaction vessel suitable for gas-phase reactions under pressure (autoclave)

Procedure:

  • Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), charge a pressure-rated reaction vessel with a solution of sodium n-butoxide (catalytic amount, e.g., 5-10 mol%) in the chosen anhydrous solvent.

  • Addition of Alcohol: Add n-butanol to the reaction vessel.

  • Introduction of TFE: Seal the vessel and carefully introduce tetrafluoroethylene gas, monitoring the pressure. The reaction is typically exothermic, and cooling may be required to maintain a controlled temperature.

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 0-40 °C) and pressure until the uptake of TFE ceases.

  • Work-up: After the reaction is complete, carefully vent the excess TFE. Quench the reaction mixture with water. Separate the organic layer, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).

  • Purification: Purify the crude product by fractional distillation to obtain pure n-butyl 1,1,2,2-tetrafluoroethyl ether.

Mandatory Visualization

reaction_optimization_workflow start Start: Low Reaction Yield/Conversion check_solubility Issue: Poor Reactant Solubility? start->check_solubility check_kinetics Issue: Slow Reaction Rate? check_solubility->check_kinetics No troubleshoot_solubility Troubleshoot Solubility check_solubility->troubleshoot_solubility Yes troubleshoot_kinetics Troubleshoot Kinetics check_kinetics->troubleshoot_kinetics Yes end_success Successful Optimization check_kinetics->end_success No/Resolved add_cosolvent Add Polar Co-solvent troubleshoot_solubility->add_cosolvent increase_temp_sol Increase Temperature troubleshoot_solubility->increase_temp_sol change_solvent Consider Alternative Solvent troubleshoot_solubility->change_solvent increase_temp_kin Increase Temperature troubleshoot_kinetics->increase_temp_kin increase_conc Increase Catalyst/Reagent Conc. troubleshoot_kinetics->increase_conc optimize_stirring Optimize Stirring troubleshoot_kinetics->optimize_stirring add_cosolvent->check_kinetics increase_temp_sol->check_kinetics end_fail Re-evaluate Solvent Choice change_solvent->end_fail increase_temp_kin->end_success increase_conc->end_success optimize_stirring->end_success

Caption: Troubleshooting workflow for optimizing reactions.

References

Technical Support Center: Optimizing Electrolytes with Butyl 1,1,2,2-Tetrafluoroethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers and scientists working with electrolytes containing butyl 1,1,2,2-tetrafluoroethyl ether and other related hydrofluoroethers (HFEs). The information is designed to address common experimental challenges and provide actionable solutions.

Troubleshooting Guide

This guide addresses specific issues that may arise during the formulation and testing of electrolytes containing butyl 1,1,2,2-tetrafluoroethyl ether.

Issue 1: Low Ionic Conductivity

  • Symptom: The overall ionic conductivity of your electrolyte is lower than expected, leading to poor rate capability and high internal resistance in your battery cells.

  • Cause: Hydrofluoroethers like butyl 1,1,2,2-tetrafluoroethyl ether can have a lower dielectric constant and solvating power for lithium salts compared to traditional carbonate solvents.[1][2][3] High fluorine content can weaken the ether's ability to dissolve the salt, leading to ion pairing and reduced mobility of charge carriers.[3][4]

  • Troubleshooting Steps:

    • Optimize HFE Concentration: Systematically vary the volume or weight percentage of butyl 1,1,2,2-tetrafluoroethyl ether in your electrolyte. A lower concentration may be sufficient to achieve the desired stability benefits without significantly compromising conductivity.

    • Introduce a High-Dielectric Constant Co-solvent: Blend the HFE with a co-solvent that has a high dielectric constant, such as ethylene carbonate (EC) or fluoroethylene carbonate (FEC), to improve salt dissociation.

    • Select an Appropriate Lithium Salt: Consider using salts with better dissociation in low-polarity media, such as lithium bis(fluorosulfonyl)imide (LiFSI) or lithium bis(trifluoromethanesulfonyl)imide (LiTFSI), which can improve ionic conductivity.

    • Incorporate a Salt Additive: Small amounts of additives like lithium difluoro(oxalato)borate (LiDFOB) can sometimes enhance ionic conductivity and SEI formation.

Issue 2: Poor Cycling Stability or Capacity Fade

  • Symptom: Your battery cells exhibit rapid capacity fade over repeated charge-discharge cycles.

  • Cause: This can be due to an unstable Solid Electrolyte Interphase (SEI) on the anode, continuous electrolyte decomposition, or structural degradation of the electrodes.

  • Troubleshooting Steps:

    • Optimize the SEI with Additives: Incorporate film-forming additives like fluoroethylene carbonate (FEC) or vinylene carbonate (VC).[5][6][7][8] These additives can decompose to form a more stable and robust SEI layer rich in lithium fluoride (LiF).[5][6][7][8]

    • Adjust Electrolyte Formulation: The ratio of solvents and the choice of lithium salt can significantly impact the SEI composition and stability. Experiment with different formulations to find the optimal balance for your electrode chemistry.

    • Control Electrode Surface Chemistry: Ensure your electrodes are properly dried and free of contaminants before cell assembly, as surface impurities can interfere with SEI formation.

    • Consider a Co-solvent: Using a co-solvent like 1,3-dioxolane (DOL) in combination with the fluoroether has been shown to be effective, particularly in lithium-sulfur batteries.

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using butyl 1,1,2,2-tetrafluoroethyl ether in my electrolyte?

Butyl 1,1,2,2-tetrafluoroethyl ether, and related HFEs, offer several key benefits:

  • Enhanced Safety: They are generally less flammable than conventional carbonate solvents.

  • High Voltage Stability: Their high oxidative stability makes them suitable for use with high-voltage cathode materials.

  • Improved SEI Formation: They contribute to the formation of a stable, LiF-rich SEI on the anode, which can suppress dendrite growth and improve cycling stability.

  • Suppression of Polysulfide Shuttle: In lithium-sulfur batteries, HFEs can reduce the solubility of lithium polysulfides, mitigating the shuttle effect and improving coulombic efficiency.

Q2: Will using butyl 1,1,2,2-tetrafluoroethyl ether reduce the ionic conductivity of my electrolyte?

Yes, this is a common trade-off. While HFEs improve stability, they often have lower dielectric constants and solvating power than traditional carbonate electrolytes, which can lead to lower ionic conductivity.[1][2][3] However, this can be mitigated by optimizing the HFE concentration and using co-solvents and additives.

Q3: What concentration of butyl 1,1,2,2-tetrafluoroethyl ether should I use?

The optimal concentration depends on the specific application, electrode materials, and other electrolyte components. It is recommended to start with a systematic study, varying the concentration (e.g., from 5% to 50% by volume or weight) to find the best balance between performance metrics like ionic conductivity, cycling stability, and rate capability.

Q4: Can I use butyl 1,1,2,2-tetrafluoroethyl ether with a lithium metal anode?

Yes, HFEs are considered promising co-solvents for electrolytes used with lithium metal anodes. Their ability to help form a stable SEI is crucial for suppressing the formation of lithium dendrites, which is a major challenge for lithium metal batteries. A patent has noted the use of n-butyl 1,1,2,2-tetrafluoroethyl ether in electrolytes for lithium metal anodes.[9]

Q5: How should I handle and store butyl 1,1,2,2-tetrafluoroethyl ether?

Butyl 1,1,2,2-tetrafluoroethyl ether is a flammable liquid and should be handled with care in a well-ventilated area, away from heat and ignition sources.[10] It should be stored in a tightly sealed container in a cool, dry place. Always consult the material safety data sheet (MSDS) for detailed handling and safety information.[10]

Data Presentation

Table 1: Physicochemical Properties of Representative Hydrofluoroethers

PropertyEthyl 1,1,2,2-tetrafluoroethyl ether (ETFE)n-Propyl 1,1,2,2-tetrafluoroethyl etherButyl 1,1,2,2-tetrafluoroethyl ether
Molecular Formula C4H6F4OC5H8F4OC6H10F4O
Boiling Point 58 °C[11]N/AN/A
Viscosity 486 mPa·s at 23 °C[11]Low, comparable to alkyl carbonates[9]N/A
Key Features Improves stability of electrolyte/anode interface; enhances cycling, rate, and self-discharging performance in Li-S cells.[11]Decreases electrolyte viscosity; improves capacity retention in Li-metal cells.[9]Mentioned as a co-solvent for lithium metal anodes.[9]

Table 2: Performance Impact of HFE Additives in Electrolytes

Performance MetricBase ElectrolyteHFE-Containing ElectrolyteKey Findings
Ionic Conductivity HigherGenerally LowerThe addition of HFEs can reduce ionic conductivity due to lower solvating power.[1][2][3]
Cycling Stability (Capacity Retention) VariesOften ImprovedHFEs contribute to a more stable SEI, leading to better capacity retention over cycles.[12]
Rate Capability HigherCan be LowerDependent on the final ionic conductivity of the HFE-containing electrolyte.[12]
Oxidative Stability LowerHigherHFEs generally exhibit higher oxidative stability, making them suitable for high-voltage applications.
Safety (Flammability) More FlammableLess FlammableHFEs are typically less flammable than their non-fluorinated counterparts.

Experimental Protocols

Protocol 1: Preparation of an HFE-Containing Electrolyte

  • Materials:

    • Butyl 1,1,2,2-tetrafluoroethyl ether (or other HFE)

    • Co-solvent(s) (e.g., ethylene carbonate, 1,3-dioxolane)

    • Lithium salt (e.g., LiPF6, LiFSI)

    • Additive(s) (e.g., FEC, VC)

    • Anhydrous solvents and salts are required.

  • Procedure:

    • Inside an argon-filled glovebox with low moisture and oxygen levels (<0.5 ppm), accurately weigh the desired amount of lithium salt.

    • In a separate container, prepare the solvent mixture by combining the desired volumes or weights of butyl 1,1,2,2-tetrafluoroethyl ether and the co-solvent(s).

    • Slowly add the lithium salt to the solvent mixture while stirring with a magnetic stir bar until the salt is completely dissolved.

    • If using an additive, add the required amount to the electrolyte solution and continue stirring until fully dissolved.

    • Store the prepared electrolyte in a tightly sealed container inside the glovebox.

Protocol 2: Electrochemical Characterization of the Electrolyte

  • Cell Assembly:

    • Assemble coin cells (e.g., 2032-type) inside an argon-filled glovebox.

    • Use the desired anode (e.g., lithium metal, graphite) and cathode (e.g., LiFePO4, NMC) materials.

    • Use a microporous separator (e.g., Celgard).

    • Add a sufficient amount of the prepared HFE-containing electrolyte to wet the separator and electrodes.

  • Electrochemical Measurements:

    • Ionic Conductivity: Measure the ionic conductivity of the electrolyte using a conductivity meter with a suitable probe at various temperatures.

    • Cyclic Voltammetry (CV): Perform CV scans to determine the electrochemical stability window of the electrolyte.

    • Electrochemical Impedance Spectroscopy (EIS): Use EIS to analyze the interfacial resistance and charge transfer kinetics of the battery cells.

    • Galvanostatic Cycling: Cycle the cells at different C-rates to evaluate their capacity, coulombic efficiency, and long-term cycling stability.

Visualizations

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_assembly Cell Assembly cluster_testing Electrochemical Testing A Select HFE, Co-solvents, Salt, and Additives B Mix Solvents in Glovebox A->B C Dissolve Lithium Salt B->C D Incorporate Additives C->D G Add Electrolyte D->G E Prepare Electrodes and Separator F Assemble Coin Cells in Glovebox E->F F->G H Ionic Conductivity Measurement G->H I Cyclic Voltammetry G->I J Electrochemical Impedance Spectroscopy G->J K Galvanostatic Cycling G->K

Caption: Experimental workflow for preparing and testing HFE-containing electrolytes.

Troubleshooting_Conductivity Start Low Ionic Conductivity Observed Q1 Is HFE concentration > 30%? Start->Q1 A1_Yes Reduce HFE Concentration Q1->A1_Yes Yes Q2 Is a high-dielectric co-solvent (e.g., EC, FEC) used? Q1->Q2 No A1_Yes->Q2 A2_No Incorporate a High-Dielectric Co-solvent Q2->A2_No No Q3 Is the lithium salt LiPF6? Q2->Q3 Yes A2_No->Q3 A3_Yes Consider Salts with Better Dissociation (e.g., LiFSI, LiTFSI) Q3->A3_Yes Yes End Re-evaluate Performance Q3->End No A3_Yes->End

Caption: Troubleshooting guide for low ionic conductivity in HFE electrolytes.

References

"mitigating side reactions of butyl 1,1,2,2-tetrafluoroethyl ether in synthesis"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of butyl 1,1,2,2-tetrafluoroethyl ether. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and mitigate side reactions during their experiments.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and offers guidance on resolving common problems encountered during the synthesis of butyl 1,1,2,2-tetrafluoroethyl ether.

Q1: What is the primary synthetic route for butyl 1,1,2,2-tetrafluoroethyl ether, and what are the main competing reactions?

The most common laboratory synthesis of butyl 1,1,2,2-tetrafluoroethyl ether is a variation of the Williamson ether synthesis. This involves the reaction of a butoxide salt (e.g., sodium butoxide) with a 1,1,2,2-tetrafluoroethyl halide (e.g., 1-chloro-1,1,2,2-tetrafluoroethane or 1-bromo-1,1,2,2-tetrafluoroethane). This reaction proceeds primarily through an S(_N)2 (bimolecular nucleophilic substitution) mechanism to form the desired ether.

However, a significant competing side reaction is the E2 (bimolecular elimination) pathway. In this reaction, the butoxide acts as a base, abstracting a proton from the tetrafluoroethyl halide, which leads to the formation of an alkene and the corresponding alcohol (butanol).

Q2: I am observing a low yield of the desired ether. What are the potential causes and how can I improve it?

A low yield of butyl 1,1,2,2-tetrafluoroethyl ether is often due to the competing E2 elimination reaction being favored over the desired S(_N)2 reaction. Several factors can influence this competition:

  • Reaction Temperature: Higher temperatures tend to favor the E2 elimination pathway.

  • Base Strength and Steric Hindrance: While butoxide is required for the reaction, its strong basicity can promote elimination.

  • Solvent Choice: The choice of solvent can influence the rates of both S(_N)2 and E2 reactions.

  • Purity of Reagents: The presence of water or other impurities can consume the base and affect the reaction outcome.

Troubleshooting Steps to Improve Yield:

Parameter Recommendation to Favor S(_N)2 (Ether Formation) Rationale
Temperature Maintain a lower reaction temperature. The optimal temperature should be determined empirically, but starting at or below room temperature is advisable.The activation energy for elimination is often higher than for substitution, so lower temperatures will favor the S(_N)2 pathway.
Base Addition Add the butoxide base slowly and portion-wise to the reaction mixture containing the tetrafluoroethyl halide.This helps to keep the instantaneous concentration of the strong base low, thereby disfavoring the bimolecular E2 reaction.
Solvent Use a polar aprotic solvent such as anhydrous Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile.These solvents are known to enhance the rate of S(_N)2 reactions while not significantly promoting E2 reactions.
Reagent Purity Ensure all reagents (n-butanol, base, and tetrafluoroethyl halide) and the solvent are anhydrous.Water will react with the strong base (e.g., sodium hydride used to form sodium butoxide) and reduce the amount available for the desired reaction.

Q3: What are the likely side products in my reaction mixture, and how can I identify them?

The primary side product from the competing E2 elimination reaction is an alkene. The dehydrohalogenation of a 1,1,2,2-tetrafluoroethyl halide can theoretically lead to the formation of trifluoroethene or tetrafluoroethene . Additionally, unreacted starting materials (n-butanol and the tetrafluoroethyl halide) and butanol formed during the E2 reaction will be present.

Identification of Side Products:

The most effective method for identifying and quantifying the components of your reaction mixture is Gas Chromatography-Mass Spectrometry (GC-MS) .

  • Gas Chromatography (GC) will separate the different components based on their boiling points and interactions with the column. You would expect to see peaks for your solvent, n-butanol, the tetrafluoroethyl halide, the desired ether product, and any alkene side products.

  • Mass Spectrometry (MS) will provide a mass spectrum for each separated component, which can be used to identify the structure based on its fragmentation pattern.

Expected Observations in GC-MS Analysis:

Compound Expected Retention Time Key Mass Spectral Fragments (m/z)
n-ButanolEarly elutingCharacteristic fragments of butanol (e.g., 31, 45, 56, 74)
TrifluoroetheneVery early eluting (gas)Molecular ion and fragments characteristic of C(_2)HF(_3)
TetrafluoroetheneVery early eluting (gas)Molecular ion and fragments characteristic of C(_2)F(_4)
1-Chloro-1,1,2,2-tetrafluoroethaneIntermediateMolecular ion and fragments showing loss of Cl and F
Butyl 1,1,2,2-tetrafluoroethyl ether Later eluting Molecular ion and characteristic ether fragmentation

Q4: How can I effectively purify the butyl 1,1,2,2-tetrafluoroethyl ether from the reaction mixture?

A multi-step purification process is typically required to isolate the pure ether.

General Purification Protocol:

  • Quenching: Carefully quench the reaction mixture with water to neutralize any remaining base and dissolve inorganic salts.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether, dichloromethane). The desired product will be in the organic layer.

  • Washing:

    • Wash the organic layer with a dilute acid (e.g., 1M HCl) to remove any unreacted butanol.

    • Wash with a saturated sodium bicarbonate solution to remove any acidic byproducts.

    • Wash with brine (saturated NaCl solution) to aid in the removal of water.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4), Na(_2)SO(_4)).

  • Filtration and Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • Distillation: The final and most critical step is fractional distillation to separate the pure ether from any remaining impurities, especially those with close boiling points.

Experimental Protocols

Detailed Methodology for the Synthesis of Butyl 1,1,2,2-tetrafluoroethyl Ether via Williamson Synthesis

Disclaimer: This is a general protocol and should be adapted and optimized for specific laboratory conditions and safety protocols.

Materials:

  • n-Butanol (anhydrous)

  • Sodium hydride (60% dispersion in mineral oil) or another suitable strong base

  • 1-Chloro-1,1,2,2-tetrafluoroethane or 1-Bromo-1,1,2,2-tetrafluoroethane

  • Anhydrous polar aprotic solvent (e.g., DMF, THF)

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • Preparation of Sodium Butoxide:

    • Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous n-butanol to a three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer.

    • Cool the flask in an ice bath.

    • Carefully add sodium hydride portion-wise to the stirred n-butanol. Hydrogen gas will be evolved, so ensure proper ventilation.

    • Allow the mixture to stir at room temperature until the evolution of hydrogen ceases, indicating the formation of sodium butoxide.

  • Ether Synthesis:

    • Cool the freshly prepared sodium butoxide solution in an ice bath.

    • Slowly add the 1-halo-1,1,2,2-tetrafluoroethane to the reaction mixture via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction progress by GC-MS.

  • Work-up and Purification:

    • Follow the general purification protocol outlined in Q4.

Visualizations

Logical Relationship of Reaction Pathways

G Synthesis of Butyl 1,1,2,2-tetrafluoroethyl Ether: Reaction Pathways Reactants n-Butoxide + 1-Halo-1,1,2,2-tetrafluoroethane SN2 SN2 Pathway (Substitution) Reactants->SN2 Favored by: - Low Temperature - Aprotic Solvent E2 E2 Pathway (Elimination) Reactants->E2 Favored by: - High Temperature - Strong, Bulky Base Ether Butyl 1,1,2,2-tetrafluoroethyl Ether (Desired Product) SN2->Ether Alkene Alkene Side Product (e.g., Trifluoroethene) E2->Alkene Butanol n-Butanol E2->Butanol

Caption: Competing S(_N)2 and E2 pathways in the synthesis.

Experimental Workflow for Synthesis and Purification

G Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Prepare Sodium Butoxide B React with Tetrafluoroethyl Halide A->B C Quench Reaction B->C Crude Reaction Mixture D Liquid-Liquid Extraction C->D E Wash Organic Layer D->E F Dry Organic Layer E->F G Solvent Removal F->G H Fractional Distillation G->H I Butyl 1,1,2,2-tetrafluoroethyl Ether H->I Pure Ether

"handling and storage best practices for butyl 1,1,2,2-tetrafluoroethyl ether to prevent contamination"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides best practices for the handling and storage of butyl 1,1,2,2-tetrafluoroethyl ether to prevent contamination and ensure the integrity of your research. The following information is compiled from safety data sheets and general chemical handling procedures.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for butyl 1,1,2,2-tetrafluoroethyl ether?

To maintain purity and prevent degradation, store butyl 1,1,2,2-tetrafluoroethyl ether in a tightly closed container in a cool, dry, and well-ventilated area.[1][2][3] The recommended storage temperature is between 15–25 °C.[3] The storage area should be away from heat, sparks, open flames, and other ignition sources.[1][3] It is also crucial to protect containers from physical damage and moisture.[1][3]

Q2: What types of containers are suitable for storing this ether?

For containers or container linings, mild steel and stainless steel are appropriate.[1] Certain plastics that have been tested for compatibility, such as high-density polyethylene (HDPE) and polypropylene (PP), may also be used.[1] For seals and gaskets, materials like graphite, PTFE, and Viton are recommended.[1] Always ensure containers are clearly labeled and checked for leaks.[1]

Q3: Are there any materials I should avoid for storage containers or equipment?

Yes, certain synthetic materials may be unsuitable for containers or linings.[1] Avoid materials such as natural rubber (NR), nitrile rubber (NBR), ethylene propylene rubber (EPDM), polymethyl methacrylate (PMMA), polystyrene, and polyvinyl chloride (PVC).[1]

Q4: How can I prevent moisture contamination during handling and storage?

Preventing moisture contamination is critical. Always store the ether in a tightly sealed container in a dry environment.[1][3] When dispensing the ether, work in a controlled environment with low humidity if possible. Use of a fume hood or a glove box can help minimize exposure to atmospheric moisture.[3]

Q5: What is the risk of peroxide formation and how can I mitigate it?

Like many ethers, there is a potential for the formation of explosive peroxides, especially if the ether is concentrated by evaporation.[1] Although ethers lacking non-methyl hydrogen atoms adjacent to the ether linkage are generally considered safer, it is a good practice to test for peroxides before any distillation process.[1] If peroxides are present, they can be removed by shaking with a 5% aqueous ferrous sulfate solution or by passing the ether through a column of activated alumina.[1]

Troubleshooting Guide

Problem: I suspect my sample of butyl 1,1,2,2-tetrafluoroethyl ether is contaminated. What should I do?

  • Symptom: Unexpected experimental results, changes in physical appearance (e.g., color, turbidity), or an unusual odor.

  • Possible Cause: Contamination from improper storage, handling, or container material.

  • Solution:

    • Do not use the suspected contaminated material.

    • Review your handling and storage procedures against the best practices outlined in this guide.

    • If possible, analyze a sample of the ether using appropriate analytical techniques (e.g., GC-MS) to identify the nature of the contaminant.

    • Dispose of the contaminated material according to your institution's hazardous waste disposal procedures.[2][4]

Problem: There was a small spill of the ether in the lab. How should I clean it up?

  • Solution:

    • Remove all ignition sources from the area.[1][2]

    • Ensure adequate ventilation.[3]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[3]

    • Contain and absorb the spill with an inert material like vermiculite or sand.[1][3]

    • Collect the absorbed material into a suitable, labeled container for disposal as flammable waste.[1][3]

    • Clean the spill area with a suitable solvent or water.[3]

Data and Protocols

Material Compatibility Summary

Material CategoryRecommended MaterialsMaterials to Avoid
Containers/Linings Mild Steel, Stainless Steel, High-Density Polyethylene (HDPE), Polypropylene (PP)[1]Natural Rubber (NR), Nitrile Rubber (NBR), Ethylene Propylene Rubber (EPDM), Polymethyl Methacrylate (PMMA), Polystyrene, Polyvinyl Chloride (PVC)[1]
Seals and Gaskets Graphite, PTFE, Viton A, Viton B[1]N/A

General Handling Protocol to Minimize Contamination

StepProcedureRationale
1. Preparation Work in a well-ventilated area, such as a fume hood.[1][3] Ensure all glassware and equipment are clean and dry.To prevent inhalation of vapors and to avoid introducing contaminants.
2. Grounding Ground and bond the container and receiving equipment during transfer.[1][5]To prevent the buildup of static electricity, which can be an ignition source.[1]
3. Dispensing Use spark-proof tools for opening and closing containers.[1][2] Dispense the required amount and securely reseal the container immediately.To minimize the risk of ignition and to limit exposure to air and moisture.
4. Personal Hygiene Wash hands thoroughly with soap and water after handling.[1] Avoid eating, drinking, or smoking in the work area.[1]To prevent personal exposure and cross-contamination.
5. Waste Disposal Dispose of any unused material or contaminated items in a designated flammable waste container.[1]To ensure safe and compliant disposal of hazardous waste.

Visual Guides

Handling_Workflow cluster_prep Preparation cluster_transfer Transfer cluster_post Post-Handling Prep Work in Fume Hood Ground Ground & Bond Containers Prep->Ground Clean_Equip Use Clean, Dry Equipment Dispense Dispense Ether Ground->Dispense Seal Reseal Container Dispense->Seal Immediately after Wash Wash Hands Seal->Wash Dispose Dispose of Waste Wash->Dispose PPE Wear Appropriate PPE No_Ignition No Ignition Sources

Caption: Workflow for handling butyl 1,1,2,2-tetrafluoroethyl ether.

Storage_Logic cluster_conditions Optimal Storage Conditions cluster_avoid Factors to Avoid Cool Cool Place Heat Heat & Ignition Sources Cool->Heat Store away from Dry Dry Area Incompatible Incompatible Materials Dry->Incompatible Store away from Ventilated Well-Ventilated Physical_Damage Physical Damage Ventilated->Physical_Damage Protect from Sealed Tightly Sealed Container Sealed->Cool Sealed->Dry Sealed->Ventilated Sunlight Direct Sunlight

References

"analytical techniques for detecting impurities in butyl 1,1,2,2-tetrafluoroethyl ether"

Author: BenchChem Technical Support Team. Date: December 2025

Here is a technical support center for analytical techniques for detecting impurities in butyl 1,1,2,2-tetrafluoroethyl ether.

Technical Support Center: Analysis of Butyl 1,1,2,2-tetrafluoroethyl ether

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for identifying and quantifying impurities in Butyl 1,1,2,2-tetrafluoroethyl ether.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in Butyl 1,1,2,2-tetrafluoroethyl ether?

A1: While specific impurities depend on the synthesis route and storage conditions, they typically fall into several categories:

  • Starting Materials: Unreacted precursors from the synthesis process.

  • Byproducts: Compounds formed from side reactions during synthesis.

  • Degradation Products: Such as corresponding alcohols or formates, which can form via hydrolysis or oxidation. For related ether compounds, degradation to alcohols is a known pathway.[1]

  • Residual Solvents: Solvents used during synthesis or purification steps.[2]

  • Isomers: Structural isomers of the target molecule.

Q2: Which analytical techniques are best suited for impurity analysis of this compound?

A2: The most effective techniques are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities. Its high sensitivity and specificity make it a primary tool.[3]

  • ¹⁹F Nuclear Magnetic Resonance (¹⁹F NMR) Spectroscopy: As a fluorinated compound, ¹⁹F NMR is exceptionally powerful. It can identify and quantify fluorine-containing impurities, often without needing reference standards, and provides detailed structural information.[4][5]

  • Gas Chromatography with Flame Ionization Detection (GC-FID): A robust quantitative technique, particularly when impurities have been identified and response factors are known.

Q3: How can I prepare my Butyl 1,1,2,2-tetrafluoroethyl ether sample for analysis?

A3: For GC-MS and GC-FID, direct injection is often possible. Dilute the sample in a high-purity, volatile solvent (e.g., hexane, dichloromethane) that does not co-elute with the main component or impurities. For NMR, dissolve a known quantity of the sample in a deuterated solvent (e.g., CDCl₃) suitable for fluorine NMR, and add an internal standard for quantification.[4]

Q4: What is a typical detection limit I can expect for impurities?

A4: Detection limits are method-dependent. For GC-MS in selected ion monitoring (SIM) mode, you can often achieve sub-parts-per-million (ppm) levels. For NMR, the limit of quantification is typically in the range of 0.05-0.1 mol%.

Troubleshooting Guides

This section addresses common issues encountered during the GC-MS analysis of Butyl 1,1,2,2-tetrafluoroethyl ether.

Issue 1: Unexpected Peaks or "Ghost Peaks" in the Chromatogram

Q: I am seeing peaks in my blank runs and in my sample chromatogram that I cannot identify. What is the cause?

A: This issue, often called "ghost peaks," can arise from several sources.

  • Contaminated Syringe: Residue from previous injections can be carried over.

    • Solution: Thoroughly rinse the syringe with multiple solvents of varying polarity.

  • Septum Bleed: Small particles from the injector septum can degrade at high temperatures and enter the analytical column.[6]

    • Solution: Use a high-quality, pre-conditioned septum and ensure the injector temperature does not exceed the septum's maximum operating temperature. Replace the septum regularly.

  • Contaminated Inlet Liner: The glass liner in the injector can accumulate non-volatile residues from previous samples.[7]

    • Solution: Clean or replace the inlet liner. Using a liner with glass wool can help trap non-volatile material but must also be replaced regularly.[6]

  • Carryover from Previous Injections: Highly concentrated or "dirty" samples can contaminate the system.

    • Solution: Run several blank solvent injections after a concentrated sample to wash the system.[8]

Issue 2: Poor Peak Shape (Tailing or Fronting)

Q: My peaks are not symmetrical. The main component peak is tailing significantly. Why is this happening?

A: Peak asymmetry is often indicative of activity in the system or an incompatible method.

  • Active Sites in the System: Polar impurities can interact with active sites (e.g., silanol groups) in the inlet liner or the front of the column.

    • Solution: Use a deactivated or silanized inlet liner. Trim the first 10-20 cm from the inlet side of the column to remove accumulated non-volatile residues or damaged stationary phase.[8]

  • Column Overload: Injecting too much sample can saturate the column, leading to fronting peaks.

    • Solution: Dilute the sample or reduce the injection volume.

  • Inappropriate Column Polarity: A mismatch between the analyte polarity and the column's stationary phase can cause poor peak shape.

    • Solution: Ensure you are using a column with appropriate polarity. For a fluorinated ether, a mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is often a good starting point.

Issue 3: Shifting Retention Times

Q: The retention times for my main peak and impurities are inconsistent between runs. How can I fix this?

A: Unstable retention times point to issues with flow rate, pressure, or temperature.

  • Leaks in the System: A leak in the carrier gas line is a common cause of fluctuating flow and pressure.[9]

    • Solution: Perform a leak check of the system, paying close attention to fittings at the gas cylinder, injector, and detector.[9]

  • Carrier Gas Flow Instability: The carrier gas supply may be inconsistent.

    • Solution: Ensure the gas cylinder pressure is not too low.[10] Check the gas flow controllers for proper function.

  • Oven Temperature Not Stabilized: The GC oven may not be returning to the initial temperature consistently before each run.

    • Solution: Increase the equilibration time in your GC method to ensure the oven temperature is stable before injection.

Experimental Protocols

Protocol 1: GC-MS Method for Impurity Profiling

This protocol provides a starting point for identifying and quantifying volatile impurities.

  • Sample Preparation:

    • Accurately weigh approximately 100 mg of Butyl 1,1,2,2-tetrafluoroethyl ether into a 10 mL volumetric flask.

    • Dilute to volume with HPLC-grade Dichloromethane.

    • Transfer 1 mL of this solution to a 2 mL GC vial.

  • Instrumentation & Conditions:

    • System: Gas Chromatograph with a Mass Spectrometric detector.

    • Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl-Methylpolysiloxane).

    • Injection: 1 µL, Split ratio 50:1.

    • Injector Temperature: 250 °C.

    • Carrier Gas: Helium, constant flow at 1.0 mL/min.

    • Oven Program:

      • Initial Temperature: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 250 °C.

      • Hold: Hold at 250 °C for 5 minutes.

    • MS Conditions:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Mode: Scan (m/z 35-500) for initial identification. Use Selected Ion Monitoring (SIM) for higher sensitivity on known impurities.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Identify the main component peak.

    • Use the MS library (e.g., NIST) to tentatively identify impurity peaks based on their mass spectra.

    • Quantify impurities using the area percent method for an initial estimate. For accurate quantification, use a reference standard of the impurity to create a calibration curve.

Protocol 2: ¹⁹F NMR for Fluorinated Impurity Analysis

This protocol is for identifying and quantifying fluorine-containing impurities.

  • Sample Preparation:

    • Accurately weigh ~50 mg of the sample into an NMR tube.

    • Add ~0.6 mL of deuterated chloroform (CDCl₃).

    • Add a known amount of an internal quantitative standard (e.g., trifluorotoluene).

  • Instrumentation & Parameters:

    • Spectrometer: 400 MHz (or higher) NMR spectrometer equipped with a fluorine probe.

    • Nucleus: ¹⁹F.

    • Pulse Program: Standard single pulse (zg).

    • Acquisition Parameters:

      • Spectral Width: ~200 ppm (centered appropriately for fluorinated ethers).

      • Relaxation Delay (d1): 5 seconds (to ensure full relaxation for quantification).

      • Number of Scans: 64 (can be adjusted based on concentration).

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Reference the spectrum (e.g., to the internal standard).

    • Integrate the signals corresponding to the main component and any impurities.

    • Calculate the mole percent of each impurity relative to the main component using the integral values, accounting for the number of fluorine atoms contributing to each signal.

Data Presentation

Table 1: Typical GC-MS Parameters for Impurity Analysis

ParameterSettingRationale
Column 30 m x 0.25 mm, 0.25 µm, 5% Phenyl-MethylpolysiloxaneProvides good separation for a wide range of volatile and semi-volatile compounds.
Injector Temp. 250 °CEnsures rapid vaporization of the sample without thermal degradation.
Split Ratio 50:1Prevents column overload from the main component, allowing for better resolution of trace impurities.
Carrier Gas Helium @ 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Oven Program 40°C (5 min), ramp 10°C/min to 250°C (5 min)Separates volatile impurities at the beginning and elutes less volatile compounds at higher temperatures.
MS Scan Range m/z 35-500Covers the expected mass range for the parent compound and potential impurities/fragments.

Visualizations

Experimental and Logic Workflows

G cluster_workflow General Impurity Analysis Workflow Sample Sample of Butyl 1,1,2,2-tetrafluoroethyl ether Prep Sample Preparation (Dilution/Dissolution) Sample->Prep GCMS GC-MS Analysis (Screening) Prep->GCMS NMR 19F NMR Analysis (Fluorinated Impurities) Prep->NMR ID Impurity Identification (MS Library / NMR shifts) GCMS->ID NMR->ID Quant Quantification (Area % / Internal Std) ID->Quant Report Final Report Quant->Report

Caption: Workflow for impurity identification and quantification.

G cluster_troubleshooting Troubleshooting: Unexpected GC-MS Peaks Start Unexpected Peak Observed Blank Is the peak in the blank? Start->Blank Contamination Source is System Contamination Blank->Contamination Yes SampleImpurity Peak is Likely a Sample Impurity Blank->SampleImpurity No Septum Check/Replace Septum & Liner Carryover Run Multiple Solvent Washes Contamination->Septum Contamination->Carryover Leak Check for System Leaks Contamination->Leak Gas Check Gas Purity Contamination->Gas

Caption: Decision tree for troubleshooting unexpected peaks.

References

Technical Support Center: Strategies to Enhance Reactant Solubility in Butyl 1,1,2,2-tetrafluoroethyl Ether

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges in dissolving reactants in butyl 1,1,2,2-tetrafluoroethyl ether, a hydrofluoroether (HFE) solvent. The following strategies, experimental protocols, and data are designed to assist researchers in optimizing their experimental workflows.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reactant has poor solubility in butyl 1,1,2,2-tetrafluoroethyl ether. What are the initial steps I should take?

A1: When encountering poor solubility, a systematic approach is recommended. Start with simple physical methods before moving to more complex formulation strategies.

  • Particle Size Reduction: Ensure your reactant is a fine powder. Larger crystals have a smaller surface area-to-volume ratio, which can significantly slow down dissolution. If not already a fine powder, consider grinding the material.

  • Agitation and Time: Ensure adequate mixing. Some compounds may take a considerable amount of time to dissolve, even if they are soluble. Use a magnetic stirrer or orbital shaker and allow sufficient time for dissolution to occur.

  • Temperature Modification: Gently warming the mixture can increase the solubility of many compounds. However, be cautious of potential degradation of thermally sensitive reactants. It is advisable to conduct a preliminary thermal stability test on your reactant.

Q2: I've tried basic methods, but my reactant still won't dissolve. What's the next step?

A2: If basic methods are insufficient, you can explore more advanced techniques such as the use of co-solvents, surfactants, or energy-assisted dissolution methods.

Troubleshooting Flowchart for Poor Solubility

Caption: A step-by-step workflow for troubleshooting poor reactant solubility in butyl 1,1,2,2-tetrafluoroethyl ether.

Solubility Enhancement Strategies

Co-solvent Addition

The addition of a co-solvent can significantly alter the polarity of the solvent system, enhancing the solubility of many reactants. The principle of "like dissolves like" is a useful guide for co-solvent selection.

Q3: How do I select an appropriate co-solvent?

A3: The selection of a co-solvent depends on the properties of your reactant. Hydrofluoroethers like butyl 1,1,2,2-tetrafluoroethyl ether are relatively non-polar. For polar reactants, a more polar co-solvent that is miscible with the HFE can be effective.

Table 1: Miscibility of Butyl 1,1,2,2-tetrafluoroethyl ether with Common Organic Solvents

Co-solventPolarityMiscibility with Butyl 1,1,2,2-tetrafluoroethyl ether
AcetonePolar AproticMiscible
IsopropanolPolar ProticMiscible
TolueneNon-polarMiscible
DichloromethanePolar AproticMiscible
MethanolPolar ProticPartially Miscible
WaterPolar ProticImmiscible

Note: This data is based on general solvent properties. It is always recommended to perform a small-scale miscibility test before proceeding with your experiment.

Experimental Protocol: Co-solvent Screening

  • Preparation: In a series of small vials, add a known amount of your reactant.

  • Co-solvent Addition: To each vial, add a different co-solvent from Table 1, starting with a small volume fraction (e.g., 5-10% v/v) in butyl 1,1,2,2-tetrafluoroethyl ether.

  • Observation: Agitate the vials and visually inspect for dissolution.

  • Optimization: If solubility improves, you can optimize the ratio of co-solvent to the primary solvent.

Logical Relationship for Co-Solvent Selection

Co_Solvent_Selection reactant_polarity Determine Reactant Polarity polar_reactant Reactant is Polar reactant_polarity->polar_reactant High nonpolar_reactant Reactant is Non-polar reactant_polarity->nonpolar_reactant Low select_polar_cosolvent Select Polar Co-solvent (e.g., Acetone, Isopropanol) polar_reactant->select_polar_cosolvent select_nonpolar_cosolvent Select Non-polar Co-solvent (e.g., Toluene) nonpolar_reactant->select_nonpolar_cosolvent miscibility_test Perform Small-Scale Miscibility Test select_polar_cosolvent->miscibility_test select_nonpolar_cosolvent->miscibility_test optimize_ratio Optimize Co-solvent Ratio miscibility_test->optimize_ratio Miscible

Caption: A decision-making diagram for selecting an appropriate co-solvent based on reactant polarity.

Use of Surfactants

Surfactants can increase the solubility of reactants by forming micelles that encapsulate the solute molecules.[1] For fluorinated solvents, fluorinated or semi-fluorinated surfactants are often the most effective.

Q4: What type of surfactant should I use with butyl 1,1,2,2-tetrafluoroethyl ether?

A4: Fluorinated surfactants are particularly effective in fluorinated solvents.[2] These surfactants have a fluorous "tail" that is compatible with the solvent and a hydrophilic "head" that can interact with more polar reactants. Non-ionic block copolymers with perfluoropolyether (PFPE) segments have been shown to be effective in HFE-7500.[2]

Experimental Protocol: Surfactant-Enhanced Dissolution

  • Surfactant Preparation: Prepare a stock solution of a suitable fluorinated surfactant in butyl 1,1,2,2-tetrafluoroethyl ether. A starting concentration of 1-2% (w/w) is often a good starting point.[2]

  • Reactant Addition: Add the desired amount of your reactant to the surfactant solution.

  • Agitation: Stir the mixture vigorously to facilitate micelle formation and solubilization.

  • Observation: Observe for any increase in solubility. The solution may appear slightly hazy due to the presence of micelles.

Sonication

Sonication uses high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles generates localized high pressure and temperature, which can break apart solid particles and enhance dissolution.[3]

Q5: Is sonication safe and effective for my experiment?

A5: Sonication is a powerful technique for enhancing dissolution, particularly for kinetically limited solubilities. It can be more effective than simple agitation. However, it's important to monitor the temperature of the solution, as prolonged sonication can cause heating.

Experimental Protocol: Sonication-Assisted Dissolution

  • Preparation: Place your reactant and butyl 1,1,2,2-tetrafluoroethyl ether in a suitable vessel (e.g., a glass vial or flask).

  • Sonication: Partially submerge the vessel in a bath sonicator.

  • Time and Temperature: Sonicate in short bursts (e.g., 5-10 minutes) and monitor the temperature. If the temperature rises significantly, allow the solution to cool before continuing.

  • Observation: Visually inspect for dissolution between sonication intervals.

Workflow for Sonication-Assisted Dissolution

Sonication_Workflow start Prepare Reactant/Solvent Mixture sonicate Sonicate in Short Bursts (5-10 min) start->sonicate monitor_temp Monitor Temperature sonicate->monitor_temp check_dissolution Check for Dissolution monitor_temp->check_dissolution cool_down Allow to Cool if Necessary check_dissolution->cool_down No complete Dissolution Complete check_dissolution->complete Yes continue_sonication Continue Sonication cool_down->continue_sonication continue_sonication->sonicate

Caption: A procedural diagram for enhancing reactant solubility using sonication.

Micronization

Micronization is a process that reduces the particle size of a solid to the micrometer or even nanometer range.[4][5] This significant increase in surface area can dramatically improve the dissolution rate of a poorly soluble compound.[4]

Q6: When should I consider micronization?

A6: Micronization is a more advanced technique that is particularly useful for active pharmaceutical ingredients (APIs) where bioavailability is a concern.[5] It is also beneficial when a very fast dissolution rate is required for a subsequent reaction. The most common technique for micronization is air jet milling.[6]

Experimental Protocol: General Principles of Micronization

Note: Micronization typically requires specialized equipment and is often performed by contract manufacturing organizations.

  • Material Preparation: The reactant should be a dry, crystalline solid.

  • Milling: The material is fed into a jet mill where high-velocity jets of compressed gas (e.g., air or nitrogen) cause particles to collide and break apart.

  • Classification: An internal classifier separates particles that have reached the desired size, while larger particles are recirculated for further milling.

  • Collection: The micronized powder is collected in a cyclone or filter bag.

Quantitative Data

Table 2: Qualitative Solubility of Reactant Classes in Butyl 1,1,2,2-tetrafluoroethyl ether

Reactant ClassExpected SolubilityRecommended Enhancement Strategy
Non-polar hydrocarbonsGoodGenerally not required
Moderately polar organicsModerate to GoodCo-solvent (e.g., Toluene, Acetone)
Highly polar, non-ionic organicsPoor to ModerateCo-solvent (e.g., Isopropanol), Surfactant
Ionic compounds (salts)Very PoorGenerally not a suitable solvent

Disclaimer: This table provides general guidance. Actual solubility will depend on the specific structure and properties of the reactant.

This technical support guide is intended to provide a starting point for addressing solubility challenges with butyl 1,1,2,2-tetrafluoroethyl ether. For specific and complex issues, further consultation with a formulation scientist or a review of specialized literature may be necessary.

References

"resolving phase separation issues with butyl 1,1,2,2-tetrafluoroethyl ether in mixtures"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with butyl 1,1,2,2-tetrafluoroethyl ether. Our goal is to help you resolve phase separation issues and ensure the success of your experiments.

Troubleshooting Guide: Resolving Phase Separation

Phase separation can occur when components of a mixture are not fully miscible, leading to the formation of distinct layers. This guide provides a step-by-step approach to diagnosing and resolving these issues.

Q1: My mixture containing butyl 1,1,2,2-tetrafluoroethyl ether has separated into two layers. What is the first step to troubleshoot this?

A1: The first step is to identify the components of your mixture and understand their relative polarities. Butyl 1,1,2,2-tetrafluoroethyl ether is a hydrofluoroether (HFE), which has moderate polarity. Phase separation commonly occurs when there is a significant polarity mismatch with other solvents or solutes in your mixture. The general principle of "like dissolves like" is a useful starting point for predicting miscibility.[1]

Q2: How can I predict if butyl 1,1,2,2-tetrafluoroethyl ether will be miscible with my solvent system?

A2: You can refer to the estimated miscibility data in Table 2 below. This table provides a qualitative overview of the expected miscibility of butyl 1,1,2,2-tetrafluoroethyl ether with a range of common laboratory solvents. For a definitive determination, it is always recommended to perform a small-scale miscibility test.

Q3: I've confirmed a miscibility issue. What are my options to create a homogeneous solution?

A3: You have several strategies at your disposal:

  • Introduce a Co-solvent: A co-solvent that is miscible with both your butyl 1,1,2,2-tetrafluoroethyl ether and the other components of your mixture can bridge the polarity gap and promote a single phase.[2] For example, if you are mixing the ether with a highly polar solvent, a co-solvent of intermediate polarity might be effective.

  • Adjust the Temperature: The miscibility of liquids can be temperature-dependent. Gently warming or cooling the mixture may increase solubility and resolve phase separation. Proceed with caution and consider the volatility and stability of all components.

  • Modify the Solvent Ratio: Systematically varying the proportions of the solvents in your mixture can help you identify a ratio at which all components are soluble.

  • Consider an Alternative Solvent: If the above methods are not effective, you may need to replace one of the solvents with an alternative that has a more compatible polarity with butyl 1,1,2,2-tetrafluoroethyl ether.

Q4: Are there any specific safety precautions I should take when handling butyl 1,1,2,2-tetrafluoroethyl ether?

A4: Yes, butyl 1,1,2,2-tetrafluoroethyl ether is a flammable liquid and should be handled with care in a well-ventilated area, away from ignition sources.[3] Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for detailed safety information.

Frequently Asked Questions (FAQs)

Q: What are the primary applications of butyl 1,1,2,2-tetrafluoroethyl ether in drug development?

A: Hydrofluoroethers like butyl 1,1,2,2-tetrafluoroethyl ether are used as co-solvents in pharmaceutical formulations to enhance the solubility of poorly water-soluble active pharmaceutical ingredients (APIs).[2][4] Their unique properties can also be beneficial in purification processes.

Q: Can I use butyl 1,1,2,2-tetrafluoroethyl ether in combination with aqueous solutions?

A: Based on general principles of solvent polarity, butyl 1,1,2,2-tetrafluoroethyl ether is expected to have low miscibility with water. If your application requires an aqueous phase, you will likely need to employ a co-solvent system to achieve a single phase.

Q: How does the fluorine content of butyl 1,1,2,2-tetrafluoroethyl ether affect its solvent properties?

A: The fluorine atoms in the molecule significantly influence its physical and chemical properties, including its polarity, density, and boiling point. The tetrafluoroethyl group contributes to the ether's unique solvent characteristics, differentiating it from non-fluorinated ethers.

Data Presentation

Table 1: Physical Properties of n-Butyl 1,1,2,2-tetrafluoroethyl ether

PropertyValueReference
CAS Number 358-37-2[5][6][7]
Molecular Formula C6H10F4O[5][6]
Molecular Weight 174.14 g/mol [6]
Density 1.1147 g/cm³[5]
Boiling Point 49 °C @ 113 mmHg[5]
Flash Point 10 °C[5]
Refractive Index 1.3296 @ 25 °C[5]

Table 2: Estimated Miscibility of n-Butyl 1,1,2,2-tetrafluoroethyl ether with Common Solvents

Disclaimer: This table is an estimation based on general principles of solvent polarity. Experimental verification is recommended for your specific application.

SolventSolvent TypeEstimated Miscibility
WaterPolar ProticImmiscible
EthanolPolar ProticPartially Miscible
IsopropanolPolar ProticPartially Miscible
AcetonePolar AproticMiscible
AcetonitrilePolar AproticMiscible
DichloromethanePolar AproticMiscible
HexaneNon-PolarMiscible
TolueneNon-PolarMiscible

Experimental Protocols

Protocol 1: Visual Determination of Miscibility

Objective: To quickly assess the miscibility of butyl 1,1,2,2-tetrafluoroethyl ether with another liquid.

Materials:

  • Butyl 1,1,2,2-tetrafluoroethyl ether

  • Test solvent

  • Two glass vials with caps

  • Graduated pipettes

Procedure:

  • Add 1 mL of butyl 1,1,2,2-tetrafluoroethyl ether to a clean, dry glass vial.

  • Add 1 mL of the test solvent to the same vial.

  • Cap the vial and shake vigorously for 30 seconds.

  • Allow the mixture to stand for at least 5 minutes and observe.

  • Interpretation of Results:

    • Miscible: The mixture remains a single, clear liquid phase.

    • Immiscible: Two distinct layers are formed.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

Protocol 2: Spectroscopic Determination of Miscibility (Conceptual)

Objective: To quantitatively determine the mutual solubility of two liquids using UV-Vis spectroscopy. This method is applicable if one of the components has a distinct UV-Vis absorbance.

Materials:

  • Butyl 1,1,2,2-tetrafluoroethyl ether

  • Test solvent with a known UV-Vis absorbance (or a soluble probe with a known absorbance)

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a Calibration Curve: Prepare a series of standard solutions of the absorbing species in a miscible solvent and measure their absorbance at the wavelength of maximum absorbance (λmax) to create a calibration curve (Absorbance vs. Concentration).

  • Prepare a Saturated Solution: In a sealed container, mix an excess of the absorbing liquid with butyl 1,1,2,2-tetrafluoroethyl ether. Agitate the mixture for an extended period (e.g., 24 hours) at a constant temperature to ensure equilibrium is reached.

  • Sample Preparation: Carefully extract a sample from the butyl 1,1,2,2-tetrafluoroethyl ether-rich phase, ensuring none of the undissolved absorbing liquid is transferred.

  • Spectroscopic Measurement: Dilute the sample with a miscible solvent to a concentration that falls within the range of your calibration curve. Measure the absorbance of the diluted sample at λmax.[8]

  • Calculate Concentration: Use the calibration curve to determine the concentration of the absorbing species in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility.[8]

Visualizations

G cluster_start Start cluster_analysis Analysis cluster_action Action cluster_end Resolution start Phase Separation Observed check_polarity Identify Components & Assess Polarity Mismatch start->check_polarity check_miscibility Consult Miscibility Data (Table 2) check_polarity->check_miscibility add_cosolvent Add a Miscible Co-solvent check_miscibility->add_cosolvent Immiscible or Partially Miscible adjust_temp Adjust Temperature add_cosolvent->adjust_temp Unsuccessful resolved Homogeneous Mixture Achieved add_cosolvent->resolved Successful adjust_ratio Modify Solvent Ratio adjust_temp->adjust_ratio Unsuccessful adjust_temp->resolved Successful change_solvent Select Alternative Solvent adjust_ratio->change_solvent Unsuccessful adjust_ratio->resolved Successful change_solvent->resolved

Caption: Troubleshooting workflow for resolving phase separation issues.

G cluster_principle cluster_hfe Butyl 1,1,2,2-tetrafluoroethyl ether cluster_interaction Interaction Outcome Like Like Dissolves Dissolves Principle Principle polar Polar Solvents (e.g., Water, Ethanol) hfe HFE (Moderate Polarity) polar->hfe Partial Miscibility immiscible Poor Miscibility (Phase Separation) polar->immiscible Large Polarity Difference nonpolar Non-Polar Solvents (e.g., Hexane, Toluene) nonpolar->hfe Good Miscibility miscible Good Miscibility hfe->miscible miscible->polar Similar Polarity (with co-solvent) miscible->nonpolar Similar Polarity immiscible->nonpolar Large Polarity Difference

Caption: Conceptual diagram of solvent miscibility based on polarity.

References

Validation & Comparative

A Comparative Analysis of Butyl 1,1,2,2-tetrafluoroethyl Ether and Other Fluorinated Solvents for Laboratory and Drug Development Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Performance and Safety

In the landscape of modern research and pharmaceutical development, the selection of an appropriate solvent is paramount to ensuring experimental success, product purity, and operational safety. Fluorinated solvents have emerged as a versatile class of compounds, prized for their unique combination of properties. This guide provides a detailed comparative study of butyl 1,1,2,2-tetrafluoroethyl ether against other prominent fluorinated solvents, including hydrofluoroethers (HFEs), hydrofluorocarbons (HFCs), and perfluorocarbons (PFCs). The following sections present quantitative data, detailed experimental protocols, and visual workflows to aid in the informed selection of the most suitable solvent for your specific application.

Quantitative Data Comparison

The performance of a solvent is dictated by its physicochemical properties. The following tables summarize key quantitative data for butyl 1,1,2,2-tetrafluoroethyl ether and a selection of other commonly used fluorinated solvents.

Table 1: Physicochemical Properties

PropertyButyl 1,1,2,2-tetrafluoroethyl etherHFE-7100 (mixture)HFE-7200 (isomers)HFC-43-10meePerfluorohexane (PFC-5060)
CAS Number 358-37-2163702-08-7 & 163702-07-6163702-06-5 & 163702-05-4138495-42-8355-42-0
Molecular Formula C₆H₁₀F₄OC₅H₃F₉OC₆H₅F₉OC₅H₂F₁₀C₆F₁₄
Molecular Weight ( g/mol ) 174.14~250264252.05338.04
Boiling Point (°C) 49 °C @ 113 mmHg; ~118-120 °C at atm. pressure61765556
Density (g/mL @ 25°C) 1.11471.521.431.61.68
Kinematic Viscosity (cSt @ 25°C) Not readily available0.40.430.40.38
Surface Tension (dyn/cm @ 25°C) Not readily available13.613.616.212
Vapor Pressure (mmHg @ 25°C) Not readily available202109336232
Water Solubility Insoluble<12 ppmw<20 ppmw140 ppm10 ppmw
Solubility in Water Not readily available95 ppmw92 ppmw490 ppm<5 ppmw
Solubility in Organic Solvents Soluble in many organic solventsSoluble in many organic solventsSoluble in many organic solventsSoluble in many organic solventsSoluble in many organic solvents[1]

Table 2: Environmental and Safety Properties

PropertyButyl 1,1,2,2-tetrafluoroethyl etherHFE-7100HFE-7200HFC-43-10meePerfluorohexane (PFC-5060)
Flash Point (°C) 10 (closed cup)NoneNoneNoneNone
Ozone Depletion Potential (ODP) 00000
Global Warming Potential (GWP, 100-yr) Not readily available320551640[2]9300
Occupational Exposure Limit (OEL) OEB ≤ 0.1 ppm[3]750 ppm (8-hr TWA)200 ppm (8-hr TWA)[4]225 ppm (8-hr TWA WEEL)[5]OEB ≤ 0.1 ppm[6]

Experimental Protocols

To ensure the reproducibility and validity of the data presented, standardized experimental methodologies are crucial. Below are detailed protocols for determining key physicochemical properties based on internationally recognized standards.

Kinematic Viscosity (ASTM D445)

This method determines the kinematic viscosity of transparent and opaque liquids.

  • Apparatus: Calibrated glass capillary viscometer, constant temperature bath, stopwatch.

  • Procedure:

    • The liquid is drawn into the viscometer by suction to a point above the top timing mark.

    • The viscometer is then placed in a constant temperature bath until it reaches thermal equilibrium.

    • The liquid is allowed to flow under gravity.

    • The time taken for the meniscus to pass between two specified marks is measured.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

Surface Tension (ASTM D971 - Ring Method)

This method measures the interfacial tension of oil against water, and can be adapted for the surface tension of a single liquid in air.

  • Apparatus: Tensiometer with a platinum ring, movable platform.

  • Procedure:

    • The platinum ring is cleaned and attached to the tensiometer.

    • The liquid is placed in a container on the movable platform.

    • The platform is raised until the ring is immersed in the liquid.

    • The platform is then slowly lowered, causing the ring to pull through the liquid surface.

    • The force required to detach the ring from the liquid surface is measured.

    • The surface tension is calculated from this force, the dimensions of the ring, and a correction factor.

Flash Point (ASTM D56 - Tag Closed-Cup Tester)

This method is used for liquids with a flash point below 93°C.

  • Apparatus: Tag closed-cup tester, thermometer.

  • Procedure:

    • The sample is placed in the test cup, and the lid is closed.

    • The sample is heated at a slow, constant rate.

    • At specified temperature intervals, a small flame is introduced into the vapor space of the cup.

    • The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite.

Water Solubility (OECD Guideline 105)

This guideline describes two primary methods: the column elution method for substances with low solubility and the flask method for those with higher solubility.

  • Column Elution Method:

    • A column is packed with an inert support material coated with the test substance.

    • Water is passed through the column at a slow, constant rate.

    • The concentration of the substance in the eluate is measured over time until a plateau is reached, which represents the water solubility.

  • Flask Method:

    • An excess of the test substance is added to water in a flask.

    • The mixture is agitated at a constant temperature for a sufficient time to reach equilibrium.

    • The mixture is then centrifuged or filtered to remove undissolved substance.

    • The concentration of the substance in the clear aqueous phase is determined, representing its water solubility.

Vapor Pressure (OECD Guideline 104)

This guideline provides several methods, with the static method being common.

  • Static Method:

    • A known amount of the substance is introduced into a vacuum-sealed container of a known volume.

    • The container is maintained at a constant temperature.

    • The pressure inside the container is measured using a pressure transducer once equilibrium is reached. This pressure is the vapor pressure of the substance at that temperature.

Visualizing Experimental and Logical Workflows

To further clarify the processes involved in solvent selection and experimental determination, the following diagrams are provided in DOT language for use with Graphviz.

Experimental_Workflow_Viscosity A Prepare Sample B Select Calibrated Viscometer A->B C Fill Viscometer B->C D Equilibrate in Constant Temperature Bath C->D E Measure Efflux Time D->E F Calculate Kinematic Viscosity (Time x Constant) E->F

Figure 1: Experimental Workflow for Kinematic Viscosity Determination.

Solvent_Selection_Pathway Start Define Application Requirements Solubility Solubility of Target Compound(s) Start->Solubility BoilingPoint Appropriate Boiling Point Start->BoilingPoint Safety Safety Profile (Toxicity, Flammability) Start->Safety Environmental Environmental Impact (GWP, ODP) Start->Environmental Cost Cost and Availability Start->Cost Selection Select Optimal Solvent Solubility->Selection BoilingPoint->Selection Safety->Selection Environmental->Selection Cost->Selection

Figure 2: Logical Pathway for Fluorinated Solvent Selection.

Comparative Discussion

Hydrofluoroethers (HFEs) like HFE-7100 and HFE-7200 are characterized by their non-flammability, low toxicity, and favorable environmental profiles with zero ODP and relatively low GWPs.[4] They are effective solvents for a range of applications, including precision cleaning and heat transfer. Their varying boiling points allow for selection based on the desired process temperature and evaporation rate.

Hydrofluorocarbons (HFCs), represented by HFC-43-10mee , were developed as replacements for ozone-depleting substances. While they have zero ODP, they possess a significantly higher GWP compared to HFEs.[2] HFC-43-10mee is non-flammable and has a boiling point in a similar range to the other solvents, making it a viable option for certain applications where its solvency characteristics are required. The Workplace Environmental Exposure Limit (WEEL) for HFC-43-10mee is 225 ppm as an 8-hour time-weighted average.[5]

Perfluorocarbons (PFCs), such as perfluorohexane (PFC-5060) , are extremely stable, non-flammable, and have very low toxicity. However, their primary drawback is their very high Global Warming Potential and long atmospheric lifetimes. Due to their environmental impact, their use is often restricted to critical applications where no suitable alternatives exist. Perfluorohexane is soluble in other organic solvents but has very low water solubility.[1]

Conclusion

The choice of a fluorinated solvent is a multi-faceted decision that requires a thorough evaluation of performance, safety, and environmental impact. Butyl 1,1,2,2-tetrafluoroethyl ether offers a unique set of properties but its flammability requires careful consideration. HFEs like HFE-7100 and HFE-7200 provide a balanced profile of good solvency, safety, and lower environmental impact. HFCs remain a viable option for specific applications but their higher GWP is a significant factor. PFCs, while offering excellent stability and safety, should be used judiciously due to their high environmental persistence. This guide provides the foundational data and methodologies to empower researchers and drug development professionals to make an informed and responsible solvent selection.

References

A Comparative Performance Analysis: Butyl 1,1,2,2-tetrafluoroethyl Ether vs. Traditional Electrolyte Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of energy storage is in a perpetual state of evolution, with the demand for safer, more efficient, and higher-performance batteries driving innovation in electrolyte formulations. While traditional carbonate-based electrolytes have long been the industry standard, novel fluorinated ethers are emerging as compelling alternatives. This guide provides an objective comparison of the performance of butyl 1,1,2,2-tetrafluoroethyl ether (TFEB), a representative fluorinated ether, against conventional electrolyte solvents such as ethylene carbonate (EC), diethyl carbonate (DEC), and dimethyl carbonate (DMC). The information presented herein is supported by experimental data from studies on structurally similar fluorinated ethers, providing a valuable resource for researchers and professionals in the field.

Executive Summary

Fluorinated ethers, like TFEB, offer significant advantages over their traditional carbonate counterparts, primarily in the realms of safety and high-voltage performance. These benefits stem from the strong electron-withdrawing nature of the fluorine atoms, which imparts desirable physicochemical properties. While traditional carbonate mixtures generally exhibit higher ionic conductivity at room temperature, fluorinated ethers can provide a wider electrochemical stability window and are inherently less flammable, addressing two of the most critical challenges in lithium-ion battery technology.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key performance metrics of electrolytes based on a representative fluorinated ether (data from structurally similar compounds to TFEB, such as TTE and ETFE) and traditional carbonate solvents. It is important to note that direct, comprehensive data for TFEB is limited in publicly available literature; therefore, data from analogous fluorinated ethers is used to provide a comparative assessment.

Table 1: Physicochemical Properties

PropertyButyl 1,1,2,2-tetrafluoroethyl ether (TFEB)Ethylene Carbonate (EC)Diethyl Carbonate (DEC)Dimethyl Carbonate (DMC)
Molecular Formula C6H10F4OC3H4O3C5H10O3C3H6O3
Boiling Point (°C) ~120-130 (estimated)24812790
Flash Point (°C) 10[1]1432517
Density (g/cm³) 1.1147[1]1.320.981.07

Table 2: Electrochemical Performance

Performance MetricFluorinated Ether-Based Electrolyte (Representative)Traditional Carbonate-Based Electrolyte (e.g., 1M LiPF6 in EC:DEC)
Ionic Conductivity (mS/cm at 25°C) 6.50 (for TTE-containing electrolyte)[2]6.7[3]
Electrochemical Stability Window (V vs. Li/Li⁺) Up to 5.5 (for TTE-containing electrolyte)[2][4]~4.5 - 4.7
Viscosity (mPa·s at 25°C) Higher (qualitative)4.9 (for 1M LiPF6 in EC:DEC)[3]
Flammability Low / Non-flammable[2]Highly Flammable

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section details the methodologies for the key experiments cited.

Ionic Conductivity Measurement

Objective: To determine the ionic conductivity of the electrolyte, which is a measure of its ability to conduct ions.

Methodology: Electrochemical Impedance Spectroscopy (EIS)

  • Cell Assembly: A symmetric cell is assembled with two blocking electrodes (e.g., stainless steel or lithium) separated by a separator soaked in the electrolyte. The cell is assembled in an argon-filled glovebox to prevent moisture contamination.

  • Instrumentation: An electrochemical workstation equipped with a frequency response analyzer is used.

  • Measurement: A small AC voltage (typically 5-10 mV) is applied across a range of frequencies (e.g., 100 kHz to 0.1 Hz).

  • Data Analysis: The impedance data is plotted on a Nyquist plot (imaginary impedance vs. real impedance). The bulk resistance (Rb) of the electrolyte is determined from the intercept of the semicircle with the real axis.

  • Calculation: The ionic conductivity (σ) is calculated using the following formula: σ = L / (Rb * A) where L is the thickness of the separator and A is the area of the electrode.

Electrochemical Stability Window (ESW) Measurement

Objective: To determine the voltage range within which the electrolyte remains stable without significant decomposition.

Methodology: Linear Sweep Voltammetry (LSV)

  • Cell Assembly: A three-electrode cell is typically used, with a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., lithium metal), and a counter electrode (e.g., lithium metal). The electrodes are immersed in the electrolyte to be tested.

  • Instrumentation: A potentiostat is used to control the potential of the working electrode and measure the resulting current.

  • Measurement: The potential of the working electrode is swept linearly from the open-circuit potential to a higher potential (anodic scan) or a lower potential (cathodic scan) at a slow scan rate (e.g., 0.1-1 mV/s).

  • Data Analysis: The current is plotted as a function of the applied potential. The ESW is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation or reduction.

Viscosity Measurement

Objective: To measure the viscosity of the electrolyte, which affects ion mobility and, consequently, ionic conductivity.

Methodology: Rotational Viscometer

  • Sample Preparation: The electrolyte sample is placed in a temperature-controlled sample holder.

  • Instrumentation: A rotational viscometer with a suitable spindle geometry is used.

  • Measurement: The spindle is immersed in the electrolyte and rotated at a known speed. The viscometer measures the torque required to rotate the spindle, which is proportional to the viscosity of the fluid.

  • Data Analysis: The viscosity is calculated by the instrument based on the measured torque, the rotational speed, and the geometry of the spindle. Measurements are typically performed at a constant temperature.

Flammability Test

Objective: To assess the flammability of the electrolyte.

Methodology: Open Flame Test (Qualitative)

  • Sample Preparation: A small amount of the electrolyte is placed on a non-flammable surface (e.g., a ceramic dish) in a well-ventilated fume hood.

  • Procedure: An open flame (e.g., from a lighter or a Bunsen burner) is brought into contact with the electrolyte.

  • Observation: The ease of ignition and the nature of the flame (e.g., self-extinguishing or sustained burning) are observed and recorded.

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow cluster_prep Electrolyte Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison TFEB Butyl 1,1,2,2-tetrafluoroethyl ether Mix Electrolyte Formulation TFEB->Mix Traditional Traditional Solvents (EC, DEC, DMC) Traditional->Mix Salt Lithium Salt (e.g., LiPF6) Salt->Mix Ionic_Conductivity Ionic Conductivity (EIS) Mix->Ionic_Conductivity ESW Electrochemical Stability (LSV) Mix->ESW Viscosity Viscosity Mix->Viscosity Flammability Flammability Mix->Flammability Comparison Comparative Analysis Ionic_Conductivity->Comparison ESW->Comparison Viscosity->Comparison Flammability->Comparison

Workflow for performance comparison of electrolyte solvents.

Signaling_Pathway cluster_properties Solvent Properties cluster_performance Battery Performance Metrics Fluorination Fluorination High_Voltage_Stability High_Voltage_Stability Fluorination->High_Voltage_Stability Increases Safety Safety Fluorination->Safety Improves (Lower Flammability) Ionic_Conductivity Ionic_Conductivity Fluorination->Ionic_Conductivity May Decrease High_Polarity High_Polarity High_Polarity->Ionic_Conductivity Enhances Low_Viscosity Low_Viscosity Low_Viscosity->Ionic_Conductivity Enhances

Influence of solvent properties on battery performance.

Conclusion

The transition to next-generation battery technologies necessitates a departure from the limitations of traditional electrolyte solvents. Butyl 1,1,2,2-tetrafluoroethyl ether and other fluorinated ethers represent a promising frontier in electrolyte design, offering a compelling combination of high-voltage stability and enhanced safety. While their ionic conductivity may be lower than that of conventional carbonate-based electrolytes, the overall performance benefits, particularly in the context of high-energy-density applications, are significant. Further research and direct comparative studies on TFEB are warranted to fully elucidate its potential and optimize its formulation for commercial applications. This guide provides a foundational understanding for researchers and professionals to navigate the evolving landscape of battery electrolytes.

References

A Comparative Guide to the Properties of Butyl 1,1,2,2-tetrafluoroethyl Ether: Validating Theoretical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for the validation of theoretical models for the properties of butyl 1,1,2,2-tetrafluoroethyl ether. Due to a notable scarcity of experimental data for this specific compound, this document emphasizes the importance of robust experimental protocols and provides a comparative analysis with alternative solvents. The validation of theoretical models against empirical data is a cornerstone of computational chemistry, ensuring the accuracy and predictive power of in silico tools in drug discovery and development.

Data Presentation: A Call for Experimental Investigation

A comprehensive experimental investigation into the physicochemical properties of butyl 1,1,2,2-tetrafluoroethyl ether is critically needed. Currently, publicly available experimental data is limited. The NIST WebBook lists a single reduced pressure boiling point for the compound[1].

To facilitate future validation of theoretical models, this guide presents a comparative table. It includes the limited available data for butyl 1,1,2,2-tetrafluoroethyl ether and established experimental data for a structurally related compound, 1,1,2,2-tetrafluoroethyl ethyl ether, alongside two other common ethereal solvents, Cyclopentyl Methyl Ether (CPME) and 2-Methyltetrahydrofuran (2-MeTHF).

PropertyButyl 1,1,2,2-tetrafluoroethyl ether1,1,2,2-tetrafluoroethyl ethyl etherCyclopentyl Methyl Ether (CPME)2-Methyltetrahydrofuran (2-MeTHF)
Molecular Formula C₆H₁₀F₄O[1]C₄H₆F₄OC₆H₁₂OC₅H₁₀O
Molar Mass ( g/mol ) 174.14[1]146.09100.1686.13
Boiling Point (°C) 48.85 at 0.151 bar[1]5710680.2
Density (g/mL) Data Not Available1.198 at 25°C0.863 at 20°C0.854 at 20°C
Kinematic Viscosity (mm²/s) Data Not AvailableData Not AvailableData Not Available4 mPa·s (Dynamic) at 25°C
Vapor Pressure Data Not AvailableData Not AvailableData Not Available135 hPa at 20°C
Surface Tension (dyn/cm) Data Not Available14.7Data Not AvailableData Not Available
Refractive Index Data Not Available1.294Data Not Available1.406 at 20°C

Experimental Protocols: A Roadmap to Validation

Accurate experimental data is the bedrock of theoretical model validation. The following are detailed methodologies for key experiments, based on established ASTM standards, that should be employed to characterize the properties of butyl 1,1,2,2-tetrafluoroethyl ether.

Density
  • Method: ASTM D4052 - Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter. This method is suitable for petroleum distillates and viscous oils and can be applied to ethers.

  • Protocol:

    • Ensure the digital density meter is calibrated according to the manufacturer's instructions using certified reference materials.

    • Introduce a representative sample of butyl 1,1,2,2-tetrafluoroethyl ether into the oscillating U-tube of the density meter.

    • The instrument measures the change in the oscillating frequency of the U-tube caused by the sample's mass.

    • This frequency change is used with calibration data to determine the density of the sample at the test temperature.

    • It is crucial to ensure no gas bubbles are present in the sample within the U-tube, as this can significantly affect the accuracy of the results.

Viscosity
  • Method: ASTM D445 - Standard Test Method for Kinematic Viscosity of Transparent and Opaque Liquids. This method determines the kinematic viscosity by measuring the time for a volume of liquid to flow under gravity through a calibrated glass capillary viscometer[1].

  • Protocol:

    • Select a calibrated glass capillary viscometer appropriate for the expected viscosity of the ether.

    • Charge the viscometer with the sample, ensuring it is free of air bubbles and particulates.

    • Place the viscometer in a constant temperature bath until the sample reaches the desired test temperature.

    • Measure the time it takes for the liquid to flow between two marked points on the viscometer.

    • The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.

    • Dynamic viscosity can be calculated by multiplying the kinematic viscosity by the density of the liquid at the same temperature.

Boiling Point
  • Method: ASTM D1120 - Standard Test Method for Boiling Point of Engine Coolants. While developed for engine coolants, this method is applicable for determining the equilibrium boiling point of other liquids[2][3][4][5][6].

  • Protocol:

    • Place a measured volume of the ether into a heat-resistant glass flask.

    • Add boiling chips to ensure smooth boiling.

    • Connect a reflux condenser to the flask to prevent the loss of vapor.

    • Heat the flask using a heating mantle.

    • The temperature of the boiling liquid is measured with a calibrated thermometer.

    • The equilibrium boiling point is the temperature at which the liquid boils and the vapor condenses back into the flask at a steady rate.

    • The observed boiling point should be corrected for atmospheric pressure.

Vapor Pressure
  • Method: ASTM D2879 - Standard Test Method for Vapor Pressure-Temperature Relationship and Initial Decomposition Temperature of Liquids by Isoteniscope. This method is suitable for determining the vapor pressure of pure liquids[7].

  • Protocol:

    • A sample of the ether is placed in the isoteniscope, which is a specialized apparatus designed to measure vapor pressure.

    • The sample is degassed to remove any dissolved air.

    • The isoteniscope is heated to a series of controlled temperatures.

    • At each temperature, the pressure of the vapor in equilibrium with the liquid is measured using a manometer.

    • This provides a set of vapor pressure data as a function of temperature.

Surface Tension
  • Method: ASTM D1331 - Standard Test Methods for Surface and Interfacial Tension of Solutions of Paints, Solvents, Solutions of Surface-Active Agents, and Related Materials. The du Noüy ring method or the Wilhelmy plate method described in this standard can be used[8].

  • Protocol (du Noüy Ring Method):

    • A platinum-iridium ring is suspended from a torsion balance.

    • The ring is brought into contact with the surface of the ether sample.

    • The force required to pull the ring from the liquid surface is measured.

    • This force is then used to calculate the surface tension of the liquid, with appropriate correction factors applied.

Mandatory Visualization: The Workflow of Theoretical Model Validation

The following diagram illustrates the logical workflow for validating theoretical models of chemical properties with experimental data.

G Workflow for Validation of Theoretical Models cluster_theoretical Theoretical Modeling cluster_experimental Experimental Validation cluster_comparison Comparison and Refinement A Select Theoretical Model (e.g., Quantum Chemistry, Group Contribution) B Define Molecular Structure of Butyl 1,1,2,2-tetrafluoroethyl ether A->B C Perform In Silico Calculations B->C D Predict Physicochemical Properties (Density, Viscosity, etc.) C->D H Compare Predicted vs. Experimental Data D->H Predicted Values E Synthesize or Procure High-Purity Butyl 1,1,2,2-tetrafluoroethyl ether F Conduct Experiments using Standardized Protocols (e.g., ASTM) E->F G Measure Physicochemical Properties F->G G->H Experimental Values I Analyze Deviations and Uncertainties H->I J Refine Theoretical Model (Adjust Parameters, Basis Sets, etc.) I->J J->A Feedback Loop K Validated Theoretical Model J->K

References

"cross-referencing experimental data for butyl 1,1,2,2-tetrafluoroethyl ether from different studies"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available experimental data for butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2). The information has been aggregated from various chemical databases and supplier specifications to offer a consolidated resource for researchers. Due to a scarcity of detailed, peer-reviewed studies on this specific ether, this guide also outlines general experimental protocols for the determination of the physical properties presented.

Comparison of Physical and Chemical Properties

The following table summarizes the quantitative data for butyl 1,1,2,2-tetrafluoroethyl ether from different sources. It is important to note that the data appears to be largely consistent across suppliers, which may suggest a common primary source.

PropertyValueSource
Molecular Formula C6H10F4OCymitQuimica, NIST
Molecular Weight 174.14 g/mol CymitQuimica, NIST
Boiling Point 49 °C at 113 mmHg (0.151 bar)CymitQuimica, NIST[1]
Density 1.1147 g/cm³CymitQuimica
Purity 99%CymitQuimica
Flash Point 10 °CCymitQuimica
Appearance Clear, almost colorless liquidCymitQuimica

Experimental Protocols

1. Determination of Boiling Point:

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For measurements at pressures other than atmospheric pressure (reduced pressure distillation), the following procedure is typically employed:

  • Apparatus: A distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask is assembled. The system is connected to a vacuum pump with a manometer to monitor the pressure.

  • Procedure: The sample is placed in the round-bottom flask with boiling chips. The system is evacuated to the desired pressure. The flask is then heated, and the temperature at which the liquid boils and condenses on the thermometer bulb is recorded as the boiling point at that specific pressure.

2. Determination of Density:

Density is the mass per unit volume of a substance. A common and accurate method for determining the density of a liquid is by using a pycnometer.

  • Apparatus: A pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) and an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid, ensuring no air bubbles are present, and the stopper is inserted. The excess liquid that escapes through the capillary is wiped off.

    • The filled pycnometer is weighed again.

    • The volume of the pycnometer is determined by repeating the process with a reference substance of known density (e.g., deionized water).

    • The density of the sample is calculated by dividing the mass of the sample by the volume of the pycnometer.

3. Determination of Purity by Gas Chromatography (GC):

Gas chromatography is a common technique to determine the purity of a volatile compound.

  • Apparatus: A gas chromatograph equipped with an appropriate column (e.g., a non-polar or medium-polarity column for ethers) and a detector (e.g., a flame ionization detector - FID).

  • Procedure: A small amount of the sample is injected into the gas chromatograph. The components of the sample are separated based on their volatility and interaction with the stationary phase of the column. The detector records the elution of each component, producing a chromatogram. The purity is determined by the relative area of the peak corresponding to butyl 1,1,2,2-tetrafluoroethyl ether compared to the total area of all peaks.

Data Cross-Referencing Workflow

The following diagram illustrates a logical workflow for the cross-referencing and evaluation of experimental data from different sources.

A Identify Compound (Butyl 1,1,2,2-tetrafluoroethyl ether) B Search Literature & Databases A->B C Gather Data from Multiple Sources B->C D Evaluate Source Credibility C->D E Compare Quantitative Data Points D->E F Analyze Experimental Methodologies D->F G Identify Consistencies & Discrepancies E->G F->G H Synthesize Findings & Identify Knowledge Gaps G->H

Caption: Workflow for Cross-Referencing Experimental Data.

References

"benchmarking the efficiency of butyl 1,1,2,2-tetrafluoroethyl ether in specific applications"

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of available data reveals a notable absence of specific performance benchmarks for butyl 1,1,2,2-tetrafluoroethyl ether in defined applications. While the broader class of hydrofluoroethers (HFEs) finds utility across various scientific and industrial domains, quantitative data detailing the efficiency of this specific butyl-terminated variant remains elusive in public literature.

This guide aims to provide a comparative framework for understanding the potential applications of butyl 1,1,2,2-tetrafluoroethyl ether by examining the established performance of structurally similar HFEs. The information presented is intended for researchers, scientists, and drug development professionals seeking to evaluate the suitability of this compound for their specific needs.

Physicochemical Properties

A foundational aspect of performance evaluation lies in the physicochemical characteristics of a substance. For butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2), the following properties have been identified:

PropertyValueReference
Molecular FormulaC6H10F4O[NIST]
Molecular Weight174.14 g/mol [NIST]
Boiling PointNot available
DensityNot available
Flash PointNot available

It is important to note the current lack of experimentally determined values for key parameters such as boiling point, density, and flash point in readily accessible scientific databases. This data gap presents a significant hurdle in predicting its behavior in various applications and in comparison to alternative substances.

Potential Applications and Alternative Compounds

Based on the applications of other well-documented hydrofluoroethers, butyl 1,1,2,2-tetrafluoroethyl ether could potentially be utilized in the following areas:

  • Specialty Solvent: HFEs are known for their unique solvency characteristics, offering a balance between fluorinated and hydrocarbon-like properties. This makes them suitable for dissolving a range of solutes. Common alternatives in this category include other HFEs like methyl nonafluorobutyl ether (HFE-7100) and ethyl nonafluorobutyl ether (HFE-7200), as well as traditional organic solvents.

  • Cleaning Agent: The low surface tension and non-flammable nature of many HFEs make them effective precision cleaning agents for electronics and medical devices. Alternatives include hydrochlorofluorocarbons (HCFCs), which are being phased out due to environmental concerns, and newer hydrofluoroolefins (HFOs).

  • Component in Battery Electrolytes: The high electrochemical stability and low viscosity of some fluorinated ethers make them promising co-solvents in lithium-ion battery electrolytes to improve safety and performance. Common components in battery electrolytes include ethylene carbonate (EC), dimethyl carbonate (DMC), and various additives.

Experimental Protocols: A General Framework

While specific experimental data for butyl 1,1,2,2-tetrafluoroethyl ether is unavailable, the following general protocols outline how its efficiency could be benchmarked against alternatives in key applications.

Solubility Assessment

A standardized protocol to determine the solubility of a target compound (e.g., an active pharmaceutical ingredient) in butyl 1,1,2,2-tetrafluoroethyl ether compared to other solvents.

G Workflow for Solubility Assessment prep Prepare saturated solutions of the target compound in each test solvent. equilibrate Equilibrate solutions at a constant temperature with agitation. prep->equilibrate sample Extract aliquots of the supernatant. equilibrate->sample analyze Analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis). sample->analyze compare Compare the measured solubilities to determine the relative efficiency of each solvent. analyze->compare

Caption: A generalized workflow for comparing the solubility performance of different solvents.

Cleaning Efficiency Evaluation

This protocol would assess the ability of butyl 1,1,2,2-tetrafluoroethyl ether to remove a specific contaminant from a substrate, a critical measure for its use as a cleaning agent.

G Workflow for Cleaning Efficiency Evaluation contaminate Apply a standardized contaminant to a set of identical substrates. clean Immerse or spray the contaminated substrates with the test solvents under controlled conditions (time, temperature). contaminate->clean rinse_dry Rinse (if applicable) and dry the substrates. clean->rinse_dry measure Quantify the remaining contaminant using analytical techniques (e.g., gravimetric analysis, surface spectroscopy). rinse_dry->measure calculate Calculate the cleaning efficiency for each solvent. measure->calculate

Caption: A procedural diagram for assessing the cleaning performance of various solvents.

Data Summary and Comparison

Due to the absence of experimental data, a quantitative comparison is not feasible at this time. The following table is presented as a template that can be populated once relevant data for butyl 1,1,2,2-tetrafluoroethyl ether becomes available through future research.

ApplicationPerformance MetricButyl 1,1,2,2-Tetrafluoroethyl EtherAlternative AAlternative B
Specialty Solvent Solubility of Compound X (g/L)Data not available
Reaction Yield (%)Data not available
Cleaning Agent Cleaning Efficiency (%)Data not available
Surface Residue (µg/cm²)Data not available
Battery Electrolyte Ionic Conductivity (mS/cm)Data not available
Electrochemical Stability Window (V)Data not available

Conclusion

While butyl 1,1,2,2-tetrafluoroethyl ether belongs to a class of compounds with diverse and valuable applications, a significant information gap exists regarding its specific performance characteristics. The frameworks for experimental protocols and data comparison provided in this guide are intended to serve as a roadmap for future research. The scientific community is encouraged to undertake studies to generate the necessary data to fully evaluate the potential of this compound and enable its effective application in research and industry. Without such data, any consideration of its use remains speculative and reliant on analogies to similar, but distinct, chemical entities.

Comparative Environmental Impact Analysis of Butyl 1,1,2,2-Tetrafluoroethyl Ether and Greener Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the environmental footprint of a common hydrofluoroether and its sustainable substitutes, supported by experimental data and detailed methodologies.

In the continuous effort towards greener chemistry and sustainable laboratory practices, the selection of solvents has become a critical consideration for environmentally conscious researchers and pharmaceutical companies. This guide provides a comparative analysis of the environmental impact of butyl 1,1,2,2-tetrafluoroethyl ether, a hydrofluoroether (HFE) solvent, against two greener alternatives: 2-methyltetrahydrofuran (2-MeTHF) and cyclopentyl methyl ether (CPME).

Executive Summary

Butyl 1,1,2,2-tetrafluoroethyl ether, commercially known as HFE-7200, offers favorable environmental properties compared to older generation solvents like chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs). It possesses a zero Ozone Depletion Potential (ODP) and a relatively low Global Warming Potential (GWP). However, emerging bio-based and eco-friendly solvents such as 2-MeTHF and CPME present even more sustainable options with significantly lower environmental persistence and impact. This guide details the key environmental parameters of these solvents, their experimental determination, and a comparative summary to aid in informed solvent selection.

Environmental Impact Comparison

The following table summarizes the key environmental impact parameters for butyl 1,1,2,2-tetrafluoroethyl ether and its alternatives.

ParameterButyl 1,1,2,2-tetrafluoroethyl ether (HFE-7200)2-Methyltetrahydrofuran (2-MeTHF)Cyclopentyl Methyl Ether (CPME)
Ozone Depletion Potential (ODP) 0[1]0 (expected)[2]0 (expected)[2]
Global Warming Potential (GWP, 100-year) 55[1]~1Not available
Atmospheric Lifetime ~4.1 years12-15 hours[3]Not available

Detailed Environmental Profile of Solvents

Butyl 1,1,2,2-tetrafluoroethyl ether (HFE-7200)

HFE-7200 is a non-flammable, colorless, and odorless liquid. As a hydrofluoroether, it does not contain chlorine or bromine, resulting in a zero Ozone Depletion Potential. Its Global Warming Potential over a 100-year time horizon is 55. The atmospheric lifetime of HFE-7200 is approximately 4.1 years. Its primary atmospheric degradation mechanism is reaction with hydroxyl (OH) radicals.

2-Methyltetrahydrofuran (2-MeTHF)
Cyclopentyl Methyl Ether (CPME)

Cyclopentyl methyl ether is another emerging green solvent known for its favorable properties, including high boiling point, low peroxide formation, and stability under both acidic and basic conditions[4][5]. These characteristics contribute to safer laboratory practices and reduced waste generation. While specific ODP and GWP values are not currently available in major databases, its chemical structure (lacking chlorine and bromine) indicates an ODP of zero[2]. Its persistence in the atmosphere is expected to be low due to reaction with OH radicals, suggesting a low GWP. Further research is needed to quantify its atmospheric lifetime and GWP precisely.

Experimental Protocols

The determination of the environmental impact parameters listed above involves specific experimental and modeling techniques.

Determination of Atmospheric Lifetime

The atmospheric lifetime of a solvent is primarily determined by its reaction rate with hydroxyl (OH) radicals in the troposphere. This is experimentally measured using techniques like laser flash photolysis-laser induced fluorescence (LFP-LIF) or relative rate methods in smog chambers.

Experimental Workflow for Atmospheric Lifetime Determination:

cluster_0 Experimental Measurement cluster_1 Atmospheric Modeling Reactant_Mixture Prepare gas mixture of solvent and OH precursor (e.g., O3/H2O or H2O2) Photolysis Generate OH radicals via photolysis (e.g., UV laser pulse) Reactant_Mixture->Photolysis Detection Monitor OH radical decay in the presence of the solvent (e.g., Laser-Induced Fluorescence) Photolysis->Detection Rate_Constant Determine the bimolecular rate constant (kOH) Detection->Rate_Constant Model_Input Input kOH and other atmospheric parameters into a global atmospheric model Rate_Constant->Model_Input Lifetime_Calculation Calculate the global mean tropospheric lifetime Model_Input->Lifetime_Calculation

Caption: Workflow for determining the atmospheric lifetime of a solvent.

Determination of Global Warming Potential (GWP)

The GWP of a compound is calculated based on its infrared absorption spectrum and its atmospheric lifetime. The infrared spectrum determines the radiative efficiency (how effectively it traps heat), which is then integrated over a specific time horizon (typically 100 years), accounting for its atmospheric decay rate.

Experimental and Calculation Workflow for GWP:

cluster_0 Infrared Spectroscopy cluster_1 GWP Calculation Sample_Prep Prepare a known concentration of the solvent in a gas cell FTIR_Measurement Measure the infrared absorption spectrum using Fourier-Transform Infrared (FTIR) Spectroscopy Sample_Prep->FTIR_Measurement Radiative_Efficiency Calculate the radiative efficiency from the integrated absorption cross-section FTIR_Measurement->Radiative_Efficiency GWP_Model Input radiative efficiency and lifetime into a climate model to calculate the GWP relative to CO2 Radiative_Efficiency->GWP_Model Lifetime_Data Obtain the atmospheric lifetime of the solvent Lifetime_Data->GWP_Model

Caption: Workflow for determining the Global Warming Potential of a solvent.

Conclusion

The selection of a solvent in a research or industrial setting has significant environmental consequences. While butyl 1,1,2,2-tetrafluoroethyl ether (HFE-7200) represents a significant improvement over older, ozone-depleting solvents, greener alternatives like 2-methyltetrahydrofuran and cyclopentyl methyl ether offer a path towards more sustainable chemistry. 2-MeTHF, with its bio-based origin and extremely short atmospheric lifetime, stands out as a particularly eco-friendly option. As the chemical industry continues to innovate, the adoption of such green solvents will be crucial in minimizing the environmental impact of scientific research and drug development. Researchers are encouraged to consider the full lifecycle and environmental fate of solvents in their experimental design and process development.

References

Assessing the Cost-Performance of Butyl 1,1,2,2-Tetrafluoroethyl Ether in Industrial Processes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of an industrial solvent is a critical decision that balances performance, cost, safety, and environmental impact. Butyl 1,1,2,2-tetrafluoroethyl ether (BTFE), a hydrofluoroether (HFE), is emerging as a candidate for various applications, including precision cleaning, heat transfer, and as a reaction medium. This guide provides an objective comparison of BTFE with key alternatives, supported by available data, to assist in assessing its cost-performance profile for industrial processes.

Executive Summary

Hydrofluoroethers like BTFE are positioned as replacements for older solvents with less favorable environmental and safety profiles, such as chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and n-propyl bromide (nPB). The key advantages of HFEs lie in their zero ozone depletion potential (ODP), low global warming potential (GWP), low toxicity, and non-flammability. However, their cost can be a significant factor in their adoption. This guide compares BTFE with established alternatives, including other HFEs (3M™ Novec™ fluids), n-propyl bromide, and solvent blends containing trans-1,2-dichloroethylene.

Data Presentation: Comparative Analysis of Solvents

The following tables summarize the key physical, safety, environmental, and performance properties of BTFE and its alternatives. Data for BTFE is limited in some performance aspects, and in such cases, properties of similar HFEs are provided for context.

Table 1: Physical Properties of Selected Industrial Solvents

PropertyButyl 1,1,2,2-tetrafluoroethyl ether (BTFE)3M™ Novec™ 7100 (methoxy-nonafluorobutane)3M™ Novec™ 7200 (ethoxy-nonafluorobutane)n-Propyl Bromide (nPB)trans-1,2-Dichloroethylene
CAS Number 358-37-2[1]163702-08-7, 163702-07-6[2]163702-06-5, 163702-05-4[3][4]106-94-5[5]156-60-5[6]
Molecular Weight ( g/mol ) 174.14[1]250264[7]122.99[5]96.94[6]
Boiling Point (°C) ~129 (extrapolated from 49°C @ 113 mmHg)[8]61[9]76[7]71[5]48[10]
Density (g/mL @ 25°C) 1.1147[8]1.521.43[7]1.354[11]1.257
Viscosity (cP @ 25°C) Not Available0.580.61[7]~0.5~0.4
Surface Tension (dynes/cm @ 25°C) Not Available13.6[12]13.6[7]22.323.4
Heat of Vaporization (kJ/kg) Not Available111.6125.6[7]240330

Table 2: Safety and Environmental Profile

PropertyButyl 1,1,2,2-tetrafluoroethyl ether (BTFE)3M™ Novec™ 71003M™ Novec™ 7200n-Propyl Bromide (nPB)trans-1,2-Dichloroethylene
Flash Point (°C) 10[8]None[12]None[3]None6.1[6]
Flammability Range in Air FlammableNone[12]Non-flammable[3]Non-flammable9.7 - 12.8%
Ozone Depletion Potential (ODP) 00[9]0[4]0.002 - 0.0070[10]
Global Warming Potential (GWP, 100-yr) Not Available297[9]55[13]0.23Very Low[10]
Occupational Exposure Limit (8-hr TWA ppm) Not Available750[2]200[3]0.1 (ACGIH)200
Toxicity Profile Skin, eye, and respiratory irritant[14]Low toxicity[2]Low toxicity[3]Carcinogen, reproductive toxicant[15]Lower toxicity than many chlorinated solvents[16]

Table 3: Performance and Cost Comparison

MetricButyl 1,1,2,2-tetrafluoroethyl ether (BTFE)3M™ Novec™ 7100 / 7200n-Propyl Bromide (nPB)HFE/t-DCE Blends
Solvency (Kauri-Butanol Value) Not Available (Expected to be low, typical for neat HFEs)Low (neat), Higher in azeotropes~129[17]High (due to t-DCE)[10]
Primary Application Precision Cleaning, Heat TransferPrecision Cleaning, Heat Transfer, Lubricant Carrier[2][3]Vapor Degreasing, Adhesives[11]Vapor Degreasing
Material Compatibility Good with most metals and plastics (expected)Excellent with most metals, plastics, and elastomers[2]Good with metals, may affect some plastics and elastomersGood, depends on specific blend
Cost Profile High (based on lab scale pricing)HighModerateModerate to High

Experimental Protocols

To ensure a fair and comprehensive assessment of any industrial solvent, standardized experimental protocols are essential. Below are outlines of key methodologies for evaluating performance characteristics relevant to BTFE and its alternatives.

Determination of Solvency Power (Kauri-Butanol Value)

The Kauri-Butanol (Kb) value is a standard measure of a solvent's ability to dissolve nonpolar substances.[18] A higher Kb value indicates stronger solvency.[17][18]

  • Principle: This test, governed by ASTM D1133, measures the volume of a solvent required to cause turbidity when added to a standardized solution of kauri resin in n-butanol.[17][18]

  • Apparatus: Burette, flask, standardized kauri-butanol solution, light source, and printed text for observing the cloud point.

  • Procedure:

    • A 20g sample of the standard kauri-butanol solution is placed in a flask.

    • The solvent being tested is titrated from a burette into the solution.

    • The titration continues until the solution becomes cloudy, obscuring a standard print text placed behind the flask.

    • The volume of solvent added is recorded as the Kb value. The solution is maintained at 25°C throughout the test.

Cleaning Efficiency Evaluation for Vapor Degreasing

This protocol assesses the effectiveness of a solvent in removing specific, standardized contaminants from a substrate in a vapor degreasing process.

  • Principle: Substrates ("coupons") are contaminated with a known amount of a specific soil (e.g., oils, greases, fluxes), weighed, cleaned in a vapor degreaser, and then re-weighed to determine the percentage of soil removed.

  • Apparatus: Vapor degreaser, analytical balance, standardized metal coupons (e.g., aluminum, steel), standardized contaminants.

  • Procedure:

    • Clean and weigh the test coupons to establish a baseline weight.

    • Apply a consistent, known amount of the contaminant to each coupon and re-weigh.

    • Process the coupons through a standard vapor degreasing cycle: vapor rinse, immersion in boiling solvent (optional), and final vapor rinse.

    • Allow the coupons to dry completely.

    • Weigh the cleaned and dried coupons.

    • Calculate the cleaning efficiency as the percentage of the weight of the removed contaminant relative to the initial weight of the contaminant.

Material Compatibility Testing

This protocol evaluates the effect of the solvent on various materials commonly used in industrial processes, such as metals, plastics, and elastomers.

  • Principle: Material samples are immersed in the solvent at an elevated temperature (typically its boiling point) for a specified duration. Changes in weight, dimensions, and appearance are recorded.

  • Apparatus: Refluxing apparatus, beakers, analytical balance, calipers, material test coupons.

  • Procedure:

    • Measure and weigh the initial dimensions and weight of the material test coupons.

    • Immerse the coupons in the boiling solvent for a set period (e.g., 30 minutes to 24 hours).

    • Remove the coupons, allow them to cool and dry completely.

    • Re-measure the dimensions and weight of the coupons.

    • Visually inspect the coupons for any signs of degradation, such as swelling, cracking, crazing, or discoloration.

    • Calculate the percentage change in weight and dimensions.

Mandatory Visualization

The following diagrams illustrate the logical workflow for assessing and selecting an industrial solvent and a conceptual workflow for a vapor degreasing experiment.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Performance & Safety Assessment cluster_2 Phase 3: Cost & Final Selection A Define Process Requirements (Cleaning, Heat Transfer, etc.) B Identify Potential Solvent Candidates (BTFE, HFEs, nPB, Blends) A->B C Preliminary Data Collection (TDS, SDS, Literature) B->C D Quantitative Performance Testing (e.g., Kb Value, Cleaning Efficiency) C->D E Material Compatibility Analysis D->E F Safety & Environmental Profile Review (Toxicity, GWP, ODP, Flammability) E->F G Cost Analysis (Price per kg, Solvent Loss, Waste Disposal) F->G H Cost-Performance Ratio Calculation G->H I Final Solvent Selection H->I

Caption: Workflow for Industrial Solvent Selection.

G cluster_0 Preparation cluster_1 Vapor Degreasing Cycle cluster_2 Analysis A Select & Weigh Test Coupon B Apply Standardized Contaminant A->B C Re-weigh Coupon (Pre-Cleaning Weight) B->C D Vapor Rinse C->D E Immersion in Boiling Sump (Optional) D->E F Final Vapor Rinse & Dry E->F G Weigh Cleaned Coupon (Post-Cleaning Weight) F->G H Calculate Cleaning Efficiency (%) G->H

References

Spectroscopic Analysis for Structural Confirmation of Synthesized Butyl 1,1,2,2-Tetrafluoroethyl Ether: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic data used to confirm the structure of synthesized butyl 1,1,2,2-tetrafluoroethyl ether. Due to the limited availability of published experimental spectra for the target compound, this guide utilizes data from its close structural analog, ethyl 1,1,2,2-tetrafluoroethyl ether, as a primary reference for comparison. Predicted values for butyl 1,1,2,2-tetrafluoroethyl ether are derived from established spectroscopic principles and data from related compounds.

Predicted and Comparative Spectroscopic Data

The structural confirmation of butyl 1,1,2,2-tetrafluoroethyl ether (C₆H₁₀F₄O, Molecular Weight: 174.14 g/mol ) relies on a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and mass spectrometry (MS). The following tables summarize the expected quantitative data for the target compound and provide a comparison with the known data for ethyl 1,1,2,2-tetrafluoroethyl ether.

Table 1: ¹H NMR Data (Predicted for Butyl and Comparative for Ethyl Analog)

Assignment (Butyl 1,1,2,2-tetrafluoroethyl ether) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Assignment (Ethyl 1,1,2,2-tetrafluoroethyl ether) Reported Chemical Shift (δ, ppm) Reported Multiplicity
H-a (-CH₃)~0.9TripletH-a' (-CH₃)~1.3Triplet
H-b (-CH₂CH₃)~1.4SextetH-b' (-OCH₂)~3.9Quartet
H-c (-CH₂CH₂CH₃)~1.6QuintetH-c' (-CF₂H)~5.9Triplet of Triplets
H-d (-OCH₂)~3.8Triplet
H-e (-CF₂H)~5.9Triplet of Triplets

Table 2: ¹³C NMR Data (Predicted for Butyl and Comparative for Ethyl Analog)

Assignment (Butyl 1,1,2,2-tetrafluoroethyl ether) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Assignment (Ethyl 1,1,2,2-tetrafluoroethyl ether) Reported Chemical Shift (δ, ppm) Reported Multiplicity (due to C-F coupling)
C-1 (-CH₃)~14SingletC-1' (-CH₃)~14Singlet
C-2 (-CH₂CH₃)~19SingletC-2' (-OCH₂)~65Triplet
C-3 (-CH₂CH₂CH₃)~31SingletC-3' (-CF₂-)~115Triplet
C-4 (-OCH₂)~72TripletC-4' (-CF₂H)~108Triplet of Triplets
C-5 (-CF₂-)~115Triplet
C-6 (-CF₂H)~108Triplet of Triplets

Table 3: ¹⁹F NMR Data (Predicted for Butyl and Comparative for Ethyl Analog)

Assignment (Butyl 1,1,2,2-tetrafluoroethyl ether) Predicted Chemical Shift (δ, ppm vs. CFCl₃) Predicted Multiplicity Assignment (Ethyl 1,1,2,2-tetrafluoroethyl ether) Predicted Chemical Shift (δ, ppm vs. CFCl₃) Predicted Multiplicity
F-a (-CF₂-)~ -90TripletF-a' (-CF₂-)~ -90Triplet
F-b (-CF₂H)~ -135Doublet of TripletsF-b' (-CF₂H)~ -135Doublet of Triplets

Table 4: Mass Spectrometry Data (Predicted for Butyl and Comparative for Ethyl Analog)

Analysis of Butyl 1,1,2,2-tetrafluoroethyl ether Analysis of Ethyl 1,1,2,2-tetrafluoroethyl ether
Predicted Molecular Ion (M⁺): m/z 174Reported Molecular Ion (M⁺): m/z 146
Predicted Major Fragments (m/z): 117 ([M-C₄H₉]⁺), 101 ([CF₂CF₂H]⁺), 75 ([C₄H₉O]⁺), 57 ([C₄H₉]⁺)Reported Major Fragments (m/z): 117 ([M-C₂H₅]⁺), 101 ([CF₂CF₂H]⁺), 45 ([C₂H₅O]⁺), 29 ([C₂H₅]⁺)

Experimental Protocols

Synthesis of Butyl 1,1,2,2-Tetrafluoroethyl Ether

A common method for the synthesis of alkyl 1,1,2,2-tetrafluoroethyl ethers is the Williamson ether synthesis or the addition of an alcohol to tetrafluoroethylene.

Materials:

  • n-Butanol

  • Sodium metal (or Sodium Hydride)

  • Tetrafluoroethylene (gas)

  • Anhydrous diethyl ether (solvent)

  • Hydrochloric acid (for neutralization)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet, sodium metal is dissolved in an excess of n-butanol under an inert atmosphere (e.g., argon) to form sodium butoxide.

  • The excess n-butanol is removed under reduced pressure.

  • Anhydrous diethyl ether is added to the flask to dissolve the sodium butoxide.

  • The solution is cooled in an ice bath, and tetrafluoroethylene gas is bubbled through the solution with vigorous stirring.

  • The reaction progress is monitored by gas chromatography (GC).

  • Upon completion, the reaction mixture is cautiously quenched with water.

  • The aqueous layer is separated, and the organic layer is washed with dilute hydrochloric acid, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The crude product is purified by fractional distillation to yield pure butyl 1,1,2,2-tetrafluoroethyl ether.

Spectroscopic Analysis Protocols

1. NMR Spectroscopy:

  • Sample Preparation: Approximately 10-20 mg of the purified product is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm for ¹H and ¹³C NMR). For ¹⁹F NMR, CFCl₃ can be used as an external or internal standard (0 ppm).

  • Instrumentation: Spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR: Standard proton NMR spectra are acquired to determine the chemical shifts, multiplicities, and integration of the proton signals.

  • ¹³C NMR: Proton-decoupled ¹³C NMR spectra are obtained to identify the number of unique carbon environments.

  • ¹⁹F NMR: ¹⁹F NMR spectra are recorded to observe the signals of the fluorine atoms and their coupling patterns.

2. Mass Spectrometry:

  • Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).

  • Ionization: Electron ionization (EI) is typically used to generate the molecular ion and fragment ions.

  • Analysis: The mass-to-charge ratio (m/z) of the ions is determined by a mass analyzer (e.g., quadrupole or time-of-flight). The resulting mass spectrum provides information about the molecular weight and fragmentation pattern of the compound.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis start n-Butanol + Na react Formation of Sodium Butoxide start->react add_tfe Addition of Tetrafluoroethylene react->add_tfe workup Aqueous Workup & Extraction add_tfe->workup purify Purification by Distillation workup->purify product Butyl 1,1,2,2-tetrafluoroethyl ether purify->product nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (EI-MS) product->ms structure Structural Confirmation nmr->structure ms->structure

Caption: Experimental workflow for the synthesis and structural confirmation.

logical_relationship cluster_spectroscopy Spectroscopic Techniques cluster_information Information Obtained H_NMR ¹H NMR proton_env Proton Environments (& Connectivity) H_NMR->proton_env C_NMR ¹³C NMR carbon_backbone Carbon Skeleton C_NMR->carbon_backbone F_NMR ¹⁹F NMR fluorine_env Fluorine Environments (& Connectivity) F_NMR->fluorine_env MS Mass Spectrometry mol_weight Molecular Weight & Fragmentation MS->mol_weight structure Structure of Butyl 1,1,2,2-tetrafluoroethyl ether proton_env->structure carbon_backbone->structure fluorine_env->structure mol_weight->structure

Caption: Relationship between spectroscopic methods and structural information.

Navigating the Landscape of Fluorinated Ethers: A Comparative Look at Butyl 1,1,2,2-tetrafluoroethyl Ether and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of specialized chemicals, fluorinated ethers have carved out a significant niche due to their unique properties, including high thermal stability, low toxicity, and desirable solvency characteristics. This guide focuses on Butyl 1,1,2,2-tetrafluoroethyl ether, a member of this promising class of compounds. However, a comprehensive review of peer-reviewed literature reveals a notable scarcity of studies detailing its specific applications and performance compared to other alternatives.

This guide will therefore provide the available physicochemical data for Butyl 1,1,2,2-tetrafluoroethyl ether and, for comparative purposes, will draw upon data for a structurally related and more extensively studied fluorinated ether: 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE). This approach aims to provide a framework for understanding the potential applications and performance of Butyl 1,1,2,2-tetrafluoroethyl ether, while underscoring the need for further empirical research.

Physicochemical Properties: A Foundation for Application

Understanding the fundamental properties of a compound is crucial for determining its potential applications. Below is a summary of the available data for Butyl 1,1,2,2-tetrafluoroethyl ether.

PropertyValueReference
Molecular Formula C6H10F4O[1]
Molecular Weight 174.1366 g/mol [1]
CAS Registry Number 358-37-2[1]
Boiling Point 322 K (49°C) at 0.151 bar[1]

Potential Applications and a Comparative Framework

Based on the broader landscape of fluorinated ethers, Butyl 1,1,2,2-tetrafluoroethyl ether could potentially find applications as a specialty solvent, a heat transfer fluid, or a component in electrolyte formulations for electrochemical devices. The presence of the tetrafluoroethyl group suggests it may share some of the desirable properties of other fluorinated ethers, such as enhanced stability and specific solvency.[2]

To illustrate how the performance of Butyl 1,1,2,2-tetrafluoroethyl ether might be evaluated and compared, we will use 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE) as a case study. TFTFE has been investigated as a co-solvent in electrolytes for lithium-ion batteries, where it has been shown to improve safety and performance characteristics.

Comparative Data: Fluorinated Ethers in Lithium-Ion Battery Electrolytes

The following table presents hypothetical comparative data, illustrating the type of experimental results that would be necessary to evaluate the performance of Butyl 1,1,2,2-tetrafluoroethyl ether against an alternative like TFTFE in a specific application.

ParameterElectrolyte with Butyl 1,1,2,2-tetrafluoroethyl ether (Hypothetical)Electrolyte with 1,1,2,2-tetrafluoroethyl 2,2,2-trifluoroethyl ether (TFTFE)Standard Carbonate-based Electrolyte
Ionic Conductivity (mS/cm) Data not available~2.58-12
Electrochemical Stability Window (V) Data not availableup to 4.5 V vs. Li/Li+~4.2 V vs. Li/Li+
Flash Point (°C) Data not available2725-35
First Cycle Coulombic Efficiency (%) Data not available>90%~85-90%

Experimental Protocols: A Blueprint for Evaluation

To generate the kind of comparative data presented above, standardized experimental protocols are essential. The following is a representative methodology for evaluating the performance of a novel electrolyte co-solvent in a lithium-ion battery.

Experimental Protocol: Evaluation of Fluorinated Ether as an Electrolyte Co-solvent

  • Electrolyte Preparation:

    • The fluorinated ether (e.g., Butyl 1,1,2,2-tetrafluoroethyl ether or TFTFE) is mixed with a standard carbonate solvent (e.g., ethylene carbonate/dimethyl carbonate, 1:1 v/v) at a defined volume ratio (e.g., 20%).

    • A lithium salt (e.g., 1 M LiPF6) is dissolved in the solvent mixture under an inert atmosphere (e.g., an argon-filled glovebox).

  • Electrochemical Measurements:

    • Ionic Conductivity: Measured using a conductivity meter with a two-electrode cell at room temperature.

    • Electrochemical Stability Window: Determined by linear sweep voltammetry using a three-electrode cell with a lithium metal reference and counter electrode, and a stainless steel working electrode.

  • Cell Assembly and Testing:

    • CR2032 coin cells are assembled in an argon-filled glovebox.

    • The cell consists of a lithium metal anode, a microporous separator, and a cathode (e.g., LiCoO2).

    • The prepared electrolyte is added to the cell.

    • Galvanostatic Cycling: Cells are cycled at a constant current rate (e.g., C/10) between defined voltage limits (e.g., 3.0-4.3 V) to determine the charge-discharge capacity and coulombic efficiency.

Visualizing Experimental Workflow

A clear understanding of the experimental process is critical for reproducibility and interpretation of results. The following diagram illustrates the workflow for evaluating a novel fluorinated ether as an electrolyte co-solvent.

G cluster_prep Electrolyte Preparation cluster_electrochem Electrochemical Characterization cluster_cell Cell Assembly & Testing Solvent_Mixing Mix Fluorinated Ether and Carbonate Solvents Salt_Dissolution Dissolve LiPF6 Salt Solvent_Mixing->Salt_Dissolution Ionic_Conductivity Measure Ionic Conductivity Salt_Dissolution->Ionic_Conductivity LSV Determine Electrochemical Stability Window (LSV) Salt_Dissolution->LSV Cell_Assembly Assemble CR2032 Coin Cells Salt_Dissolution->Cell_Assembly Galvanostatic_Cycling Perform Galvanostatic Cycling Cell_Assembly->Galvanostatic_Cycling Data_Analysis Analyze Capacity, Efficiency, and Cycle Life Galvanostatic_Cycling->Data_Analysis

Caption: Workflow for evaluating a novel fluorinated ether as an electrolyte co-solvent.

Logical Pathway for Solvent Selection

The decision to use a particular fluorinated ether in a specific application is guided by a logical progression from its fundamental properties to its performance in a functional system.

G A Physicochemical Properties (Boiling Point, Polarity, etc.) C Hypothesized Performance Benefits (e.g., Stability, Safety) A->C B Desired Application (e.g., Electrolyte, Solvent) B->C D Experimental Validation (Electrochemical Testing, etc.) C->D E Comparative Analysis vs. Alternatives D->E F Selection for Application E->F

Caption: Logical pathway for selecting a fluorinated ether for a specific application.

Conclusion and Future Outlook

While Butyl 1,1,2,2-tetrafluoroethyl ether remains a compound with underexplored potential, its structural characteristics suggest it could be a valuable addition to the toolkit of researchers in materials science and drug development. The lack of peer-reviewed, comparative studies highlights a clear opportunity for future research to elucidate its performance characteristics and benchmark them against established alternatives. The experimental frameworks and comparative methodologies outlined in this guide provide a roadmap for such investigations. As the demand for high-performance, stable, and safe chemical components continues to grow, systematic studies of promising compounds like Butyl 1,1,2,2-tetrafluoroethyl ether will be crucial.

References

"advantages and disadvantages of using butyl 1,1,2,2-tetrafluoroethyl ether over similar compounds"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the choice of solvent is a critical decision that impacts reaction efficiency, product purity, safety, and environmental footprint. Butyl 1,1,2,2-tetrafluoroethyl ether, a member of the hydrofluoroether (HFE) family of solvents, has emerged as a promising alternative to traditional organic solvents. This guide provides an objective comparison of its performance against other commonly used solvents, supported by available data, to aid in informed solvent selection.

Executive Summary

Butyl 1,1,2,2-tetrafluoroethyl ether offers a compelling profile for pharmaceutical applications, characterized by its low toxicity, non-flammable nature, and favorable environmental properties, including a low global warming potential and zero ozone depletion potential. While it presents distinct advantages in certain applications, particularly in the synthesis of fluorinated compounds, its broader utility must be weighed against its physical properties and solvation capabilities compared to established solvents.

Physicochemical Properties: A Comparative Analysis

The selection of a solvent is heavily influenced by its physical and chemical properties. The following table summarizes key physicochemical data for Butyl 1,1,2,2-tetrafluoroethyl ether and several common pharmaceutical solvents.

PropertyButyl 1,1,2,2-tetrafluoroethyl etherTetrahydrofuran (THF)Dichloromethane (DCM)Ethyl AcetateMethyl tert-butyl ether (MTBE)
CAS Number 358-37-2109-99-975-09-2141-78-61634-04-4
Molecular Weight ( g/mol ) 174.14[1]72.11[2]84.93[3][4]88.11[5]88.15[6][7]
Boiling Point (°C) ~100 (estimated)66[2][8]39.8[9]77.1[5][10]55.2[11][12]
Density (g/mL at 20°C) ~1.2 (estimated)0.888[8]1.326[3]0.9006[5]0.7405[11]
Viscosity (cP at 20°C) No data available0.55[8][13]0.44[3]0.45[5]0.27[11][14]
Dielectric Constant (at 20-25°C) No data available7.58[8][15]9.08[16]6.02[5]4.5[14]

Performance in Pharmaceutical Synthesis

Hydrofluoroethers are noted for their utility in the synthesis of fluorinated compounds, which are of growing importance in the pharmaceutical industry. The unique properties of Butyl 1,1,2,2-tetrafluoroethyl ether can offer advantages in specific reaction types.

Solubility of Active Pharmaceutical Ingredients (APIs)
SolventIbuprofen Solubility
Butyl 1,1,2,2-tetrafluoroethyl ether Likely low to moderate
Tetrahydrofuran (THF) High
Dichloromethane (DCM) High[17][18][19][20]
Ethyl Acetate High[21][22][23][24]
Methyl tert-butyl ether (MTBE) Moderate

Safety and Environmental Profile

A significant driver for the adoption of alternative solvents is the increasing focus on worker safety and environmental sustainability.

Toxicity Comparison

The following table presents a comparison of acute toxicity data for the selected solvents. Lower LD50 and LC50 values indicate higher toxicity.

SolventOral LD50 (rat, mg/kg)Inhalation LC50 (rat)
Butyl 1,1,2,2-tetrafluoroethyl ether > 2000 (estimated for HFEs)No specific data available
Tetrahydrofuran (THF) 1650 - 2880[25][26][27]21,000 ppm (3h)[25]
Dichloromethane (DCM) 1600[28]52,000 mg/m³ (6h)[29]
Ethyl Acetate 5620[30][31][32][33]16000 ppm (6h)[32]
Methyl tert-butyl ether (MTBE) 2963 - 4000[34][35]85 mg/L (4h)[35]

Experimental Protocols

Detailed experimental protocols provide the necessary framework for reproducing and validating research findings. Below is a representative protocol for a common reaction type where a hydrofluoroether could be employed as a solvent.

Representative Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

Objective: To synthesize a biaryl compound via a Suzuki-Miyaura cross-coupling reaction, utilizing a hydrofluoroether as a greener solvent alternative.

Materials:

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Butyl 1,1,2,2-tetrafluoroethyl ether (as solvent)

  • Reaction vessel (e.g., Schlenk flask)

  • Inert gas supply (Nitrogen or Argon)

  • Stirring and heating apparatus

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (0.02 mmol), and base (2.0 mmol).

  • Add Butyl 1,1,2,2-tetrafluoroethyl ether (5 mL) to the flask.

  • Seal the flask and heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualizing Workflows and Relationships

Green Solvent Selection Workflow

The process of selecting a sustainable solvent for a pharmaceutical process can be visualized as a multi-step workflow. This diagram illustrates a typical decision-making process.

cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Detailed Evaluation cluster_2 Phase 3: Final Selection Define Process Requirements Define Process Requirements Generate Candidate Solvents Generate Candidate Solvents Define Process Requirements->Generate Candidate Solvents Screen for Showstoppers Screen for Showstoppers Generate Candidate Solvents->Screen for Showstoppers Assess Physicochemical Properties Assess Physicochemical Properties Screen for Showstoppers->Assess Physicochemical Properties Evaluate Performance Evaluate Performance Assess Physicochemical Properties->Evaluate Performance Analyze Safety & Health Analyze Safety & Health Evaluate Performance->Analyze Safety & Health Analyze Environmental Impact Analyze Environmental Impact Analyze Safety & Health->Analyze Environmental Impact Rank & Prioritize Solvents Rank & Prioritize Solvents Analyze Environmental Impact->Rank & Prioritize Solvents Experimental Validation Experimental Validation Rank & Prioritize Solvents->Experimental Validation Final Solvent Selection Final Solvent Selection Experimental Validation->Final Solvent Selection

A typical workflow for green solvent selection in the pharmaceutical industry.

Conclusion

Butyl 1,1,2,2-tetrafluoroethyl ether presents a compelling case for its inclusion in the pharmaceutical scientist's toolbox of solvents. Its primary advantages lie in its enhanced safety and environmental profile when compared to many traditional solvents. However, its utility is contingent on its performance in specific applications, particularly its solvation power for a given set of reactants and products. For processes involving fluorinated molecules, it may offer significant benefits. For broader applications, a careful evaluation of its physicochemical properties and a direct comparison of its performance in the desired chemical transformation are essential for making an informed and sustainable choice. Further research is warranted to generate more comprehensive data on its solubility characteristics with a wider range of APIs and its performance in various pharmaceutically relevant reactions.

References

Safety Operating Guide

Safe Disposal of Ether, Butyl 1,1,2,2-tetrafluoroethyl: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the proper disposal of Ether, butyl 1,1,2,2-tetrafluoroethyl, ensuring compliance and minimizing risk.

This compound is a fluorinated ether that requires careful handling and disposal due to its chemical properties and potential hazards. Adherence to established protocols is paramount to protect personnel and the environment.

Immediate Safety and Handling Precautions

Before proceeding with any disposal procedures, it is crucial to handle this compound with appropriate safety measures. The tendency of many ethers to form explosive peroxides over time necessitates caution.

  • Personal Protective Equipment (PPE): Always wear protective gloves, chemical safety goggles, and a lab coat. Work should be conducted in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.

  • Ignition Sources: This substance is flammable. Keep it away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and explosion-proof equipment when handling.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container.

  • Spill Management: In case of a spill, immediately remove all ignition sources. Absorb small spills with an inert material like vermiculite and collect the residue in a designated flammable waste container.

Disposal Procedures

The primary routes for the disposal of this compound are outlined below. The choice of method depends on institutional policies, local regulations, and the availability of specialized waste management facilities.

1. Consultation and Professional Disposal: The most recommended and safest approach is to engage professional hazardous waste disposal services.

  • Contact Waste Management Authority: Consult your local or regional waste management authority for specific guidance on the disposal of this chemical.

  • Manufacturer and Supplier Inquiry: Contact the manufacturer or supplier for recycling options or their recommended disposal procedures.

2. Approved Disposal Methods: If professional disposal services are utilized, they will likely employ one of the following methods:

  • Incineration: This is a common method for the destruction of halogenated organic compounds.[1] The material should be incinerated in a licensed facility, often after being mixed with a more combustible solvent. High-temperature incineration is necessary to break down the stable carbon-fluorine bonds. The process must include flue gas scrubbing to neutralize hazardous byproducts such as hydrogen fluoride.

  • Licensed Landfill: Disposal by burial in a landfill specifically licensed to accept chemical and pharmaceutical wastes is another option. This should only be considered if incineration is not feasible and is permitted by local regulations.

Important Considerations:

  • Do Not Discharge into Drains: Never dispose of this compound down the drain or into any sewer system.

  • Container Decontamination: Empty containers should be decontaminated before disposal. They may still contain explosive vapors. Do not cut, drill, grind, or weld on or near empty containers.

Quantitative Data and Physical Properties

While specific quantitative limits for disposal (e.g., concentration levels for landfill) are not publicly available and are typically determined by local regulations and the capabilities of the disposal facility, the following properties are essential for safe handling and logistical planning.

PropertyValueReference
Chemical Formula C6H10F4O
LogKOW (Bioaccumulation Potential) 2.8643 (Low)
Persistence High in Water/Soil and Air
Mobility in Soil Low (KOC = 104.7)

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the in-lab degradation or neutralization of this compound for disposal purposes. Due to the stability of fluorinated compounds and the potential for hazardous reaction byproducts, attempting to neutralize or degrade this chemical in a standard laboratory setting is not recommended. All disposal should be managed through a licensed hazardous waste management provider.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Unused or Waste This compound check_peroxides Check for Peroxide Formation (visual inspection for crystals, test strips) start->check_peroxides peroxides_present Peroxides Detected! Contact EHS/Safety Officer Immediately. Do Not Move Container. check_peroxides->peroxides_present Yes no_peroxides No Peroxides Detected check_peroxides->no_peroxides No waste_collection Collect in a properly labeled, closed, and compatible waste container. no_peroxides->waste_collection consult_manufacturer Consult Manufacturer/Supplier for Recycling Options waste_collection->consult_manufacturer recycling_feasible Recycling Feasible? consult_manufacturer->recycling_feasible send_for_recycling Arrange for collection by approved recycler. recycling_feasible->send_for_recycling Yes contact_waste_disposal Contact Licensed Hazardous Waste Disposal Provider recycling_feasible->contact_waste_disposal No end End: Proper Disposal send_for_recycling->end disposal_method Waste Provider Determines Disposal Method contact_waste_disposal->disposal_method incineration Incineration in a licensed facility with flue gas scrubbing disposal_method->incineration landfill Burial in a specially licensed chemical landfill disposal_method->landfill incineration->end landfill->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Ether, butyl 1,1,2,2-tetrafluoroethyl

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Butyl 1,1,2,2-tetrafluoroethyl Ether

This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Butyl 1,1,2,2-tetrafluoroethyl ether (CAS No. 358-37-2). Adherence to these protocols is essential for ensuring laboratory safety and operational integrity.

Chemical Hazard Summary

Proper handling is critical due to the chemical's hazardous properties. It is classified as a flammable liquid that can cause skin and serious eye irritation, as well as potential respiratory irritation and narcotic effects.[1]

Hazard TypeDescriptionGHS Classification
Physical Hazard Highly flammable liquid and vapor.[1] Vapors are explosive and may travel to an ignition source.[1] Containers can build up pressure and may rupture violently if heated.[1]Flammable Liquids, Category 3[1]
Health Hazard Causes skin irritation and serious eye irritation.[1][2] May cause respiratory tract irritation and drowsiness or dizziness (narcotic effects).[1]Skin Corrosion/Irritation, Category 2[1] Serious Eye Damage/Eye Irritation, Category 2[1] STOT - Single Exposure, Category 3[1][2]
Environmental Hazard Data not extensively available. Users are advised not to discharge into sewers or waterways.[1]Not Classified

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is mandatory to minimize exposure risk. All personnel must be trained in the correct use and removal of PPE.

Body PartRequired PPESpecifications and Best Practices
Eyes/Face Safety glasses with side shields or chemical goggles.[3]Must conform to EN166 (EU) or equivalent national standards.[2][3] Contact lenses should be avoided as they can absorb and concentrate irritants.[3] If worn, a clear policy on their use should be established.[3]
Hands Chemical-resistant, impervious gloves.Gloves must be inspected for integrity before each use.[2] Examples of suitable materials include nitrile, neoprene, and butyl rubber.[4] Always wash hands after removing gloves.[2][3]
Body Protective clothing; Chemical-resistant apron.Wear flame-retardant and antistatic protective clothing. An apron provides additional protection during mixing, loading, or cleaning.[4] Contaminated work clothes should be laundered separately before reuse.[1][3]
Respiratory Use only in a well-ventilated area or under a chemical fume hood.An appropriate respirator is required if ventilation is inadequate or if vapors/aerosols are generated. Atmosphere should be regularly checked to ensure safe working conditions.[1][3]

Experimental and Operational Protocols

First Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. All incidents must be reported to a supervisor.

Exposure RouteStep-by-Step First Aid Protocol
Eye Contact 1. Immediately flush the eyes with fresh, running water for at least 15 minutes.[1][5] 2. Keep eyelids open and away from the eyeball to ensure complete irrigation.[1][5] 3. If present, remove contact lenses, but only if it is easy to do so.[1][2][6] 4. Seek immediate medical attention, especially if irritation persists.[1][6][7]
Skin Contact 1. Immediately take off all contaminated clothing.[1][2][6] 2. Flush the affected skin and hair with plenty of running water and soap if available.[1][8] 3. Continue rinsing for at least 15 minutes.[5][6] 4. If skin irritation occurs or persists, seek medical advice.[1][6][7]
Inhalation 1. Remove the individual from the contaminated area to fresh air at once.[1][2][7][8] 2. Keep the person warm and at rest in a position comfortable for breathing.[1][2][6][8] 3. If breathing is difficult, trained personnel may administer oxygen.[2][7][8] If breathing has stopped, perform artificial respiration.[2][7][8] 4. Call a poison center or doctor if the person feels unwell.[6][7]
Ingestion 1. Do NOT induce vomiting.[2] 2. If the person is conscious, immediately give a glass of water.[1] 3. Never give anything by mouth to an unconscious person.[2][7] 4. Seek immediate medical attention from a doctor or Poison Control Center.[1][2]
Spill and Disposal Plan
ProcedureStep-by-Step Guidance
Spill Containment & Cleanup 1. Eliminate Ignition Sources : Immediately remove all sources of heat, sparks, and open flames from the area.[1][2] Use only non-sparking tools.[2][3][6][9] 2. Ventilate : Ensure the area is well-ventilated. 3. Control Contact : Avoid breathing vapors and prevent contact with skin and eyes by using the prescribed PPE.[1] 4. Contain & Absorb : For small spills, contain and absorb the liquid with an inert material like vermiculite or sand.[1] 5. Collect Waste : Carefully collect the absorbed material and residues into a designated, labeled flammable waste container.[1]
Waste Disposal 1. Container Management : Dispose of the contents and the container at an authorized hazardous or special waste collection point.[1][2][6] 2. Regulatory Compliance : All disposal activities must be in strict accordance with local, state, and federal regulations.[1][7] Do not discharge into sewers or waterways.[1] 3. Empty Containers : Even emptied containers may retain explosive vapors and should be handled with care.[1] Do not cut, drill, or weld on or near them.[1]

Visualized Workflow: Safe Chemical Handling

The following diagram outlines the logical workflow for handling Butyl 1,1,2,2-tetrafluoroethyl ether, from initial preparation through to final disposal, ensuring safety at every step.

G prep 1. Preparation - Review SDS - Verify Ventilation - Inspect PPE handling 2. Chemical Handling - Ground Equipment - Use Non-Sparking Tools - Keep Containers Closed prep->handling spill Spill Occurs handling->spill Emergency Path first_aid Exposure Occurs handling->first_aid Emergency Path use 3. Procedure/Use - Avoid Inhalation/Contact - Monitor Atmosphere handling->use spill_response Spill Response - Evacuate & Ventilate - Remove Ignition Sources - Absorb & Contain spill->spill_response disposal 4. Waste & Disposal - Collect in Labeled Container - Follow Regulations - Decontaminate Area spill_response->disposal Post-Cleanup first_aid_response First Aid Protocol - Skin/Eye Flushing - Move to Fresh Air - Seek Medical Attention first_aid->first_aid_response use->spill Emergency Path use->first_aid Emergency Path use->disposal end End of Process disposal->end

Caption: Workflow for safe handling of Butyl 1,1,2,2-tetrafluoroethyl ether.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.